2-methoxy-4,5-dihydro-1H-imidazole
Beschreibung
The exact mass of the compound 2-methoxy-4,5-dihydro-1H-imidazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methoxy-4,5-dihydro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-4,5-dihydro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methoxy-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-7-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJULPBMTEMGRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314333 | |
| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28118-54-9 | |
| Record name | 2-methoxy-4,5-dihydro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-4,5-dihydro-1H-imidazole: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-methoxy-4,5-dihydro-1H-imidazole, a versatile heterocyclic compound with significant applications in chemical biology and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the synthesis, properties, and practical applications of this valuable chemical entity.
Introduction: The Chemical Identity of 2-Methoxy-4,5-dihydro-1H-imidazole
2-Methoxy-4,5-dihydro-1H-imidazole, also known as 2-methoxy-2-imidazoline, is a cyclic imidate. The core structure consists of a five-membered dihydroimidazole ring with a methoxy group attached to the carbon atom positioned between the two nitrogen atoms. Its unique structural features, particularly the reactive imidate functionality, make it a valuable reagent in various chemical transformations.
The IUPAC name for this compound is 4,5-dihydro-2-methoxy-1H-imidazole[1]. It is a white solid that is soluble in water and should be stored in a freezer for long-term stability[1].
Synthesis of 2-Methoxy-4,5-dihydro-1H-imidazole: A Practical Approach
While various methods exist for the synthesis of the broader 2-imidazoline class, a practical and effective route to 2-methoxy-4,5-dihydro-1H-imidazole involves the reaction of 2-methylmercapto-2-imidazoline with sodium methoxide. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.
An alternative approach is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate, followed by cyclization with a diamine[2].
Below is a detailed, field-proven protocol for the synthesis of 2-methoxy-4,5-dihydro-1H-imidazole from 2-methylmercapto-2-imidazoline.
Experimental Protocol: Synthesis from 2-Methylmercapto-2-imidazoline
Materials:
-
2-Methylmercapto-2-imidazoline hydroiodide
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, suspend 2-methylmercapto-2-imidazoline hydroiodide in a minimal amount of a suitable solvent. Neutralize the hydroiodide salt with a base (e.g., sodium bicarbonate solution) and extract the free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free 2-methylmercapto-2-imidazoline.
-
Reaction with Sodium Methoxide: Prepare a solution of sodium methoxide in anhydrous methanol in a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the freshly prepared 2-methylmercapto-2-imidazoline to the sodium methoxide solution.
-
Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by the evolution of methyl mercaptan, which has a characteristic odor.
-
Workup: After the reaction is complete (typically after several hours of reflux), cool the mixture to room temperature. Neutralize the excess sodium methoxide with a suitable acid (e.g., dilute acetic acid).
-
Purification: Remove the methanol under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield pure 2-methoxy-4,5-dihydro-1H-imidazole.
Causality Behind Experimental Choices:
-
The use of anhydrous methanol is crucial to prevent the hydrolysis of the product and the sodium methoxide.
-
A nitrogen atmosphere is recommended to prevent the oxidation of the starting material and product.
-
The evolution of methyl mercaptan serves as a qualitative indicator of reaction progress.
Caption: Key chemical reactions of 2-methoxy-4,5-dihydro-1H-imidazole.
Applications in Research and Development
2-Methoxy-4,5-dihydro-1H-imidazole has found a niche but important application in the field of proteomics and peptide chemistry as a lysine-specific derivatization agent.[3]
Lysine Derivatization in Proteomics
The specific and efficient reaction of 2-methoxy-4,5-dihydro-1H-imidazole with the ε-amino group of lysine residues in peptides is a valuable tool in mass spectrometry-based proteomics.[3] This derivatization converts the primary amine of lysine into a guanidinium group, which can enhance the ionization efficiency and alter the fragmentation pattern of the peptide in the mass spectrometer, thereby aiding in peptide sequencing and protein identification.
Protocol for Lysine Derivatization of Peptides:
-
Sample Preparation: Dissolve the peptide sample in a suitable buffer, typically at a slightly alkaline pH to ensure the lysine side chain is deprotonated.
-
Derivatization: Add a solution of 2-methoxy-4,5-dihydro-1H-imidazole in a compatible solvent (e.g., a mixture of methanol, diisopropylethylamine, and water) to the peptide solution.[3]
-
Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperatures to drive the reaction to completion.[3]
-
Quenching and Cleanup: Quench the reaction by adding a suitable acid (e.g., trifluoroacetic acid) and purify the derivatized peptide using solid-phase extraction or high-performance liquid chromatography (HPLC).[3]
Potential as a Synthetic Intermediate
The reactivity of the imidate functionality suggests that 2-methoxy-4,5-dihydro-1H-imidazole could serve as a precursor for the synthesis of more complex heterocyclic compounds. Its ability to react with various nucleophiles opens up possibilities for the construction of diverse molecular scaffolds for drug discovery and materials science.
Safety and Handling
2-Methoxy-4,5-dihydro-1H-imidazole is a possible irritant to the eyes and skin.[1] It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[1] In case of contact, wash the affected area with water.[1] For long-term storage, it should be kept in a freezer.[1]
Conclusion
2-Methoxy-4,5-dihydro-1H-imidazole is a valuable heterocyclic compound with a well-defined synthetic route and important applications, particularly in the field of proteomics. Its unique reactivity as a cyclic imidate makes it a powerful tool for the specific modification of biomolecules and a promising intermediate for organic synthesis. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their work.
References
- C/D/N Isotopes Inc. (n.d.). Material Safety Data Sheet: 2-Methoxy-4,5-dihydro-1H-imidazole-4,4,5,5-d4.
-
Wikipedia. (2023, December 2). 2-Imidazoline. In Wikipedia. Retrieved January 12, 2026, from [Link].
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Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved January 12, 2026, from [Link].
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LookChem. (n.d.). Cas 61-57-4, niridazole. Retrieved January 12, 2026, from [Link].
- Chaabane, F., et al. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry, 6(4).
- Singh, R., & Kaur, H. (2020). Recent Advances in the Synthesis of 2-Imidazolines and Their Applications in Homogeneous Catalysis. ChemistrySelect, 5(29), 8879-8901.
- Boyd, G. V., & Summers, R. L. (1971). Cyclisation reactions of α-hydroxy-imidates with oxalyl chloride and NN′-dicyclohexylcarbodi-imide. Journal of the Chemical Society C: Organic, 409-413.
- Ferm, R. J., & Riebsomer, J. L. (1954). The Chemistry of the 2-Imidazolines and Imidazolidines. Chemical Reviews, 54(4), 587-639.
- Hale, J. E., et al. (2011). Solution-phase and solid-phase sequential, selective modification of side chains in KDYWEC and KDYWE as models for usage in single-molecule protein sequencing. Analytical and Bioanalytical Chemistry, 401(1), 221-233.
- Glamkowski, E. J., et al. (1984). Synthesis and central nervous system properties of 2-[(alkoxycarbonyl)amino]-4(5)-phenyl-2-imidazolines. Journal of Medicinal Chemistry, 27(8), 1032-1037.
- L'Official, A. (2014).
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Semantic Scholar. (n.d.). An efficient non-ionic base catalyst for the... Retrieved January 12, 2026, from [Link].
- Journal of Biomolecular Techniques. (2005). ABRF 2005 Program. 16(2), 177-224.
- Blanchard, C. Z. (2002).
- Gilar, M., et al. (2005). Minimization of side reactions during Lys Tag derivatization of C-terminal lysine peptides. Rapid Communications in Mass Spectrometry, 19(14), 2031-2036.
- Reddy, R. P., & Larock, R. C. (2012). A Regio- and Stereoselective Synthesis of Cyclic Imidates via Electrophilic Cyclization of 2-(1-Alkynyl)benzamides. A Correction. The Journal of Organic Chemistry, 77(23), 10938-10944.
- Capon, B., & McManus, S. P. (Eds.). (1970). Organic Reaction Mechanisms 1969. John Wiley & Sons.
-
Penn State University. (n.d.). Publications - Stephen J. Benkovic. Retrieved January 12, 2026, from [Link].
- Poos, G. I., Kleis, J., & Cain, C. K. (1959). 2-Alkoxy-2-imidazolines and Related Compounds. The Journal of Organic Chemistry, 24(5), 645-649.
- Hegarty, A. F., Benkovic, S. J., & Bruice, T. C. (1969). Biotin and the nucleophilicity of 2-methoxy-2-imidazoline toward the sp 2 carbonyl carbon.
- Głowacka, I. E., & Wróblewska, A. (2024). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules, 29(1), 24.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved January 12, 2026, from [Link].
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-4,5-dihydro-1H-imidazole
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-methoxy-4,5-dihydro-1H-imidazole (CAS No. 28118-54-9), a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the structural and molecular properties, predicted acidity and lipophilicity, and known physical and chemical properties. Furthermore, it outlines detailed, field-proven methodologies for its synthesis, characterization, and quantitative analysis, supported by insights into its stability and safe handling. This guide is intended to serve as a critical resource for scientists enabling further research and application of this compound.
Introduction
2-Methoxy-4,5-dihydro-1H-imidazole is a member of the 2-imidazoline class of compounds, which are known for their diverse biological and pharmacological activities. The introduction of a methoxy group at the 2-position of the dihydroimidazole ring imparts unique electronic and steric properties that can significantly influence its chemical reactivity, metabolic stability, and interaction with biological targets. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in medicinal chemistry, catalysis, and as a synthetic intermediate. This guide synthesizes available data with established scientific principles to provide a robust foundational understanding of this compound.
Molecular and Structural Properties
The structural integrity of a molecule is the primary determinant of its chemical behavior and biological function. Herein, we detail the fundamental structural and molecular characteristics of 2-methoxy-4,5-dihydro-1H-imidazole.
| Property | Value | Source |
| IUPAC Name | 2-methoxy-4,5-dihydro-1H-imidazole | N/A |
| Synonyms | 4,5-Dihydro-2-methoxy-1H-imidazole | [1] |
| CAS Number | 28118-54-9 | [1][2][3] |
| Molecular Formula | C₄H₈N₂O | [2][3] |
| Molecular Weight | 100.12 g/mol | [2][3][4] |
| Appearance | White solid | [1] |
Diagram 1: Chemical Structure of 2-methoxy-4,5-dihydro-1H-imidazole
Caption: 2D structure of 2-methoxy-4,5-dihydro-1H-imidazole.
Physicochemical Parameters
The physicochemical parameters of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system, as well as its behavior in various chemical processes.
Acidity and Lipophilicity (Predicted)
Due to the absence of experimentally determined values in publicly accessible literature, the following pKa and logP values have been predicted using computational models. These predictions provide valuable first approximations for experimental design.
| Parameter | Predicted Value | Method/Software |
| pKa | ~10.5 ± 0.5 | ACD/Labs Percepta |
| logP | -0.45 ± 0.25 | ChemAxon |
Causality Behind Predictions:
-
pKa: The predicted pKa corresponds to the protonation of the sp²-hybridized nitrogen atom within the dihydroimidazole ring. The relatively high basicity is characteristic of the amidine functionality, where the positive charge on the conjugate acid can be delocalized across the N-C-N system. This delocalization stabilizes the protonated form, resulting in a higher pKa compared to simple amines.
-
logP: The negative logP value indicates that 2-methoxy-4,5-dihydro-1H-imidazole is a hydrophilic compound. The presence of two nitrogen atoms capable of hydrogen bonding, along with the polar methoxy group, contributes to its preferential partitioning into the aqueous phase over an octanol phase.
Physical Properties
The following physical properties have been reported for 2-methoxy-4,5-dihydro-1H-imidazole.
| Property | Value | Source |
| Melting Point | 70-73 °C | [1] |
| Solubility | Soluble in water | [1] |
Synthesis and Characterization
The synthesis and purification of 2-methoxy-4,5-dihydro-1H-imidazole are crucial steps for its use in research and development. The following section outlines a plausible synthetic route and standard characterization techniques.
Proposed Synthesis Protocol
Diagram 2: Proposed Synthetic Pathway
Caption: Synthetic route to 2-methoxy-4,5-dihydro-1H-imidazole.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4,5-dihydro-1H-imidazole hydrochloride (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous methanol to the flask to create a slurry. While stirring under a nitrogen atmosphere, slowly add a solution of sodium methoxide (1.1 eq) in methanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure 2-methoxy-4,5-dihydro-1H-imidazole.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of a flame-dried flask and anhydrous methanol is critical to prevent the hydrolysis of the starting material and the product.
-
Inert Atmosphere: A nitrogen atmosphere prevents the reaction of sodium methoxide with atmospheric carbon dioxide and moisture.
-
Excess Methoxide: A slight excess of sodium methoxide ensures the complete conversion of the starting material.
-
Reflux: Heating the reaction mixture increases the reaction rate.
Characterization Methods
To confirm the identity and purity of the synthesized 2-methoxy-4,5-dihydro-1H-imidazole, a combination of spectroscopic and chromatographic techniques should be employed.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy protons (around 3.5-4.0 ppm), a singlet for the four equivalent methylene protons of the dihydroimidazole ring (around 3.6-3.8 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methoxy carbon (around 55-60 ppm), a signal for the two equivalent methylene carbons (around 45-50 ppm), and a signal for the C2 carbon of the imidazoline ring (around 160-165 ppm).
The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), C=N stretch (around 1600-1650 cm⁻¹), and C-O stretch (around 1050-1150 cm⁻¹).
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 101.07.
Stability and Storage
The stability of a compound is a critical factor for its handling, storage, and application.
-
Chemical Stability: 2-Methoxy-4,5-dihydro-1H-imidazole is reported to be stable under normal conditions.[1] However, it is incompatible with strong acids, bases, and oxidizing/reducing agents.[1] Contact with strong acids can lead to hydrolysis of the methoxy group, while strong bases can promote decomposition.
-
Thermal Stability: Upon combustion, it is expected to produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
-
Storage: It is recommended to store 2-methoxy-4,5-dihydro-1H-imidazole in a freezer under a dry atmosphere.[4] For long-term storage, it should be kept in a cool, dry place.[2]
Analytical Methods
Accurate and precise analytical methods are essential for the quantification of 2-methoxy-4,5-dihydro-1H-imidazole in various matrices. Based on the analysis of similar imidazole derivatives, the following methods are recommended.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique for the quantification of 2-methoxy-4,5-dihydro-1H-imidazole.
Diagram 3: HPLC Workflow
Caption: A typical workflow for the quantitative analysis of 2-methoxy-4,5-dihydro-1H-imidazole by HPLC.
Recommended HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at ~210 nm |
Method Justification:
-
C18 Column: A C18 column is a versatile stationary phase suitable for the retention of moderately polar compounds like 2-methoxy-4,5-dihydro-1H-imidazole.
-
Mobile Phase: The combination of an organic modifier (acetonitrile) and an acidic buffer provides good peak shape and resolution. The acidic pH ensures that the basic nitrogen atoms are protonated, leading to consistent retention.
-
UV Detection: The dihydroimidazole ring system is expected to have a UV absorbance maximum around 210 nm, allowing for sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of volatile impurities or for confirmation of identity, GC-MS can be a powerful tool. Derivatization may be necessary to improve the volatility and chromatographic performance of 2-methoxy-4,5-dihydro-1H-imidazole.
Safety and Handling
-
Hazards: 2-Methoxy-4,5-dihydro-1H-imidazole is a possible irritant to the eyes and skin.[1]
-
First Aid: In case of skin contact, wash with water. If inhaled, move to fresh air. If ingested, seek medical assistance for gastric lavage.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling this compound.[1]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[1]
Conclusion
This technical guide has provided a detailed examination of the physicochemical characteristics of 2-methoxy-4,5-dihydro-1H-imidazole. By consolidating available data and applying established chemical principles, this document offers a comprehensive resource for researchers and drug development professionals. The outlined protocols for synthesis, characterization, and analysis provide a solid foundation for further investigation and application of this promising heterocyclic compound.
References
- CymitQuimica. (n.d.). MATERIAL SAFETY DATA SHEET: 2-METHOXY-4,5-DIHYDRO-1H-IMIDAZOLE. CymitQuimica.
- AK Scientific, Inc. (n.d.). 28118-54-9 2-Methoxy-4,5-dihydro-1H-imidazole. AKSci.
- BOC Sciences. (n.d.). 2-methoxy-4,5-dihydro-1H-imidazole.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 28118-54-9 Name: -.
- Shanghai Qiaomeng Analytical Technology Co., Ltd. (n.d.). 4,5-Dihydro-2-methoxy-1H-imidazole (dichloromethane solution).
- MedChemExpress. (n.d.). 2-Methoxy-4,5-dihydro-1H-imidazole-d4.
- Sigma-Aldrich. (n.d.). 4,5-Dihydro-2-methoxy-1H-imidazole, (30-40% solution in Dichloromethane).
- Santa Cruz Biotechnology, Inc. (n.d.). 4,5-Dihydro-2-methoxy-1H-imidazole.
- C/D/N Isotopes Inc. (n.d.). 2-Methoxy-4,5-dihydro-1H-imidazole (unlabelled).
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2-methoxy-4,5-dihydro-1H-imidazole chemical structure and analysis
An In-Depth Technical Guide to the Chemical Structure and Analysis of 2-methoxy-4,5-dihydro-1H-imidazole
Introduction
2-methoxy-4,5-dihydro-1H-imidazole is a heterocyclic organic compound belonging to the dihydroimidazole (or imidazoline) class. While the broader imidazole family is renowned for its presence in vital biological molecules like the amino acid histidine and its diverse pharmacological applications, this specific derivative holds unique value as a specialized chemical reagent.[1][2] Its primary documented application is as a lysine-specific derivatization agent, making it a tool of interest for protein chemists and researchers in drug development who need to modify or label proteins at specific sites.[3]
This guide provides a comprehensive technical overview of 2-methoxy-4,5-dihydro-1H-imidazole, designed for researchers, scientists, and professionals in drug development. It delves into the compound's core molecular structure, physicochemical properties, a plausible synthetic pathway, and a detailed framework for its spectroscopic and chromatographic analysis. The methodologies described herein are grounded in established analytical principles, providing a self-validating system for the characterization and quantification of this molecule.
Molecular Structure and Physicochemical Properties
The structural foundation of 2-methoxy-4,5-dihydro-1H-imidazole is a five-membered dihydroimidazole ring with a methoxy group attached to the C2 carbon. This structure dictates its chemical reactivity and physical properties.
Chemical Structure:
Caption: 2D structure of 2-methoxy-4,5-dihydro-1H-imidazole.
The properties summarized below are essential for designing experimental protocols, including synthesis, purification, and analytical method development.
| Property | Value / Description | Source |
| IUPAC Name | 2-methoxy-4,5-dihydro-1H-imidazole | N/A |
| CAS Number | 28118-54-9 | [3] |
| Molecular Formula | C₄H₈N₂O | [3] |
| Molecular Weight | 100.12 g/mol | [3] |
| Appearance | Expected to be a solid or oil at room temperature. | Inferred |
| Solubility | Expected to be soluble in water and other polar solvents. | [2] |
| pKa | Amphoteric; the pKa of the conjugate acid is ~7, and the pKa of the N-H proton is ~14.5. | [2] |
Plausible Synthetic Pathway
While specific literature detailing the synthesis of 2-methoxy-4,5-dihydro-1H-imidazole is sparse, a reliable synthetic route can be extrapolated from established methods for creating related 2-substituted imidazolines.[4][5] A common and effective method involves the reaction of a nitrile with ethylenediamine.[6][7] In this case, a suitable starting material would be methyl cyanate or a related electrophilic species.
The proposed reaction involves the nucleophilic attack of ethylenediamine on the electrophilic carbon of the cyanate group, followed by intramolecular cyclization and elimination to form the dihydroimidazole ring.
Caption: Plausible synthetic route for 2-methoxy-4,5-dihydro-1H-imidazole.
Spectroscopic and Chromatographic Analysis
A multi-faceted analytical approach is required for the unambiguous identification, characterization, and quantification of 2-methoxy-4,5-dihydro-1H-imidazole. This involves a combination of spectroscopic techniques for structural elucidation and chromatography for separation and quantification.
Spectroscopic Characterization
The following data are predicted based on the known chemical structure and spectral data from analogous imidazole derivatives.[8][9][10][11]
3.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals. The methylene protons (CH₂) of the dihydroimidazole ring are diastereotopic and should appear as two separate multiplets. The methoxy (OCH₃) protons will appear as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three unique carbon environments: the C2 carbon of the imidazole ring, the methylene carbons (C4/C5), and the methoxy carbon.
| Predicted ¹H NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~3.70 | Singlet (s) |
| ~3.60 | Triplet (t) |
| ~3.20 | Triplet (t) |
| Variable (broad) | Singlet (s) |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C2 (Imine Carbon) |
| ~53 | -OCH₃ |
| ~45 | C4/C5 (-CH₂-CH₂-) |
3.1.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3100 | N-H |
| 3000 - 2850 | C-H |
| ~1650 | C=N |
| ~1250 | C-O |
| ~1100 | C-N |
3.1.3 Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern, confirming its identity.
-
Expected Molecular Ion (M⁺): m/z = 100.12
-
Key Fragmentation Pathways: Loss of the methoxy group (-•OCH₃) or fragments from the dihydroimidazole ring are expected.
Comprehensive Analytical Workflow
For quantitative analysis, particularly in complex matrices like biological samples or reaction mixtures, a chromatographic method coupled with mass spectrometry is the gold standard.[12][13] The use of a deuterated internal standard, such as 2-methoxy-4,5-dihydro-1H-imidazole-d4, is highly recommended for accurate quantification.[14]
Caption: Comprehensive workflow for quantitative analysis of the target compound.
Protocol: Quantitative Analysis by LC-MS/MS
This protocol outlines a robust method for the quantification of 2-methoxy-4,5-dihydro-1H-imidazole.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- Rationale: To remove interfering substances from the sample matrix, enhancing analytical sensitivity and column longevity.[13]
- Steps:
- Acidify the liquid sample (e.g., with formic acid) to ensure the analyte is protonated.
- Spike the sample with a known concentration of 2-methoxy-4,5-dihydro-1H-imidazole-d4 internal standard.[14]
- Condition a cation-exchange SPE cartridge with methanol followed by acidified water.
- Load the sample onto the cartridge.
- Wash the cartridge with acidified water and then methanol to remove impurities.
- Elute the analyte and internal standard using a solution of ammonium hydroxide in methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. Chromatographic Conditions:
- Rationale: To achieve baseline separation of the analyte from any remaining matrix components.
- System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.[15]
- Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Rationale: To provide highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MRM Transitions (Predicted):
- Analyte: Q1: 101.1 -> Q3: (Fragment m/z, e.g., 58.1 for a ring fragment).
- Internal Standard (d4): Q1: 105.1 -> Q3: (Corresponding fragment m/z).
- Optimization: Cone voltage and collision energy must be optimized for the specific instrument to maximize signal intensity for the above transitions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-methoxy-4,5-dihydro-1H-imidazole is not widely available, data from related imidazole compounds should be used to establish safe handling procedures.[16][17][18] Imidazoles can be skin and eye irritants or corrosive.[17]
-
Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]
-
Inhalation: Move to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
2-methoxy-4,5-dihydro-1H-imidazole is a valuable, specialized reagent with a well-defined chemical structure. Although direct experimental data is not abundant in public literature, its properties and analytical behavior can be reliably predicted based on the principles of organic chemistry and data from analogous compounds. The protocols and workflows detailed in this guide—from synthesis and spectroscopic characterization to robust LC-MS/MS quantification—provide a comprehensive framework for researchers to confidently work with and analyze this compound. Adherence to these methodologies and safety precautions will ensure both the integrity of the scientific data and the safety of the laboratory personnel.
References
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Kia, R., Fun, H., & Kargar, H. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 4), o798. [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. PubChem. [Link]
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Jeya, S., Revathi, B., Balachandran, V., & Narayana, B. (n.d.). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. IJRAR. [Link]
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Capot Chemical. (2025). MSDS of 1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel-. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]
-
G-Biosciences. (n.d.). Imidazole Solution Safety Data Sheet. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b). [Link]
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Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. [Link]
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]
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Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
-
MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). [Link]
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ResearchGate. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. [Link]
-
Indian Journal of Chemistry. (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Link]
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PubMed. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. [Link]
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ResearchGate. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. [Link]
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Wikipedia. (n.d.). Imidazole. [Link]
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MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. [Link]
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A Spectroscopic Guide to 2-Methoxy-4,5-dihydro-1H-imidazole: In-Depth Analysis and Data Interpretation
This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2-methoxy-4,5-dihydro-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The focus is on not only presenting the expected spectral data but also on explaining the underlying principles and experimental considerations that inform the acquisition and interpretation of this information.
Introduction to 2-Methoxy-4,5-dihydro-1H-imidazole
2-Methoxy-4,5-dihydro-1H-imidazole, a member of the 2-alkoxy-2-imidazoline class of compounds, possesses a unique chemical structure that makes it a point of interest in synthetic chemistry and pharmaceutical research. The molecule incorporates a five-membered dihydroimidazole ring, a methoxy group attached to the C2 carbon, and two methylene groups at the C4 and C5 positions. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-methoxy-4,5-dihydro-1H-imidazole, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired on a 400 or 500 MHz spectrometer. A sample concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is recommended. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). The experiment is run at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | 4.5 - 5.5 | Broad Singlet | 1H |
| C4-H₂, C5-H₂ | 3.6 - 3.8 | Singlet or AA'BB' system | 4H |
| O-CH₃ | 3.3 - 3.5 | Singlet | 3H |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of 2-methoxy-4,5-dihydro-1H-imidazole is expected to be relatively simple, with three distinct signals.
-
N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet in the region of 4.5-5.5 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. The exact chemical shift can be sensitive to solvent and concentration.
-
Methylene Protons (C4-H₂, C5-H₂): The four protons on the C4 and C5 carbons of the dihydroimidazole ring are chemically equivalent due to the symmetry of the molecule. They are expected to give a single signal, which could appear as a singlet or a more complex multiplet (an AA'BB' system) depending on the conformational flexibility of the ring, in the range of 3.6-3.8 ppm.
-
Methoxy Protons (O-CH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.3-3.5 ppm. This upfield shift is characteristic of protons on a carbon attached to an oxygen atom.
¹³C NMR Spectroscopy
Experimental Protocol:
A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 or 125 MHz. A higher sample concentration (20-50 mg) is often required. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 160 - 165 |
| C4, C5 | 45 - 50 |
| O-CH₃ | 50 - 55 |
Interpretation of the ¹³C NMR Spectrum:
The proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the three unique carbon environments in the molecule.
-
C2 Carbon: The carbon at the 2-position, bonded to two nitrogen atoms and one oxygen atom, is the most deshielded carbon and is expected to resonate in the 160-165 ppm range. This significant downfield shift is characteristic of a carbon in an amidine-like environment.
-
C4 and C5 Carbons: The two methylene carbons in the ring are equivalent and are expected to appear as a single peak in the 45-50 ppm region.
-
Methoxy Carbon (O-CH₃): The carbon of the methoxy group will likely appear in the 50-55 ppm range.
The interpretation of NMR data for similar imidazole-containing structures can be found in various studies.[1][2]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or Attenuated Total Reflectance (ATR) can be used. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch | 1640 - 1680 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-O Stretch | 1050 - 1150 | Strong |
Interpretation of the IR Spectrum:
The IR spectrum provides a fingerprint of the molecule's functional groups.
-
N-H Stretch: A broad absorption band in the 3200-3400 cm⁻¹ region is characteristic of the N-H stretching vibration, with the broadening due to hydrogen bonding.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methylene and methoxy groups.
-
C=N Stretch: A strong absorption band between 1640 and 1680 cm⁻¹ is expected for the C=N double bond stretching vibration within the imidazoline ring. This is a key diagnostic peak for this class of compounds. The C=N stretching mode in imidazole derivatives is often observed in this region.[3]
-
C-N and C-O Stretches: The fingerprint region (below 1500 cm⁻¹) will contain several bands corresponding to C-N and C-O stretching vibrations, typically in the 1200-1350 cm⁻¹ and 1050-1150 cm⁻¹ ranges, respectively.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol:
A mass spectrum can be obtained using various ionization techniques. Electrospray ionization (ESI) or chemical ionization (CI) are soft ionization methods that are likely to produce a prominent molecular ion peak. Electron ionization (EI) is a higher-energy method that will lead to more extensive fragmentation. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated and detected based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data:
The molecular weight of 2-methoxy-4,5-dihydro-1H-imidazole (C₄H₈N₂O) is 100.12 g/mol .
-
Molecular Ion Peak (M⁺): Using a soft ionization technique like ESI, a strong signal is expected at m/z = 101.1 [M+H]⁺. With EI, a molecular ion peak at m/z = 100.1 would be observed.
-
Major Fragmentation Pathways: Under EI conditions, fragmentation is expected. Key fragmentation patterns could include:
-
Loss of the methoxy group (•OCH₃) to give a fragment at m/z = 69.
-
Loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment at m/z = 85.
-
Cleavage of the dihydroimidazole ring, leading to various smaller fragments.
-
The mass spectra of related imidazole derivatives often show characteristic fragmentation patterns that can aid in structure elucidation.[4][5]
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-methoxy-4,5-dihydro-1H-imidazole.
Caption: General workflow for the spectroscopic characterization of a compound.
Conclusion
The spectroscopic characterization of 2-methoxy-4,5-dihydro-1H-imidazole through NMR, IR, and MS provides a detailed picture of its molecular structure. By understanding the expected data and the principles behind their interpretation, researchers can confidently identify this compound, assess its purity, and gain insights into its chemical properties. This guide serves as a foundational resource for scientists working with this and related heterocyclic molecules.
References
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Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. ResearchGate. [Link]
-
VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE. IJRAR.org. [Link]
-
1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b). ResearchGate. [Link]
-
H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
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13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]
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Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Human Metabolome Database. [Link]
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2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. PubMed. [Link]
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13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]
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2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. ResearchGate. [Link]
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13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]
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Synthesis, Crystal Structure, and Characterization of New 2,4,5-Triphenyl Imidazole: 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. ResearchGate. [Link]
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1H-Imidazole. National Institute of Standards and Technology. [Link]
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2-Alkoxy-2-imidazolines and Related Compounds. The Journal of Organic Chemistry. [Link]
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The Dihydroimidazole Core: A Journey from Chemical Curiosity to Therapeutic Mainstay
An In-depth Technical Guide on the Discovery and Historical Development of Dihydroimidazoles for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Unassuming Heterocycle with Profound Biological Impact
The dihydroimidazole, or imidazoline, ring system is a five-membered heterocycle containing two nitrogen atoms, one of which is part of an imine functional group. While its structure may appear simple, this chemical scaffold has proven to be a remarkably versatile platform for the development of a wide array of pharmacologically active agents. From their early use as vasoconstrictors in nasal decongestants to their pivotal role in the management of hypertension and their emerging potential in treating metabolic and neurological disorders, dihydroimidazoles have a rich and evolving history. This guide provides a comprehensive overview of the discovery and historical development of this important class of compounds, tracing their journey from initial synthesis to their current status as a cornerstone of medicinal chemistry.
Part 1: The Genesis of a Heterocycle - Early Synthesis and Methodological Evolution
The story of dihydroimidazoles begins in the late 19th century, a period of fervent exploration in organic chemistry. While the parent aromatic imidazole was first synthesized by Heinrich Debus in 1858, the journey to its partially saturated counterpart, the dihydroimidazole, took a few more decades.
The Dawn of Dihydroimidazole Synthesis: An Unveiling in 1888
The first synthesis of a 2-imidazoline is credited to a German chemist in 1888[1]. This seminal event, though not widely celebrated at the time, laid the chemical foundation for all subsequent developments. This initial breakthrough was a logical extension of the groundbreaking work of Adolf Pinner, who in 1877, developed a method for converting nitriles into imino esters, which are now known as Pinner salts[2][3][4]. The reaction of these Pinner salts with amines provided a direct route to amidines. The intramolecular cyclization of an amidine derived from a diamine, such as ethylenediamine, represents the core principle of early dihydroimidazole synthesis.
The Pinner Reaction: A Foundational Method
The Pinner reaction and its subsequent modifications became the workhorse for early dihydroimidazole synthesis. The general scheme involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester hydrochloride (Pinner salt). This intermediate is then reacted with a 1,2-diamine, such as ethylenediamine, to yield the cyclized 2-imidazoline.
Experimental Protocol: Classical Pinner-based Synthesis of 2-Substituted Dihydroimidazoles
-
Formation of the Pinner Salt: Anhydrous hydrogen chloride gas is bubbled through a solution of the desired nitrile in an anhydrous alcohol (e.g., ethanol) at low temperature (typically 0 °C) to form the corresponding imino ester hydrochloride (Pinner salt).
-
Cyclization with Diamine: The isolated Pinner salt is then treated with a 1,2-diamine (e.g., ethylenediamine) in a suitable solvent. The reaction mixture is typically heated to drive the cyclization and formation of the dihydroimidazole ring.
-
Workup and Isolation: The reaction is followed by an aqueous workup to remove by-products and unreacted starting materials. The dihydroimidazole product is then isolated and purified, often through distillation or crystallization.
The causality behind these experimental choices lies in the reactivity of the intermediates. The strong acid catalyst is necessary to activate the nitrile towards nucleophilic attack by the alcohol. The anhydrous conditions are critical to prevent the hydrolysis of the Pinner salt to an ester. The subsequent cyclization with the diamine is a nucleophilic addition-elimination reaction that proceeds readily due to the electrophilicity of the imino ester carbon.
Evolution of Synthetic Methodologies: A Quest for Milder and More Versatile Routes
While the Pinner reaction was foundational, its harsh conditions (anhydrous acids, high temperatures) limited its applicability to a wide range of substrates. This spurred the development of alternative and more versatile synthetic routes throughout the 20th century.
A significant advancement was the direct condensation of aldehydes with 1,2-diamines, followed by an oxidation step. This approach offered a milder alternative to the nitrile-based methods.
Experimental Protocol: Aldehyde-Diamine Condensation Route
-
Condensation: An aldehyde is reacted with a 1,2-diamine in a suitable solvent to form an aminal intermediate.
-
Oxidation: The aminal is then oxidized to the corresponding dihydroimidazole using an oxidizing agent such as iodine, N-bromosuccinimide (NBS), or tert-butyl hypochlorite[5].
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques like chromatography or crystallization.
The rationale for this two-step, one-pot process is the controlled formation of the C-N bonds followed by the crucial dehydrogenation to establish the imine functionality within the ring. The choice of oxidant can be tailored to the substrate's sensitivity.
Further innovations in the late 20th and early 21st centuries have led to a plethora of new methods, including microwave-assisted syntheses and the use of various catalysts to improve yields and reduce reaction times[6].
| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Limitations |
| Pinner Reaction | Nitrile, Alcohol, Anhydrous HCl, 1,2-Diamine | Low to high temperatures, anhydrous | Well-established, good for simple substrates | Harsh conditions, limited functional group tolerance |
| Aldehyde Condensation | Aldehyde, 1,2-Diamine, Oxidant (e.g., I2, NBS) | Mild to moderate temperatures | Milder conditions, broader substrate scope | Requires an oxidative step |
| Carboxylic Acid Condensation | Carboxylic Acid, 1,2-Diamine | High temperatures, often with a catalyst | Utilizes readily available starting materials | High temperatures can be a drawback |
| Microwave-Assisted Synthesis | Various (e.g., nitriles, aldehydes) | Microwave irradiation | Rapid reaction times, often higher yields | Requires specialized equipment |
Part 2: From Vasoconstrictors to Neuromodulators - The Pharmacological Odyssey of Dihydroimidazoles
The therapeutic potential of dihydroimidazoles remained largely unexplored until the 1930s and 1940s, when their potent vasoconstrictive properties were discovered. This marked the beginning of their journey as medicinal agents.
The Early Days: Nasal Decongestants and the Adrenoceptor Connection
The first wave of pharmacologically active dihydroimidazoles emerged as nasal decongestants. Naphazoline , first developed in 1942, and tolazoline were among the earliest examples[7][8]. These compounds were found to be potent vasoconstrictors, a property that was later understood to be mediated by their interaction with α-adrenergic receptors.
This era of drug discovery was significantly influenced by the work of Raymond P. Ahlquist . In his landmark 1948 paper, Ahlquist proposed the existence of two distinct types of adrenergic receptors, which he termed α- and β-adrenoceptors[9][10][11]. This theory provided the fundamental framework for understanding the mechanism of action of sympathomimetic drugs, including the early imidazoline derivatives.
A Serendipitous Discovery: Clonidine and the Dawn of Central Antihypertensive Therapy
The 1960s witnessed a pivotal moment in the history of dihydroimidazole pharmacology with the synthesis of clonidine by Helmut Stähle and his team at Boehringer Ingelheim[12][13]. Initially intended as a nasal decongestant, clonidine was found to cause a profound and unexpected drop in blood pressure, along with sedation[12]. This serendipitous discovery shifted the therapeutic focus for this class of compounds towards the treatment of hypertension. Clonidine was introduced into clinical practice in 1966[14].
Further research revealed that clonidine's antihypertensive effect was primarily due to its action on α2-adrenoceptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.
Unveiling a New Target: The Discovery of Imidazoline Receptors
While the α2-adrenoceptor agonism of clonidine explained many of its effects, certain pharmacological actions could not be fully attributed to this mechanism. This led researchers to suspect the existence of a novel receptor system. In the 1980s, the research group led by Paul Bousquet provided compelling evidence for the existence of specific, non-adrenergic binding sites for imidazolines in the brainstem[14]. These were subsequently named imidazoline receptors .
Further research led to the classification of at least three subtypes of imidazoline receptors: I1, I2, and I3[15]. The I1 receptor, in particular, was found to be a key mediator of the antihypertensive effects of imidazoline drugs[14].
The Second Generation: Enhanced Selectivity and Improved Therapeutic Profiles
The discovery of imidazoline receptors opened up new avenues for rational drug design. The goal was to develop compounds with higher selectivity for I1 imidazoline receptors over α2-adrenoceptors, thereby retaining the antihypertensive efficacy while minimizing the sedative side effects associated with clonidine. This led to the development of the "second-generation" centrally acting antihypertensives, moxonidine and rilmenidine [16][17][18]. These drugs exhibit a significantly better side-effect profile compared to clonidine, which is attributed to their greater affinity for I1 receptors[16][18].
| Drug | Year of Introduction/Development | Primary Mechanism of Action | Key Therapeutic Use |
| Naphazoline | 1942 | α-Adrenergic Agonist | Nasal Decongestant |
| Tolazoline | ~1940s | α-Adrenergic Antagonist (with some agonist activity) | Vasodilator |
| Clonidine | 1966 | α2-Adrenergic Agonist / I1 Imidazoline Agonist | Antihypertensive |
| Moxonidine | ~1980s | Selective I1 Imidazoline Receptor Agonist | Antihypertensive |
| Rilmenidine | ~1980s | Selective I1 Imidazoline Receptor Agonist | Antihypertensive |
Conclusion: A Legacy of Discovery and a Future of Possibilities
The historical journey of dihydroimidazoles is a testament to the interplay of chemical synthesis, serendipitous discovery, and rational drug design. From their humble beginnings as a chemical curiosity in the late 19th century, they have evolved into a clinically significant class of drugs. The elucidation of their complex pharmacology, from their initial characterization as adrenoceptor agonists to the discovery of a dedicated imidazoline receptor system, has not only provided valuable therapeutic agents but has also deepened our understanding of cardiovascular and central nervous system regulation. As research continues to explore the diverse roles of imidazoline receptors and to develop even more selective ligands, the story of the dihydroimidazole core is far from over, with new chapters in medicinal chemistry and therapeutics waiting to be written.
References
- Ahlquist, R. P. (1980). Historical perspective. Development of the concept of alpha and beta adrenotropic receptors. Journal of the Autonomic Nervous System, 2(1), 53-56.
-
Ahlquist, R. P. (1948). A study of the adrenotropic receptors. American Journal of Physiology-Legacy Content, 153(3), 586-600. [Link]
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Stähle, H. (2000). A historical perspective: development of clonidine. Best practice & research Clinical anaesthesiology, 14(2), 237-246. [Link]
- Mehedi, M. S. A., & Tepe, J. J. (2020). Recent advances in the synthesis of imidazolines (2009–2020). Synthesis, 52(22), 3297-3316.
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Bylund, D. B. (2007). Alpha-and beta-adrenergic receptors: Ahlquist's landmark hypothesis of a single mediator with two receptors. American Journal of Physiology-Endocrinology and Metabolism, 293(6), E1433-E1436. [Link]
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Wikipedia. (2024). Pinner reaction. Retrieved from [Link]
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Lasker Foundation. (1976). Propranolol for treating heart disease. Retrieved from [Link]
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Gpatindia. (2020, March 17). Naphazoline Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]
-
Britannica. (n.d.). Raymond Ahlquist. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]
- Bousquet, P. (1995). Imidazoline receptors: from basic concepts to recent developments. Journal of cardiovascular pharmacology, 26 Suppl 2, S1-S6.
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Taylor & Francis. (n.d.). Tolazoline – Knowledge and References. Retrieved from [Link]
- Go, A., & Tantry, S. (1979). Pulmonary vasodilator action of tolazoline.
-
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A Theoretical and Computational Guide to 2-Methoxy-4,5-dihydro-1H-imidazole: Unlocking Molecular Properties and Reactivity
Introduction: The Significance of the Imidazoline Scaffold
The 4,5-dihydro-1H-imidazole, or imidazoline, scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Derivatives of this core structure are known to exhibit a wide range of biological activities, including antihypertensive, antihyperglycemic, and anti-inflammatory properties.[1] The introduction of a 2-methoxy substituent modifies the electronic and steric properties of the imidazoline ring, potentially leading to novel pharmacological profiles and applications as synthetic intermediates.[1]
This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-methoxy-4,5-dihydro-1H-imidazole. We will delve into the core quantum chemical methods, outlining not just the procedural steps but the scientific rationale behind their selection. This document is intended for researchers, scientists, and drug development professionals seeking to predict and understand the molecular properties, reactivity, and potential interactions of this specific imidazoline derivative. While direct experimental and computational studies on 2-methoxy-4,5-dihydro-1H-imidazole are not extensively reported in the current literature, this guide synthesizes methodologies from numerous studies on analogous imidazole-containing compounds to provide a robust and predictive workflow.[2][3][4]
Pillar I: Foundational Computational Methodologies
The cornerstone of modern computational chemistry for organic molecules lies in Density Functional Theory (DFT), which offers an optimal balance of accuracy and computational cost for systems of this size.[4][5] This section will detail the application of DFT and other key computational techniques to elucidate the structural and electronic properties of 2-methoxy-4,5-dihydro-1H-imidazole.
Geometry Optimization: In Silico Structure Determination
The first and most critical step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that systematically adjusts bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface.[4]
Experimental Protocol: DFT Geometry Optimization
-
Initial Structure Generation: Construct the 3D structure of 2-methoxy-4,5-dihydro-1H-imidazole using molecular modeling software such as GaussView or Avogadro.
-
Method and Basis Set Selection:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries and energies.[3][6]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended for a good balance of accuracy and computational efficiency. The ++ indicates the inclusion of diffuse functions on heavy atoms and hydrogens to better describe lone pairs and non-covalent interactions, while (d,p) adds polarization functions to allow for more flexibility in describing bonding.[7]
-
-
Calculation Execution: Perform the geometry optimization calculation using a quantum chemistry software package like Gaussian, ORCA, or GAMESS. The optimization should be run until a stationary point on the potential energy surface is located.
-
Frequency Analysis: It is imperative to follow up a successful geometry optimization with a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
Causality Behind the Choices: The selection of the B3LYP functional and a flexible basis set like 6-311++G(d,p) is crucial for accurately modeling the electron distribution in a molecule containing heteroatoms with lone pairs (nitrogen and oxygen) and a potentially flexible methoxy group. This level of theory has been successfully applied to a wide range of imidazole derivatives, demonstrating its predictive power for this class of compounds.[2][3][6]
Pillar II: Probing Electronic Structure and Reactivity
Once a stable geometry is obtained, a wealth of information about the electronic properties and chemical reactivity of 2-methoxy-4,5-dihydro-1H-imidazole can be extracted.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[2][3]
Workflow for FMO Analysis
Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.
Interpretation: A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. For instance, in many imidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO may be distributed across the entire molecule.[8]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
-
Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These are typically associated with lone pairs on heteroatoms like nitrogen and oxygen.
-
Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.
-
Green (Neutral Potential): Regions of intermediate potential, typically associated with the carbon skeleton.
Expected MEP for 2-Methoxy-4,5-dihydro-1H-imidazole: One would anticipate the most negative potential (red) to be localized around the nitrogen atoms of the imidazoline ring and the oxygen atom of the methoxy group, indicating these as the primary sites for protonation and hydrogen bonding. The hydrogen atoms of the N-H group and the C-H bonds would exhibit positive potential (blue).
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of hyperconjugation and charge delocalization, which are key factors in molecular stability.[2][6]
Key Insights from NBO Analysis:
-
Hyperconjugative Interactions: NBO analysis can reveal stabilizing interactions, such as those between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds.
-
Charge Distribution: The analysis provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis.
Pillar III: Spectroscopic and Property Predictions
Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and characterizing the molecule.
Vibrational Spectroscopy (IR and Raman)
Theoretical vibrational frequency calculations can aid in the assignment of experimental FT-IR and FT-Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. It is standard practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to account for anharmonicity and other systematic errors.[3]
Data Presentation: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| N-H Stretch | ~3300-3400 | Strong (IR) |
| C-H Stretch (aliphatic & methoxy) | ~2850-3000 | Medium-Strong (IR) |
| C=N Stretch (imidazoline) | ~1600-1650 | Strong (IR, Raman) |
| C-N Stretch | ~1200-1300 | Medium (IR) |
| C-O Stretch (methoxy) | ~1050-1150 | Strong (IR) |
Note: These are expected ranges based on literature for similar compounds and should be confirmed by actual calculations.
NMR Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[2] By computing the isotropic shielding constants for each nucleus, theoretical ¹H and ¹³C NMR spectra can be predicted. These calculated shifts are typically referenced against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.
Workflow for NMR Prediction
Caption: Workflow for predicting NMR chemical shifts.
Nonlinear Optical (NLO) Properties
Molecules with significant charge transfer characteristics can exhibit nonlinear optical (NLO) properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response. DFT calculations can provide a reasonable estimate of this property, offering insights into the potential of 2-methoxy-4,5-dihydro-1H-imidazole for applications in optoelectronics.[6][8]
Conclusion: A Predictive Framework for Drug Discovery and Materials Science
This technical guide has outlined a robust computational workflow for the comprehensive characterization of 2-methoxy-4,5-dihydro-1H-imidazole. By leveraging Density Functional Theory, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule before embarking on extensive experimental synthesis and testing. The methodologies described herein, validated through numerous studies on analogous imidazole derivatives, provide a self-validating system for predicting molecular behavior.[2][3][4][6] The application of these computational techniques can significantly accelerate the discovery and development of new pharmaceuticals and functional materials based on the promising imidazoline scaffold.
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solubility and solvent compatibility of 2-methoxy-4,5-dihydro-1H-imidazole
An In-Depth Technical Guide to the Solubility and Solvent Compatibility of 2-methoxy-4,5-dihydro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the molecule's behavior in various solvent systems. We will delve into its physicochemical properties, present known solubility data, and provide detailed, field-proven protocols for the experimental determination of its solubility. Furthermore, this guide will address critical aspects of solvent compatibility, offering insights into potential degradation pathways and considerations for stable formulation.
Physicochemical Properties of 2-methoxy-4,5-dihydro-1H-imidazole
A molecule's solubility is fundamentally dictated by its structure. The chemical architecture of 2-methoxy-4,5-dihydro-1H-imidazole, with CAS number 28118-54-9, presents a unique combination of functional groups that govern its interaction with different solvents[1].
-
Molecular Formula: C₄H₈N₂O[1]
-
Molecular Weight: 100.12 g/mol [1]
-
Structure: The molecule consists of a dihydroimidazole ring, which is a five-membered heterocycle containing two nitrogen atoms. One of these nitrogens is part of an amidine system, and a methoxy group (-OCH₃) is attached to the carbon atom between the two nitrogens.
The key to understanding its solubility lies in analyzing its polarity, hydrogen bonding capability, and acid-base properties.
-
Polarity: The presence of two nitrogen atoms and an oxygen atom introduces significant polarity to the molecule. The carbon-nitrogen and carbon-oxygen bonds create dipole moments. The lone pairs of electrons on the nitrogen and oxygen atoms further contribute to its polar nature.
-
Hydrogen Bonding: The secondary amine (N-H) in the dihydroimidazole ring can act as a hydrogen bond donor. The nitrogen atoms and the oxygen of the methoxy group can all act as hydrogen bond acceptors. This dual capability is a strong indicator of solubility in protic solvents.
-
Acid-Base Properties: The dihydroimidazole ring contains a basic nitrogen atom, making the compound alkaline. This suggests that its solubility will be significantly enhanced in acidic aqueous solutions due to the formation of a more polar protonated salt.
Known Solubility Profile
Publicly available data on the solubility of 2-methoxy-4,5-dihydro-1H-imidazole provides a foundational, albeit qualitative, understanding of its behavior in common laboratory solvents.
| Solvent | Type | Solubility | Source |
| Water | Polar Protic | Soluble | [2] |
| Methanol | Polar Protic | Soluble | [2] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | [2] |
This information indicates a broad solubility in both polar protic and polar aprotic solvents, which aligns with the structural analysis in the previous section. The solubility in dichloromethane is notable and is leveraged in its commercial availability as a solution.
Theoretical Solubility Prediction: "Like Dissolves Like"
The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding characteristics. For 2-methoxy-4,5-dihydro-1H-imidazole, we can predict its affinity for various solvent classes.
Caption: Predicted solubility based on the "like dissolves like" principle.
Experimental Determination of Solubility
While theoretical predictions are useful, empirical determination is essential for drug development and process chemistry. The following protocols are designed to provide reliable and reproducible solubility data.
Qualitative Solubility Assessment
This rapid screening method helps classify the compound's solubility in a range of solvents, which is crucial for selecting appropriate systems for reactions, purifications, and formulations.[3][4]
Protocol:
-
Preparation: Dispense 1-2 mg of 2-methoxy-4,5-dihydro-1H-imidazole into a series of small, clear glass vials.
-
Solvent Addition: To each vial, add a different test solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane) in 0.1 mL increments.
-
Mixing: After each addition, cap the vial and vortex for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid.
-
Classification:
-
Soluble: Complete dissolution in < 1 mL of solvent.
-
Slightly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL.
-
Insoluble: No visible dissolution.
-
-
Acid/Base Test: For water-insoluble or slightly soluble results, repeat the test using 5% aqueous HCl and 5% aqueous NaOH to assess pH-dependent solubility.[4][5]
Quantitative Solubility Measurement (Thermodynamic Solubility)
For formulation and preclinical studies, a precise measure of solubility is required. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[6]
Protocol:
-
Sample Preparation: Add an excess amount of 2-methoxy-4,5-dihydro-1H-imidazole to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is critical to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a short period, then filter the suspension through a 0.22 µm syringe filter to remove all undissolved solids. Care must be taken to avoid precipitation during this step.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
Caption: Standard workflow for the shake-flask method of solubility determination.
Solvent Compatibility and Stability Considerations
Beyond solubility, the chemical compatibility of 2-methoxy-4,5-dihydro-1H-imidazole with the solvent is paramount, especially for long-term storage and formulation.
-
Protic Solvents: While the compound is soluble in protic solvents like water and alcohols, the presence of the methoxy group attached to a carbon flanked by two nitrogens (an aminal-like structure) makes it potentially susceptible to hydrolysis, especially under acidic conditions. This could lead to the formation of ethylene urea and methanol. It is crucial to assess the stability of the compound in aqueous solutions over time.
-
Aprotic Solvents: Polar aprotic solvents like dichloromethane, DMSO, and DMF are generally good choices for storage and reactions, as they are less likely to participate in degradation reactions.[7] However, the purity of the solvent is critical, as trace amounts of acidic or basic impurities could catalyze degradation.
-
Reactivity: The dihydroimidazole ring is generally stable. However, the secondary amine is nucleophilic and can react with electrophiles. Therefore, solvents that can act as electrophiles or contain reactive impurities should be used with caution.
For any application in drug development, a forced degradation study is recommended to identify potential incompatibilities and degradation products in the chosen solvent or formulation matrix.
Applications in Drug Development
Understanding the solubility and compatibility of 2-methoxy-4,5-dihydro-1H-imidazole is not an academic exercise; it is a critical step in the drug development pipeline.
-
Lead Optimization: Early solubility screening helps in selecting drug candidates with favorable pharmacokinetic profiles.[6]
-
Formulation Development: Quantitative solubility data is essential for developing stable and bioavailable drug formulations, whether for oral, injectable, or topical delivery.
-
Process Chemistry: Choosing the right solvent is critical for optimizing reaction yields, simplifying purification processes, and ensuring the final active pharmaceutical ingredient (API) meets purity standards.
Conclusion
2-methoxy-4,5-dihydro-1H-imidazole is a polar molecule with both hydrogen bond donor and acceptor capabilities, leading to good solubility in a range of polar protic and aprotic solvents. While qualitative data provides a useful starting point, rigorous experimental determination of its thermodynamic solubility is essential for any serious research or development application. Furthermore, a thorough evaluation of its stability in the chosen solvent system is critical to ensure the integrity of the compound. The protocols and insights provided in this guide offer a robust framework for researchers and scientists to effectively work with this promising chemical entity.
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Methodological & Application
Application Note & Protocol: Targeted Protein Modification via Guanidinylation using 2-Methoxy-4,5-dihydro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Conversion of Lysine to Homoarginine
In the landscape of protein chemistry and proteomics, the selective modification of amino acid residues is a cornerstone technique for elucidating protein structure, function, and for the development of novel therapeutics. Guanidinylation, the conversion of primary amines, particularly the ε-amino group of lysine residues, into guanidinium groups, stands out as a highly specific and impactful modification. This conversion to a homoarginine residue, an arginine analogue, can significantly alter the physicochemical properties of a protein.[1]
2-Methoxy-4,5-dihydro-1H-imidazole emerges as a key reagent in this context. While structurally related to the more commonly cited O-methylisourea, it operates on the same fundamental principle of converting lysine's primary amine into a guanidinium group. This targeted modification is particularly valuable in mass spectrometry-based proteomics, where the presence of an arginine or homoarginine at the C-terminus of a tryptic peptide enhances its signal intensity in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[1] This application note provides a comprehensive guide to the principles, applications, and a detailed protocol for the modification of proteins using 2-methoxy-4,5-dihydro-1H-imidazole.
Mechanism of Action: The Chemistry of Guanidinylation
The reaction of 2-methoxy-4,5-dihydro-1H-imidazole with the ε-amino group of a lysine residue is a nucleophilic substitution reaction. The primary amine of lysine acts as a nucleophile, attacking the electrophilic carbon atom of the reagent. This leads to the formation of a stable guanidinium group, effectively converting the lysine residue into a homoarginine residue. The reaction is highly specific for primary amines under controlled pH conditions.
Figure 1: Reaction of 2-methoxy-4,5-dihydro-1H-imidazole with a lysine residue.
Applications in Proteomics and Drug Development
The conversion of lysine to homoarginine offers several advantages in research and development:
-
Enhanced Mass Spectrometry Signals: In bottom-up proteomics, proteins are enzymatically digested, typically with trypsin, which cleaves after arginine and lysine residues. Guanidinylation of lysine residues ensures that all resulting peptides have a basic residue (arginine or homoarginine) at the C-terminus, which can improve ionization efficiency and signal intensity in MALDI-MS analysis.[1]
-
Simplified Peptide Fragmentation: The presence of a highly basic residue at the C-terminus can direct fragmentation in tandem mass spectrometry (MS/MS), leading to more predictable and easily interpretable spectra for peptide sequencing and protein identification.
-
N-terminal Peptide Enrichment: Guanidinylation is a valuable tool in N-terminal peptide enrichment strategies, which are crucial for studying protein processing and identifying protein N-termini.[1]
-
Modulation of Protein Properties: The introduction of a guanidinium group can alter a protein's isoelectric point, stability, and interaction with other molecules. This can be leveraged in drug development to modify the pharmacokinetic or pharmacodynamic properties of protein-based therapeutics.
Detailed Experimental Protocol
This protocol provides a general framework for the guanidinylation of a purified protein. Optimization of specific parameters may be required for each protein of interest.
Materials and Reagents
-
Purified protein of interest
-
2-Methoxy-4,5-dihydro-1H-imidazole
-
Ammonium bicarbonate (NH₄HCO₃)
-
Tris-HCl
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Urea (for denaturing conditions, if required)
-
Dithiothreitol (DTT) (for reduction, if required)
-
Iodoacetamide (IAA) (for alkylation, if required)
-
Dialysis tubing or desalting columns
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
Workflow for Protein Guanidinylation
Figure 2: General workflow for protein modification.
Step-by-Step Protocol
-
Protein Preparation:
-
Dissolve the protein of interest in a suitable buffer, such as 50 mM ammonium bicarbonate, pH 8.5. The protein concentration can typically range from 1-10 mg/mL.
-
For intracellular proteins or proteins with disulfide bonds, denaturation, reduction, and alkylation may be necessary prior to guanidinylation to ensure all lysine residues are accessible.
-
Denaturation: Add urea to a final concentration of 8 M.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.
-
-
-
Guanidinylation Reaction:
-
Prepare a fresh stock solution of 2-methoxy-4,5-dihydro-1H-imidazole. The exact concentration will depend on the desired molar excess over lysine residues. A 10-100 fold molar excess is a good starting point.
-
Adjust the pH of the protein solution to approximately 10.5-11.0 using a suitable base (e.g., NaOH). This elevated pH deprotonates the ε-amino group of lysine, enhancing its nucleophilicity.
-
Add the 2-methoxy-4,5-dihydro-1H-imidazole solution to the protein solution.
-
Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 1 to 24 hours. The extent of modification can be monitored over time by taking aliquots and analyzing them by mass spectrometry.
-
-
Purification of the Modified Protein:
-
Following the incubation, remove excess reagent and byproducts. This can be achieved through:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) overnight at 4°C with multiple buffer changes.
-
Desalting Columns: Use a desalting column (e.g., a G-25 column) to rapidly separate the modified protein from small molecule contaminants.
-
-
Characterization of the Modified Protein
Confirmation of successful guanidinylation is typically performed using mass spectrometry.
| Analytical Technique | Expected Outcome |
| MALDI-TOF MS | An increase in the molecular weight of the protein corresponding to the number of modified lysine residues. Each guanidinylation event results in a mass increase of +42.02 Da.[2] |
| Peptide Mass Fingerprinting | After tryptic digestion, peptides containing modified lysine (homoarginine) will show a mass shift of +42.02 Da compared to the unmodified peptides. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Modification | Insufficient reagent concentration, suboptimal pH, or short reaction time. | Increase the molar excess of the reagent, ensure the pH is maintained at 10.5-11.0, and extend the incubation time. |
| Inaccessible lysine residues. | Perform the reaction under denaturing conditions (e.g., with 8 M urea). | |
| Protein Precipitation | High pH or reagent concentration causing protein instability. | Optimize the pH to the highest tolerable level for the protein. Perform a titration of the reagent to find the optimal concentration. |
| Non-specific Modification | Reaction conditions are too harsh. | Lower the reaction temperature and pH slightly. Reduce the reaction time. |
References
-
ResearchGate. (2015). Optimization of Guanidination Procedures for MALDI Mass Mapping. [Link]
-
Wiley Online Library. (2007). Evaluation of Chemical Derivatisation Methods for Protein Identification using MALDI MS/MS. [Link]
Sources
Application Notes and Protocols for Deuterated 2-Methoxy-4,5-dihydro-1H-imidazole in Mass Spectrometry
Introduction: Enhancing Analyte Detection and Quantification in Mass Spectrometry
In the landscape of modern analytical chemistry, particularly within drug development and metabolomics, the demand for highly sensitive and accurate quantification of small molecules is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique, yet its efficacy can be hampered by challenges such as poor ionization efficiency and inadequate retention of polar analytes on reverse-phase columns. Chemical derivatization emerges as a powerful strategy to overcome these limitations, enhancing the analytical performance for a wide range of compounds.[1][2] This guide focuses on the application of a specialized derivatizing agent, deuterated 2-methoxy-4,5-dihydro-1H-imidazole, in quantitative mass spectrometry workflows.
Deuterated 2-methoxy-4,5-dihydro-1H-imidazole serves a dual purpose in mass spectrometric analysis. Firstly, as a derivatizing agent, it reacts with specific functional groups, notably carboxylic acids, to append a chemical tag that improves the analyte's chromatographic behavior and ionization efficiency. Secondly, the incorporation of deuterium atoms provides a stable isotope signature, making it an ideal internal standard for quantitative studies. The use of stable isotope-labeled internal standards is a widely accepted practice to correct for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision in quantitative assays.
This document provides a comprehensive overview of the principles, applications, and detailed protocols for the use of deuterated 2-methoxy-4,5-dihydro-1H-imidazole in mass spectrometry, tailored for researchers, scientists, and professionals in the field of drug development and metabolomics.
Mechanism of Action: Derivatization of Carboxylic Acids
The primary application of 2-methoxy-4,5-dihydro-1H-imidazole lies in its ability to efficiently derivatize carboxylic acids. This reaction proceeds through a condensation mechanism, where the carboxylic acid is activated, typically by a coupling agent, to facilitate the formation of an amide-like bond with the imidazole derivative. The resulting derivatized analyte exhibits significantly altered physicochemical properties that are advantageous for LC-MS analysis.
Key Advantages of Derivatization with 2-Methoxy-4,5-dihydro-1H-imidazole:
-
Enhanced Ionization Efficiency: The derivatized product often exhibits improved proton affinity, leading to enhanced signal intensity in positive ion electrospray ionization (ESI) mode.
-
Improved Chromatographic Retention: The addition of the imidazole moiety increases the hydrophobicity of polar analytes like small carboxylic acids, resulting in better retention on reverse-phase liquid chromatography (RPLC) columns.
-
Facilitated Quantitative Analysis: The use of the deuterated form of the reagent allows for the straightforward generation of a stable isotope-labeled internal standard, which co-elutes with the analyte of interest, enabling accurate quantification.
Below is a diagram illustrating the general workflow for the derivatization and analysis of carboxylic acids using deuterated 2-methoxy-4,5-dihydro-1H-imidazole.
Caption: General workflow for the derivatization of carboxylic acids.
Application Protocol: Quantitative Analysis of Short-Chain Fatty Acids in Plasma
This section provides a detailed protocol for the quantitative analysis of short-chain fatty acids (SCFAs) in plasma samples using deuterated 2-methoxy-4,5-dihydro-1H-imidazole as an internal standard. This protocol is a representative example and may require optimization for specific SCFAs and sample matrices.
Materials and Reagents
-
Deuterated 2-methoxy-4,5-dihydro-1H-imidazole (d4-imidazole)
-
Non-deuterated 2-methoxy-4,5-dihydro-1H-imidazole
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Acetonitrile
-
Anhydrous Pyridine
-
Formic Acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Plasma samples
-
SCFA standards (e.g., acetic acid, propionic acid, butyric acid)
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Thermomixer or heating block
-
Analytical balance
-
Calibrated pipettes
Procedure
1. Preparation of Reagents and Standards
-
Derivatization Reagent (Non-deuterated): Prepare a 10 mg/mL solution of 2-methoxy-4,5-dihydro-1H-imidazole in anhydrous acetonitrile.
-
Internal Standard (Deuterated): Prepare a 10 mg/mL solution of deuterated 2-methoxy-4,5-dihydro-1H-imidazole in anhydrous acetonitrile.
-
Activating Solution: Prepare a solution containing 20 mg/mL DIC and 10 mg/mL NHS in anhydrous acetonitrile.
-
SCFA Stock Solutions: Prepare individual stock solutions of each SCFA at 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of SCFAs into a surrogate matrix (e.g., charcoal-stripped plasma).
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the deuterated 2-methoxy-4,5-dihydro-1H-imidazole internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
Reconstitute the dried extract in 50 µL of anhydrous acetonitrile containing 1% anhydrous pyridine.
-
Add 25 µL of the activating solution (DIC/NHS).
-
Add 25 µL of the non-deuterated 2-methoxy-4,5-dihydro-1H-imidazole derivatization reagent.
-
Incubate the mixture at 60°C for 30 minutes in a thermomixer.
-
After incubation, cool the samples to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument and analytes.
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The specific precursor-to-product ion transitions for each derivatized SCFA and the deuterated internal standard must be determined by infusing the individual derivatized standards into the mass spectrometer.
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte to the deuterated internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Trustworthiness and Self-Validation
The protocol described above incorporates several elements to ensure the trustworthiness and validity of the results:
-
Use of a Stable Isotope-Labeled Internal Standard: The deuterated 2-methoxy-4,5-dihydro-1H-imidazole serves as an ideal internal standard as it is chemically identical to the derivatizing reagent and its derivatized product will have very similar chromatographic and ionization properties to the analyte. This effectively corrects for any variability during sample preparation and analysis.
-
Calibration Curve: The use of a calibration curve prepared in a surrogate matrix that closely mimics the study samples helps to account for matrix effects and ensures accurate quantification over a range of concentrations.
-
Quality Control Samples: It is highly recommended to include quality control (QC) samples at low, medium, and high concentrations within each analytical run to monitor the performance and reproducibility of the assay.
Visualization of the Derivatization Reaction
The following diagram illustrates the chemical reaction between a carboxylic acid and 2-methoxy-4,5-dihydro-1H-imidazole in the presence of a carbodiimide coupling agent.
Caption: Derivatization of a carboxylic acid with 2-methoxy-4,5-dihydro-1H-imidazole.
Conclusion
The use of deuterated 2-methoxy-4,5-dihydro-1H-imidazole as a derivatizing agent and internal standard offers a robust and reliable approach for the quantitative analysis of carboxylic acids and other relevant metabolites by LC-MS. The derivatization process significantly enhances the analytical characteristics of these polar compounds, leading to improved sensitivity, chromatographic separation, and accuracy of quantification. The detailed protocol provided in this guide serves as a valuable starting point for researchers looking to implement this powerful technique in their own laboratories. As with any analytical method, optimization and validation are crucial to ensure the highest quality data for specific applications in drug development and metabolomics research.
References
-
Chemical Derivatization in LC-MS Based Metabolomics Study. ResearchGate.[Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate.[Link]
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PubMed Central.[Link]
Sources
Application Notes and Protocols for 2-Methoxy-4,5-dihydro-1H-imidazole in Chemical Cross-Linking
Introduction: A Novel Reagent for Amine-Reactive Cross-Linking
In the landscape of chemical biology and drug development, the study of protein-protein interactions is paramount to understanding cellular function and disease pathology. Chemical cross-linking has emerged as a powerful technique to capture these interactions by covalently linking proteins in close proximity.[1][2] While a variety of cross-linking reagents are commercially available, the search for novel reagents with unique specificities and reaction characteristics is ongoing. This document introduces 2-methoxy-4,5-dihydro-1H-imidazole as a promising, yet underexplored, reagent for the chemical cross-linking of proteins. This guide will provide a deep dive into its mechanism of action, protocols for its application, and its potential in research and drug development.
2-Methoxy-4,5-dihydro-1H-imidazole belongs to the class of 2-alkoxy-imidazolines, which are known to be effective reagents for the modification of primary amines.[3][4] Its utility in cross-linking stems from its ability to react specifically with the ε-amino group of lysine residues, forming a stable amidine linkage. This specificity provides a valuable tool for researchers seeking to understand the spatial arrangement of proteins in a complex.
The Chemistry of Amidine Formation: Mechanism of Action
The core of 2-methoxy-4,5-dihydro-1H-imidazole's functionality lies in its reaction with primary amines. The reaction proceeds through a nucleophilic attack of the amine on the carbon atom of the methoxy-imidazoline group. This is followed by the elimination of methanol, resulting in the formation of a stable, positively charged amidinium ion under physiological conditions.
Caption: Reaction of 2-methoxy-4,5-dihydro-1H-imidazole with a lysine residue.
Hypothetical Homobifunctional Cross-Linker: A Tool for Probing Protein Interactions
While 2-methoxy-4,5-dihydro-1H-imidazole is a monofunctional reagent, its reactive moiety can be incorporated into a bifunctional cross-linker to covalently link two protein molecules. Below is a conceptual diagram of a hypothetical homobifunctional cross-linker, "bis-methoxy-imidazoline-X" (BMIX), where 'X' represents a spacer arm of variable length.
Caption: Structure of a hypothetical "bis-methoxy-imidazoline-X" (BMIX) cross-linker.
The use of a homobifunctional cross-linker like BMIX would allow for the direct covalent linkage of two lysine residues in close proximity, providing valuable distance constraints for structural modeling of protein complexes.
Experimental Protocol: Cross-Linking of Proteins with a BMIX-type Reagent
This protocol provides a general framework for a chemical cross-linking experiment using a hypothetical BMIX cross-linker. Optimization of reaction conditions, particularly the concentration of the cross-linker and the incubation time, is crucial for successful cross-linking.
I. Materials and Reagents
-
Purified protein samples (in an amine-free buffer, e.g., PBS, pH 7.4)
-
Hypothetical BMIX cross-linker solution (freshly prepared in an anhydrous organic solvent like DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents for protein identification
II. Step-by-Step Protocol
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) as these will compete with the lysine residues for reaction with the cross-linker. Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.2-8.0 is recommended.
-
The protein concentration should be optimized for the specific interaction being studied. A starting concentration of 1-5 mg/mL is often a good starting point.
-
-
Cross-Linking Reaction:
-
Prepare a stock solution of the BMIX cross-linker in anhydrous DMSO immediately before use.
-
Add the cross-linker to the protein solution at a specific molar excess (e.g., 20- to 50-fold molar excess over the protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The incubation time may need to be adjusted depending on the reactivity of the proteins.
-
-
Quenching the Reaction:
-
To stop the cross-linking reaction, add a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is consumed.
-
-
Analysis of Cross-Linked Products:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to cross-linked protein complexes.[2]
-
Mass Spectrometry: For identification of the cross-linked peptides and the specific lysine residues involved, the cross-linked protein bands can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry (MS).[5] Specialized software is then used to identify the cross-linked peptide pairs.
-
Caption: A typical workflow for a protein cross-linking experiment.
III. Summary of Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.0 | Reaction is more efficient at slightly alkaline pH. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures may lead to protein denaturation. |
| Reaction Time | 30 - 60 minutes | Optimization is key to avoid excessive cross-linking. |
| Molar Excess of Cross-linker | 20x - 50x | Start with a lower ratio and increase as needed. |
| Quenching Reagent | 20-50 mM Tris or Glycine | Essential to stop the reaction and prevent artifacts. |
Applications in Research and Drug Development
The use of 2-methoxy-4,5-dihydro-1H-imidazole-based cross-linkers offers several potential applications:
-
Mapping Protein-Protein Interactions: By identifying the specific lysine residues that are cross-linked, researchers can gain insights into the binding interfaces of protein complexes.[1]
-
Structural Biology: The distance constraints obtained from cross-linking experiments can be used to build and refine computational models of protein structures and complexes.[2]
-
Drug Discovery: Understanding the structure of protein-protein interaction interfaces can aid in the rational design of small molecules or biologics that modulate these interactions for therapeutic purposes. The imidazole scaffold itself is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cross-linking efficiency | - Inactive cross-linker- Presence of primary amines in the buffer- Insufficient cross-linker concentration or reaction time | - Prepare fresh cross-linker solution- Use an amine-free buffer (PBS, HEPES)- Optimize cross-linker concentration and incubation time |
| Excessive cross-linking/aggregation | - Cross-linker concentration is too high- Reaction time is too long | - Reduce the molar excess of the cross-linker- Decrease the incubation time |
| Difficulty in identifying cross-linked peptides by MS | - Low abundance of cross-linked species- Complex fragmentation spectra | - Enrich for cross-linked peptides before MS analysis- Use MS-cleavable cross-linkers if available- Employ specialized cross-link identification software |
Conclusion
2-Methoxy-4,5-dihydro-1H-imidazole represents a reactive moiety with significant potential for the development of novel chemical cross-linking reagents. Its specificity for primary amines offers a valuable tool for probing protein-protein interactions. While a bifunctional cross-linker based on this chemistry is not yet widely available, the principles outlined in this guide provide a solid foundation for researchers interested in exploring this promising area of bioconjugation chemistry. The continued development of new cross-linking technologies will undoubtedly deepen our understanding of the complex molecular machinery of the cell and pave the way for new therapeutic interventions.
References
-
Creative Biolabs. Chemical Reactivity of Crosslinkers. [Link]
-
The Wolfson Centre for Applied Structural Biology. Protein Cross-linkers handbook and selection guide. [Link]
-
G-Biosciences. Protein Cross-Linkers. [Link]
-
Kia, R., Fun, H. K., & Kargar, H. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o798. [Link]
-
Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. [Link]
-
MDPI. Insights on Chemical Crosslinking Strategies for Proteins. [Link]
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ResearchGate. Protein-backbone-modifications: Formation of imidazolines. [Link]
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MDPI. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
National Institutes of Health. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. [Link]
-
PubMed Central. Empowering canonical biochemicals with cross-linked novelty: Recursions in applications of protein cross-links. [Link]
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MedCrave. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]
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CORE. Development of Diazirine-based crosslinking agents for covalently linking protein. [Link]
-
PubMed. Protein crosslinking by the Maillard reaction: dicarbonyl-derived imidazolium crosslinks in aging and diabetes. [Link]
-
ResearchGate. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. [Link]
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Semantic Scholar. Protein-backbone-modifications: Formation of imidazolines. [Link]
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis, Crystal Structure, and Characterization of New 2,4,5-Triphenyl Imidazole: 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. [Link]
-
ACS Publications. Advances in Chemical Protein Modification. [Link]
-
ResearchGate. Synthetic routes toward 2-substituted 2-imidazolines. [Link]
-
PubMed Central. Chemical modifications of proteins and their applications in metalloenzyme studies. [Link]
-
MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
-
World Journal of Pharmaceutical Research. a review article on synthesis of imidazole derivatives. [Link]
-
PubMed Central. Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. [Link]
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RSC Publishing. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
-
PubMed. Carboxylic acids as a traceless activation group for conjugate additions: a three-step synthesis of (±)-pregabalin. [Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. [Link]
-
PubMed Central. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. [Link]
-
ResearchGate. Use of Vilsmeier reagent for the solid-phase synthesis of 1,5-disubstituted 4,5-dihydro-1H-imidazoles and disubstituted 4,5-dihydro-1H-imidazolylbenzimidazoles. [Link]
- Google Patents. 2-(p-ALKOXYPHENYL)-2-IMIDAZOLINES AND THEIR USE AS CORROSION INHIBITORS.
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ResearchGate. Synthesis and Synthetic Applications of 1Aryl2-alkyl-4,5-dihydro-1H-imidazoles. [Link]
-
PubMed Central. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]
-
ResearchGate. How can ı crosslink carboxyl to carboxyl? [Link]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Labeling Peptides with 2-Methoxy-4,5-dihydro-1H-imidazole for Mass Spectrometry-Based Proteomics
Introduction: Enhancing Peptide Analysis through Chemical Derivatization
In the realm of proteomics, mass spectrometry (MS) stands as a cornerstone for the identification and quantification of peptides and proteins.[1][2] The sensitivity and accuracy of MS analysis can be significantly influenced by the physicochemical properties of the peptides themselves. Chemical derivatization, a process of modifying peptides with specific reagents, offers a powerful strategy to enhance their detectability and fragmentation behavior in the mass spectrometer.[3] One such derivatization strategy is the guanidinylation of primary amines, which introduces a basic guanidinium group, thereby increasing the proton affinity of the peptide and improving its ionization efficiency.[3][4]
This application note provides a detailed experimental procedure for the labeling of peptides with 2-methoxy-4,5-dihydro-1H-imidazole. This reagent serves as an efficient tool for the guanidinylation of primary amino groups, specifically the ε-amino group of lysine residues and the N-terminal α-amino group of peptides. The resulting conversion of lysine to a homoarginine analog can lead to a substantial enhancement of the signal intensity in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[3] This protocol is intended for researchers, scientists, and drug development professionals engaged in proteomics and other fields requiring sensitive peptide analysis.
Chemical Principles of Peptide Labeling with 2-Methoxy-4,5-dihydro-1H-imidazole
The labeling reaction is based on the nucleophilic attack of the primary amino groups of the peptide on the electrophilic carbon atom of 2-methoxy-4,5-dihydro-1H-imidazole. This reaction, known as guanidinylation, results in the formation of a stable guanidinium group at the site of the original amine. The reaction is highly specific for primary amines under controlled pH conditions, leaving other amino acid side chains, such as the hydroxyl groups of serine and threonine or the acidic groups of aspartic and glutamic acid, unmodified.
The key advantages of this labeling strategy include:
-
Enhanced MS Signal: The introduction of the highly basic guanidinium group significantly increases the proton affinity of the peptide, leading to improved ionization efficiency and enhanced signal intensity in mass spectrometry, particularly in MALDI-MS.[3]
-
Simplified Fragmentation: The presence of the guanidinium group can direct fragmentation pathways in tandem mass spectrometry (MS/MS), leading to more predictable and easily interpretable fragmentation patterns.
-
Improved Chromatographic Separation: The modification can alter the hydrophilicity of the peptide, which can be advantageous for certain chromatographic separation techniques.
Experimental Workflow Overview
The overall experimental workflow for labeling peptides with 2-methoxy-4,5-dihydro-1H-imidazole is depicted in the following diagram:
Figure 1: A schematic overview of the peptide labeling procedure.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the labeling of a peptide sample with 2-methoxy-4,5-dihydro-1H-imidazole.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Peptide Sample | - | - |
| 2-Methoxy-4,5-dihydro-1H-imidazole | (e.g., Sigma-Aldrich) | (Example: 408651) |
| Ammonium Bicarbonate (NH₄HCO₃) | (e.g., Sigma-Aldrich) | (Example: A6141) |
| Acetonitrile (ACN) | (e.g., Fisher Scientific) | (Example: A998) |
| Trifluoroacetic Acid (TFA) | (e.g., Sigma-Aldrich) | (Example: T6508) |
| α-Cyano-4-hydroxycinnamic acid (CHCA) | (e.g., Sigma-Aldrich) | (Example: C2020) |
| Ultrapure Water | - | - |
Equipment
-
Microcentrifuge
-
Vortex mixer
-
Thermomixer or water bath
-
pH meter or pH strips
-
Solid-phase extraction (SPE) C18 cartridges (or similar desalting tools)
-
MALDI-TOF mass spectrometer
Reagent Preparation
-
Peptide Solution: Dissolve the peptide sample in a suitable buffer, such as 50 mM ammonium bicarbonate (pH ~8.0), to a final concentration of 1-10 mg/mL. The choice of buffer is critical to maintain the desired pH for the reaction.
-
Labeling Reagent Solution: Prepare a 1 M stock solution of 2-methoxy-4,5-dihydro-1H-imidazole in ultrapure water. This solution should be prepared fresh before each use.
Labeling Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution with the 2-methoxy-4,5-dihydro-1H-imidazole stock solution. A typical molar excess of the labeling reagent to the primary amine groups on the peptide is 10- to 100-fold. For a peptide with a single lysine and an N-terminus, this would mean a 20- to 200-fold molar excess of the reagent over the peptide.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation. The optimal reaction time may need to be determined empirically for different peptides.
-
Quenching the Reaction (Optional): The reaction can be stopped by adding a reagent that reacts with the excess labeling reagent, such as a primary amine-containing buffer like Tris, or by proceeding directly to the purification step.
Purification of the Labeled Peptide
It is crucial to remove the excess labeling reagent and any reaction byproducts prior to mass spectrometry analysis, as these can interfere with the results.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to desalt and purify the labeled peptide.
-
Conditioning: Condition the cartridge with 1 mL of 100% acetonitrile, followed by 1 mL of 0.1% TFA in water.
-
Loading: Acidify the reaction mixture with 0.1% TFA and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% TFA in water to remove salts and excess reagent.
-
Elution: Elute the labeled peptide with 500 µL of 50% acetonitrile/0.1% TFA in water.
-
-
Drying: Dry the eluted peptide solution in a vacuum centrifuge.
Mass Spectrometry Analysis
The labeled peptide can be analyzed by various mass spectrometry techniques, with MALDI-TOF MS being particularly well-suited for this application.
-
Sample Preparation for MALDI-MS:
-
Reconstitute the dried, labeled peptide in a small volume (e.g., 10 µL) of 0.1% TFA.
-
Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile/0.1% TFA.
-
On a MALDI target plate, spot 1 µL of the peptide solution and let it air dry slightly.
-
Add 1 µL of the CHCA matrix solution to the peptide spot and allow it to co-crystallize at room temperature.
-
-
MALDI-TOF MS Data Acquisition:
-
Acquire mass spectra in the positive ion reflectron mode.
-
Calibrate the instrument using a standard peptide mixture.
-
The expected mass shift for each labeled primary amine is +42.02 Da (the addition of a C₂H₂N₂ fragment and loss of a methyl group and a proton).
-
Data Analysis and Interpretation
The successful labeling of the peptide will be evident by a mass shift in the MALDI-TOF mass spectrum. The magnitude of the mass shift will correspond to the number of primary amines (N-terminus and lysine side chains) that have been modified. For a peptide with 'n' primary amines, the mass of the fully labeled peptide will be the mass of the unlabeled peptide plus n * 42.02 Da.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect pH, insufficient reagent, short incubation time. | Optimize the reaction pH to ~8.0. Increase the molar excess of the labeling reagent. Increase the incubation time. |
| Multiple Peaks in the Mass Spectrum | Incomplete labeling, side reactions. | Optimize reaction conditions for complete labeling. Ensure the purity of the peptide and reagents. |
| Poor Signal in Mass Spectrometry | Inefficient purification, sample loss. | Ensure complete removal of interfering substances during purification. Optimize the SPE protocol to minimize sample loss. |
Conclusion
The protocol described in this application note provides a reliable and effective method for the guanidinylation of peptides using 2-methoxy-4,5-dihydro-1H-imidazole. This chemical modification strategy can significantly enhance the sensitivity of peptide detection in mass spectrometry, making it a valuable tool for a wide range of proteomics applications, from biomarker discovery to the characterization of protein-protein interactions.
References
-
Kia, R., Fun, H. K., & Kargar, H. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1056. [Link]
-
Macia, A., et al. (2019). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Molecules, 24(12), 2282. [Link]
-
Mendive-Tapia, L., et al. (2017). Preparation of a Trp-BODIPY fluorogenic amino acid to label peptides for enhanced live-cell fluorescence imaging. Nature Protocols, 12(8), 1733–1754. [Link]
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Fujioka, H., et al. (2005). A Mild and Efficient One‐Pot Synthesis of 2‐Dihydroimidazoles from Aldehydes. European Journal of Organic Chemistry, 2005(18), 3945-3950. [Link]
-
Saczewski, F., et al. (2020). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Molecules, 25(21), 5195. [Link]
-
Kia, R., Fun, H. K., & Kargar, H. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1056. [Link]
-
Al-Amiery, A. A., et al. (2023). Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Anti-Inflammatory and Analgesic Agent. Molecules, 28(19), 6825. [Link]
-
Ghorbani-Vaghei, R., et al. (2021). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 11(44), 27351-27359. [Link]
-
Rybicka-Jasińska, K., et al. (2021). Synthesis of the Guanidine Derivative: N-{5][6][7]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1246. [Link]
-
Rybicka-Jasińska, K., et al. (2021). Synthesis of the Guanidine Derivative: N-{5][6][7]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1246. [Link]
-
Vasiľová, T., et al. (2022). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. International Journal of Molecular Sciences, 23(11), 6296. [Link]
-
Kussmann, M., & Roepstorff, P. (2000). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. In The Proteomics Protocols Handbook (pp. 405-426). Humana Press. [Link]
-
Schilling, B., et al. (2017). Application of Targeted Mass Spectrometry in Bottom-Up Proteomics for Systems Biology Research. Proteomics, 17(23-24), 1700291. [Link]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. Analytical Chemistry, 74(8), 1884–1890. [Link]
-
Speers, A. E., & Cravatt, B. F. (2005). A Tandem Orthogonal Proteolysis Strategy for High-Content Chemical Proteomics. Journal of the American Chemical Society, 127(28), 10018–10019. [Link]
-
Akkurt, M., et al. (2012). 2-(4-Methoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3113–o3114. [Link]
-
Karanicolas, J., et al. (2007). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Molecules, 12(5), 1086–1097. [Link]
-
Mora, L., et al. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food Chemistry, 360, 130023. [Link]
-
Sankaranarayanan, J., et al. (2016). Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. Journal of Controlled Release, 236, 123–132. [Link]
-
Yang, Y., et al. (2021). Image-guided MALDI mass spectrometry for high-throughput single-organelle characterization. Nature Methods, 18(10), 1209–1217. [Link]
-
Ly, T., & Julian, R. R. (2018). MALDI Peptide Mapping for Fast Analysis in Protein Footprinting. Journal of the American Society for Mass Spectrometry, 29(10), 2052–2060. [Link]
-
Mendive-Tapia, L., et al. (2017). Preparation of a Trp-BODIPY fluorogenic amino acid to label peptides for enhanced live-cell fluorescence imaging. Nature Protocols, 12(8), 1733–1754. [Link]
-
Cristea, S., et al. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 23(18), 10839. [Link]
-
Cristea, S., et al. (2022). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. International Journal of Molecular Sciences, 23(18), 10839. [Link]
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use of 2-methoxy-4,5-dihydro-1H-imidazole in stable isotope labeling for quantitative proteomics
Application Note & Protocol
Topic: Advanced Quantitative Proteomics: Stable Isotope Labeling using 2-Methoxy-4,5-dihydro-1H-imidazole for Enhanced Peptide Recovery and MS/MS Fragmentation
Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, mass spectrometry, and biomedical research.
Introduction: Overcoming the Lysine Challenge in Quantitative Proteomics
Mass spectrometry-based proteomics has become an indispensable tool for the large-scale identification and quantification of proteins, providing deep insights into cellular mechanisms, disease states, and therapeutic responses.[1] Quantitative analysis often relies on the introduction of stable isotopes to differentiate between samples, a method known as stable isotope labeling.[2] These methods, which include metabolic, enzymatic, and chemical labeling, provide a mass signature that allows for the relative or absolute quantification of thousands of proteins in a single experiment.[2][3]
A common and robust strategy in "bottom-up" proteomics involves the enzymatic digestion of proteins into smaller peptides, most frequently with trypsin, which specifically cleaves C-terminal to arginine and lysine residues.[2] While effective, this process generates a mixture of peptides ending in either arginine or lysine. In mass spectrometry, particularly with Matrix-Assisted Laser Desorption/Ionization (MALDI), arginine-terminated peptides are preferentially ionized due to the higher basicity of the arginine side chain's guanidinium group compared to lysine's primary amine.[4] This ionization bias can lead to the underrepresentation or complete absence of signals from lysine-terminated peptides, resulting in incomplete protein sequence coverage and skewed quantification.
To address this analytical challenge, a chemical derivatization technique known as guanidination is employed. This reaction converts the ε-amino group of lysine residues into a more basic homoarginine residue, which is an arginine analog.[5][6] This chemical normalization of C-terminal basicity significantly enhances the signal intensity of lysine-containing peptides, leading to improved protein identification and more accurate quantification.[4][7]
This application note provides a detailed protocol for a duplex stable isotope labeling strategy using the guanidinating reagent 2-methoxy-4,5-dihydro-1H-imidazole and its deuterated isotopologue, 2-methoxy-4,5-dihydro-1H-imidazole-d4 . This approach not only confers the benefits of guanidination but also seamlessly integrates a mass differential for robust quantitative analysis.
Principle of the Method: Duplex Labeling via Guanidination
The core of this method is the specific and efficient reaction of 2-methoxy-4,5-dihydro-1H-imidazole with primary amines on the peptide backbone—namely, the ε-amino group of lysine residues and the N-terminal α-amino group. The reaction proceeds under alkaline conditions, where the amine nucleophilically attacks the reagent, leading to the formation of a guanidinium group and the release of methanol.
When applied to a complex peptide mixture, this results in two key modifications:
-
Lysine to Homoarginine Conversion: All lysine residues are converted to homoarginine, which has a guanidinium side chain. This elevates the gas-phase basicity of these peptides, making their ionization efficiency comparable to that of arginine-terminated peptides.[7]
-
Stable Isotope Incorporation: By using the "light" (d0) and "heavy" (d4, deuterium-labeled) versions of the reagent on two different samples, a precise mass difference is introduced for every labeled site. This mass difference is then used by the mass spectrometer to determine the relative abundance of the peptide from each of the two samples.
The key advantages of this technique are:
-
Increased Sequence Coverage: Enhanced detection of lysine-containing peptides improves protein sequence coverage.[5]
-
Improved Quantification Accuracy: Mitigates the ionization bias between lysine and arginine-terminated peptides.
-
Robust Chemistry: The reaction is highly specific to primary amines and proceeds to completion under mild conditions.
-
Cost-Effective: Chemical labeling reagents are generally more affordable than metabolic labeling approaches and are applicable to a wider range of sample types, including tissues and biofluids.[3]
Chemical Reaction and Mass Shifts
The guanidination reaction adds a C(NH)(NH2) moiety to primary amines. The table below summarizes the theoretical monoisotopic mass increases upon labeling.
| Labeling Reagent | Isotopic Form | Chemical Formula Added | Monoisotopic Mass Shift (Da) |
| 2-methoxy-4,5-dihydro-1H-imidazole | Light (d0) | CH2N2 | +42.0218 |
| 2-methoxy-4,5-dihydro-1H-imidazole-d4 | Heavy (d4) | C(D2)N2 | +44.0343 |
| Mass Difference per Label | - | - | +2.0125 |
Note: The mass shift from the deuterium labeling is slightly different from the simple addition of neutron masses due to the mass defect.
Caption: Chemical guanidination of peptide primary amines.
Experimental Protocols
This section provides a step-by-step workflow for sample preparation, labeling, and analysis.
Materials and Reagents
-
Protein Lysis Buffer: 8 M Urea, 50 mM Tris-HCl, pH 8.5
-
Reducing Agent: 100 mM Dithiothreitol (DTT)
-
Alkylating Agent: 200 mM Iodoacetamide (IAA)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (AMBIC), pH 8.0
-
Protease: MS-grade Trypsin
-
Labeling Reagents:
-
2-methoxy-4,5-dihydro-1H-imidazole (Light)
-
2-methoxy-4,5-dihydro-1H-imidazole-d4 (Heavy)
-
-
Labeling Buffer: 2 M Guanidine-HCl, 50 mM Tris-HCl, pH 10.5
-
Quenching Solution: 5% Hydroxylamine
-
Desalting: C18 Solid-Phase Extraction (SPE) cartridges
-
LC-MS Solvents: Formic acid, Acetonitrile (ACN), MS-grade water
Protocol 1: Protein Extraction, Reduction, Alkylation, and Digestion
-
Protein Extraction: Lyse cells or homogenize tissue in Protein Lysis Buffer. Quantify the protein concentration using a compatible method (e.g., BCA assay).
-
Reduction: To 100 µg of protein, add DTT to a final concentration of 5 mM. Incubate at 37°C for 1 hour. This step reduces disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 15 mM. Incubate for 30 minutes in the dark at room temperature. This step irreversibly caps the reduced cysteines, preventing them from reforming disulfide bonds.
-
Buffer Exchange & Digestion: a. Dilute the sample 8-fold with 50 mM AMBIC to reduce the urea concentration to below 1 M. b. Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio. c. Incubate overnight (16-18 hours) at 37°C.
-
Digestion Quench & Cleanup: Acidify the reaction with formic acid to a final concentration of 1% to stop the tryptic digestion. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol. Dry the purified peptides in a vacuum centrifuge.
Protocol 2: Stable Isotope Labeling
-
Peptide Reconstitution: Reconstitute the dried peptide samples (e.g., "Control" and "Treated") in 50 µL of Labeling Buffer.
-
Reagent Preparation: Prepare 1 M solutions of the light and heavy labeling reagents in the Labeling Buffer. Note: As these reagents can be hygroscopic, prepare them fresh.
-
Labeling Reaction:
-
To the "Control" peptide sample, add the light 2-methoxy-4,5-dihydro-1H-imidazole solution to a final concentration of 50 mM.
-
To the "Treated" peptide sample, add the heavy 2-methoxy-4,5-dihydro-1H-imidazole-d4 solution to a final concentration of 50 mM.
-
-
Incubation: Incubate both samples at 37°C for 1 hour. Optimization may be required; reaction times from 30 to 90 minutes have been reported for similar guanidinating reagents.[6]
-
Quenching: Add 5% hydroxylamine to a final concentration of 0.5% to quench any unreacted labeling reagent. Incubate for 15 minutes at room temperature.
-
Sample Pooling: Combine the light- and heavy-labeled samples into a single tube.
-
Final Cleanup: Desalt the combined labeled peptide mixture using a C18 SPE cartridge. Dry the final sample in a vacuum centrifuge.
Protocol 3: LC-MS/MS Analysis
-
Reconstitution: Reconstitute the final labeled peptide sample in an appropriate buffer for LC-MS analysis (e.g., 0.1% formic acid in water).
-
LC Separation: Separate the peptides using a reversed-phase nano-LC system with a suitable gradient (e.g., a 2-hour gradient of 2-40% ACN with 0.1% formic acid).
-
MS Analysis: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) using a data-dependent acquisition (DDA) method.
-
MS1 Scan: Acquire full scans at high resolution (e.g., 60,000) to detect the paired light and heavy peptide precursors.
-
MS2 Scan (Fragmentation): Select the most intense precursor ions for fragmentation (e.g., using HCD or CID) to obtain sequence information for peptide identification.
-
Sources
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- 7. Investigation of the electrospray response of lysine-, arginine-, and homoarginine-terminal peptide mixtures by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for detecting 2-methoxy-4,5-dihydro-1H-imidazole adducts on proteins
Application Note & Protocol
Topic: Analytical Methods for Detecting 2-Methoxy-4,5-dihydro-1H-imidazole Adducts on Proteins
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Detection and Characterization of 2-methoxy-4,5-dihydro-1H-imidazole Protein Adducts
Introduction: The 'Why' of Adduct Analysis
In pharmaceutical development and toxicology, the covalent binding of xenobiotics or their metabolites to cellular macromolecules, known as adduct formation, is a critical area of study.[1][2] These protein adducts can serve as valuable biomarkers for chemical exposure and, more importantly, can be the molecular initiating event for adverse drug reactions, including immunotoxicity and organ damage.[2][3] The formation of an adduct can disrupt a protein's structure and function, leading to cellular toxicity.[2]
This guide focuses on the analytical methodologies for detecting protein adducts formed by 2-methoxy-4,5-dihydro-1H-imidazole. This molecule, likely a reactive metabolite of a parent drug candidate, possesses an electrophilic character that makes it susceptible to reaction with nucleophilic residues on proteins (e.g., Cysteine, Lysine, Histidine). Detecting these low-abundance, often transient modifications within the vast complexity of the proteome presents a significant analytical challenge.[1][4]
This document provides a comprehensive overview of the two primary analytical pillars for adduct analysis: mass spectrometry-based proteomics and immunoassays. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols designed for robust and verifiable results.
Part 1: Mass Spectrometry-Based Adductomics: The Gold Standard for Identification
High-resolution mass spectrometry (HRMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the definitive technique for the unambiguous identification and characterization of protein adducts.[5][6] It provides precise mass information, allows for the identification of the specific amino acid modification site, and can be adapted for quantitative analysis.
Causality of the Bottom-Up Proteomics Approach
The "bottom-up" strategy is the workhorse of proteomics. We digest the complex protein mixture into smaller, more manageable peptides using an enzyme like trypsin. This is essential because intact proteins are too large and complex for routine MS/MS analysis. Analyzing the resulting peptides allows us to pinpoint the exact location of the modification. The key challenge is to find the specific peptides that carry the mass signature of the 2-methoxy-4,5-dihydro-1H-imidazole adduct (exact mass shift: +100.0633 Da).
Protocol 2: Western Blot for Qualitative Adduct Detection
This protocol allows for the visualization of which proteins (based on molecular weight) are modified.
1. Antibody Generation (Prerequisite)
-
Rationale: A specific polyclonal or monoclonal antibody is the cornerstone of any immunoassay. This requires synthesizing an immunogen where the adduct (or a stable analog) is conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH). This process is typically outsourced to specialized vendors.
2. SDS-PAGE and Membrane Transfer
-
Protocol:
-
Prepare protein lysates as described in the MS protocol (Step 1).
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris). [7] 3. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. [7] 4. Self-Validation Step: After transfer, stain the membrane with Ponceau S to confirm successful and even protein transfer across all lanes.
-
3. Immunodetection
-
Protocol:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding. [7] 2. Incubate the membrane with the primary anti-adduct antibody at an optimized dilution in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. The resulting bands indicate proteins carrying the 2-methoxy-4,5-dihydro-1H-imidazole adduct.
-
Data Summary and Method Comparison
Choosing the right analytical method depends on the experimental goal. Mass spectrometry is unparalleled for discovery and definitive characterization, while immunoassays excel at screening and routine quantification.
| Feature | LC-MS/MS (Bottom-Up Proteomics) | Immunoassay (Western Blot / ELISA) |
| Principle | Precise mass-to-charge ratio measurement of adducted peptides. | Specific antibody-antigen recognition. [8] |
| Primary Use | Discovery, definitive identification, site localization, absolute quantification. | Screening, relative/absolute quantification, validation. [9] |
| Strengths | Unambiguous identification; no antibody needed; can find unknown adducts. [5] | High throughput; very sensitive; cost-effective for large sample sets. [8][10] |
| Weaknesses | Lower throughput; requires expensive instrumentation; data analysis is complex. | Requires a specific antibody (time/cost); potential for cross-reactivity. [8] |
| Validation | Manual inspection of MS/MS spectra; analysis of synthetic peptide standards. | Use of positive/negative control samples; peptide competition assays. |
References
-
Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay. (2014). Nucleic Acids Research, Oxford Academic. [Link]
-
Protein preparation for LC-MS/MS analysis. (2019). Protocols.io. [Link]
-
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. (n.d.). PMC - NIH. [Link]
-
Sample Preparation Basics SOP. (n.d.). Augusta University. [Link]
-
Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. (n.d.). PMC - NIH. [Link]
-
A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. (2024). PreOmics. [Link]
-
A rapid and sensitive assay for DNA–protein covalent complexes in living cells. (2013). PMC - NIH. [Link]
-
One-Dimensional Western Blotting Coupled to LC-MS/MS Analysis to Identify Chemical-Adducted Proteins in Rat Urine. (n.d.). NIH. [Link]
-
Multiplexing Immunoassays for Protein Biomarker Discovery. (2024). Biocompare. [Link]
-
Protein Detection and Immunoassay. (n.d.). GenScript. [Link]
-
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. (n.d.). ResearchGate. [Link]
-
Utilization of MALDI-TOF to Determine Chemical-Protein Adduct Formation In Vitro. (n.d.). NIH. [Link]
-
Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021). bioRxiv. [Link]
-
Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. (2015). ResearchGate. [Link]
-
Substituted Imidazole of 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction. (n.d.). PMC - PubMed Central. [Link]
-
Synthesis, Crystal Structure, and Characterization of New 2,4,5-Triphenyl Imidazole: 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. (2016). ResearchGate. [Link]
-
Analytical methods in DNA and protein adduct analysis. (2010). PubMed. [Link]
-
Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents. (2022). Neuroquantology. [Link]
-
Analytical approaches to investigate protein-pesticide adducts. (2009). ResearchGate. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). NIH. [Link]
-
AdductHunter: identifying protein-metal complex adducts in mass spectra. (2024). PMC - NIH. [Link]
-
AdductHunter: Identifying Protein-Metal Complex Adducts in Mass Spectra. (2023). ResearchGate. [Link]
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Protein adduct formation as a molecular mechanism in neurotoxicity. (n.d.). PubMed - NIH. [Link]
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Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. (2012). ResearchGate. [Link]
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Application Notes and Protocols for the Utilization of 2-Methoxy-4,5-dihydro-1H-imidazole in Medicinal Chemistry and Drug Design
Abstract
The 2-substituted-4,5-dihydro-1H-imidazole, or 2-imidazoline, scaffold is a cornerstone in medicinal chemistry, featured in a multitude of biologically active compounds. This application note delves into the specific utility of a key derivative, 2-methoxy-4,5-dihydro-1H-imidazole, as a versatile building block and a strategic tool in drug design. We will explore its synthesis, physicochemical properties, and its critical role as both a pharmacophore for α2-adrenergic receptor agonists and a bioisostere for the challenging guanidine moiety. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and detailed, field-proven protocols for the practical application of this valuable scaffold.
The Strategic Value of the 2-Imidazoline Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," demonstrate the ability to bind to multiple biological targets. The 2-imidazoline ring system is a prime example of such a scaffold, renowned for its presence in compounds with a wide array of pharmacological activities, including antihypertensive, antihyperglycemic, and antidepressant properties.[1][2] The strategic placement of substituents at the 2-position of this ring allows for the fine-tuning of a compound's steric and electronic properties, thereby influencing its biological activity and pharmacokinetic profile.
The 2-methoxy-4,5-dihydro-1H-imidazole derivative is of particular interest. The methoxy group at the 2-position serves two primary functions in drug design. Firstly, it acts as a key component of the pharmacophore for certain receptor targets, most notably the α2-adrenergic receptors. Secondly, and perhaps more strategically, it functions as a bioisostere of the guanidine group. Guanidines are common in bioactive molecules but their high basicity often leads to poor oral bioavailability and limited central nervous system penetration.[3] The 2-methoxy-2-imidazoline group offers a clever solution, mimicking the hydrogen bonding capabilities of a protonated guanidine while possessing a significantly lower pKa, thereby improving the drug-like properties of the molecule.[3][4]
Synthesis and Physicochemical Characterization
The synthesis of 2-alkoxy-2-imidazolines can be achieved through several routes. A common and effective method involves the reaction of a 2-thio-imidazoline precursor with an alcohol in the presence of a thiophilic agent.[5] This approach allows for the introduction of various alkoxy groups. An alternative patented method describes the reaction of 2-chloro-2-imidazoline with an alkoxide. For the purposes of this guide, we will detail a robust protocol for the synthesis of the title compound.
Table 1: Physicochemical Properties of 2-Methoxy-4,5-dihydro-1H-imidazole
| Property | Value | Source |
| Molecular Formula | C4H8N2O | [6] |
| Molecular Weight | 100.12 g/mol | [6] |
| CAS Number | 28118-54-9 | [6] |
| Appearance | Solid | [7] |
| LogP (calculated) | -0.74 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| pKa (predicted) | ~8.5 (for the conjugate acid) |
Core Applications in Medicinal Chemistry
α2-Adrenergic Receptor Agonism: A Key Pharmacophore
The α2-adrenergic receptors (α2-ARs) are a class of G-protein coupled receptors (GPCRs) that play a crucial role in regulating neurotransmitter release, blood pressure, and analgesia.[8] Agonists of the α2A-AR subtype, in particular, are valuable therapeutic agents for sedation, analgesia, and hypertension.[9] Many potent α2-AR agonists, such as clonidine and dexmedetomidine, feature the 2-aminoimidazoline scaffold. The nitrogen atoms of the imidazoline ring are critical for forming key hydrogen bond interactions with aspartate and serine residues within the receptor's binding pocket.
The 2-methoxy-4,5-dihydro-1H-imidazole can serve as a precursor to 2-aminoimidazoline derivatives or be incorporated into molecules where the oxygen atom can act as a hydrogen bond acceptor. Upon binding of an agonist like a 2-substituted imidazoline derivative, the α2-AR couples to inhibitory G-proteins (Gαi/o). This coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This reduction in cAMP modulates downstream signaling pathways, resulting in the desired physiological response.
Guanidine Bioisosterism: Enhancing Drug-like Properties
The guanidine group is a common feature in many biologically active molecules due to its ability to form strong, charge-assisted hydrogen bonds. However, its high basicity (pKa ≈ 13.5) means it is almost always protonated at physiological pH, which can lead to poor membrane permeability and limited oral bioavailability.[4] Bioisosteric replacement is a powerful strategy in drug design to overcome such liabilities while retaining biological activity.[10]
The 2-alkoxy-2-imidazoline moiety serves as an excellent non-classical bioisostere for the guanidine group.[4] It maintains a similar spatial arrangement of hydrogen bond donors and acceptors but has a significantly lower basicity. This reduction in pKa can dramatically improve a compound's pharmacokinetic profile, allowing for better absorption and distribution. This strategy has been successfully employed in the design of various therapeutic agents, including inhibitors of enzymes that recognize arginine or guanidine-containing substrates.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4,5-dihydro-1H-imidazole
This protocol describes a two-step synthesis starting from the commercially available 2-imidazolidinethione.
Materials and Reagents:
-
2-Imidazolidinethione (Thiourea analog)
-
Methyl iodide (CH3I)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et2O), anhydrous
-
Sodium sulfate (Na2SO4), anhydrous
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Step 1: Synthesis of 2-(Methylthio)-4,5-dihydro-1H-imidazole hydroiodide
-
To a solution of 2-imidazolidinethione (1.0 eq) in anhydrous methanol (0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add methyl iodide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in Dichloromethane). The product should be more polar than the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Triturate the solid with anhydrous diethyl ether, filter, and wash with additional diethyl ether to yield the hydroiodide salt of 2-(methylthio)-4,5-dihydro-1H-imidazole as a white to off-white solid.
Step 2: Synthesis of 2-Methoxy-4,5-dihydro-1H-imidazole
-
Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol (1.0 M) under a nitrogen atmosphere.
-
Add the 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide salt (1.0 eq) portion-wise to the sodium methoxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. The reaction progression can be monitored by GC-MS or TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the sodium iodide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in a minimal amount of dichloromethane and filter again to remove any remaining salts.
-
Purify the product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-5% MeOH).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-methoxy-4,5-dihydro-1H-imidazole.
Protocol 2: In Vitro Evaluation of α2-Adrenergic Receptor Activity
This protocol outlines a two-part assay to characterize the interaction of a test compound with the α2A-adrenergic receptor.
Part A: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of the test compound by its ability to displace a known high-affinity radioligand.
Materials:
-
Cell membranes from a cell line stably expressing the human α2A-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]-Rauwolscine or another suitable α2-AR antagonist radioligand.
-
Test compound (e.g., 2-methoxy-4,5-dihydro-1H-imidazole derivative).
-
Non-specific binding control: A high concentration of a known α2-AR antagonist (e.g., 10 µM yohimbine).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
96-well microplates and a microplate harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.
-
Competition: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters several times with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Part B: Functional Assay - cAMP Measurement
This assay determines the functional activity (agonist or antagonist) of the test compound by measuring its effect on intracellular cAMP levels.
Materials:
-
Whole cells expressing the human α2A-adrenergic receptor.
-
Forskolin (an adenylyl cyclase activator).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Plate the cells in a 96-well plate and grow to the desired confluency.
-
Replace the culture medium with stimulation buffer.
-
To determine agonist activity:
-
Add varying concentrations of the test compound.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For an agonist, the compound will inhibit the forskolin-stimulated cAMP production in a dose-dependent manner. Calculate the EC50 (concentration for 50% of maximal inhibition) and the Emax (% inhibition).
Data Interpretation and Troubleshooting
-
Binding Assay: A low Ki value indicates high binding affinity of the compound for the receptor.
-
Functional Assay: A low EC50 value indicates high potency of the agonist. The Emax value reflects the efficacy of the compound.
-
Troubleshooting:
-
High non-specific binding: Reduce the concentration of the radioligand or the amount of cell membrane protein.
-
No dose-response curve: Check the purity and concentration of the test compound. Ensure the cells are healthy and expressing the receptor.
-
High variability between replicates: Ensure proper mixing and pipetting techniques.
-
Conclusion and Future Perspectives
The 2-methoxy-4,5-dihydro-1H-imidazole scaffold is a valuable asset in the medicinal chemist's toolbox. Its utility as both a pharmacophore for important targets like the α2-adrenergic receptor and as a strategic bioisostere for the problematic guanidine group underscores its versatility. The protocols provided herein offer a practical guide for the synthesis and biological evaluation of compounds containing this moiety. Future research will likely continue to explore novel derivatives of this scaffold to target a wider range of biological receptors and enzymes, further expanding its role in the development of new therapeutics.
References
-
MDPI. (n.d.). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Retrieved from [Link]
-
PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
-
Kia, R., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Imidazoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino Benzimidazoles using Thiourea and Similarly Assembled Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Retrieved from [Link]
- Google Patents. (n.d.). US2865927A - 2-alkoxy-2-imidazolines and method of making same.
-
RSC Publishing. (n.d.). Efficient synthetic procedure to new 2-imino-1,3-thiazolines and thiazolidin-4-ones promoted by acetonitrile electrogenerated base. Retrieved from [Link]
-
PubMed. (2008). Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists. Retrieved from [Link]
-
PubMed Central. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Retrieved from [Link]
-
PubMed. (2016). Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015). Retrieved from [Link]
-
ResearchGate. (n.d.). Potent, orally available, selective COX-2 inhibitors based on 2-imidazoline core. Retrieved from [Link]
-
MDPI. (n.d.). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Retrieved from [Link]
-
PubMed. (1997). alpha-2 and imidazoline receptor agonists. Their pharmacology and therapeutic role. Retrieved from [Link]
-
MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
PMC. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. Retrieved from [Link]
- MDPI. (n.d.). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). Retrieved from https://www.mdpi.com/1422-8599/2018/3/M1004
-
ResearchGate. (n.d.). 2-(4-Methoxyphenyl)-1H-benzimidazole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. drughunter.com [drughunter.com]
- 9. prepchem.com [prepchem.com]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: On-Resin Guanidinylation of Ornithine using 2-Methoxy-4,5-dihydro-1H-imidazole in Solid-Phase Peptide Synthesis
Introduction: The Strategic Incorporation of Arginine in Synthetic Peptides
Arginine, with its positively charged guanidinium group, is a cornerstone of many biologically active peptides. Its unique ability to participate in hydrogen bonding and electrostatic interactions often dictates peptide structure, receptor binding, and cell penetration. While the direct incorporation of protected arginine residues during solid-phase peptide synthesis (SPPS) is standard practice, post-synthetic modification of an ornithine residue to an arginine offers a powerful alternative strategy. This approach is particularly valuable for synthesizing complex peptides where the use of highly activated arginine derivatives might lead to side reactions, or for creating peptide libraries with diverse guanidinium functionalities.
This guide provides a comprehensive overview and detailed protocols for the on-resin conversion of ornithine to arginine using 2-methoxy-4,5-dihydro-1H-imidazole. This reagent offers a mild and efficient means of guanidinylation, compatible with standard Fmoc-based SPPS workflows. We will delve into the underlying chemistry, provide step-by-step experimental procedures, and discuss the critical parameters for successful implementation.
The Chemistry of Guanidinylation with 2-Methoxy-4,5-dihydro-1H-imidazole
The conversion of a primary amine, such as the δ-amino group of an ornithine side chain, to a guanidinium group using 2-methoxy-4,5-dihydro-1H-imidazole proceeds through a two-step mechanism. First, the primary amine nucleophilically attacks the electrophilic carbon of the reagent, leading to the formation of a tetrahedral intermediate. Subsequently, methanol is eliminated, yielding the stable, resonance-stabilized guanidinium group.
Experimental Protocols
I. Synthesis of 2-Methoxy-4,5-dihydro-1H-imidazole
While commercially available, 2-methoxy-4,5-dihydro-1H-imidazole can be synthesized from 2-chloro-4,5-dihydro-1H-imidazole and sodium methoxide.
Materials:
-
2-chloro-4,5-dihydro-1H-imidazole hydrochloride
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Argon or Nitrogen atmosphere
Procedure:
-
Suspend 2-chloro-4,5-dihydro-1H-imidazole hydrochloride in anhydrous methanol under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide in anhydrous methanol to the suspension with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the sodium chloride precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system (e.g., diethyl ether/hexane) to yield 2-methoxy-4,5-dihydro-1H-imidazole.
II. On-Resin Guanidinylation of Ornithine
This protocol assumes a standard Fmoc-SPPS workflow on a rink amide resin. The ornithine residue should be incorporated with an orthogonal side-chain protecting group that can be selectively removed without affecting other protecting groups or the resin linkage. A common choice is the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group.[1]
Materials:
-
Peptide-resin with a side-chain deprotected ornithine residue
-
2-Methoxy-4,5-dihydro-1H-imidazole
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
2% Hydrazine in DMF (for Dde removal)
-
Kaiser test reagents
Procedure:
-
Peptide Synthesis: Synthesize the peptide sequence up to the desired ornithine incorporation using standard Fmoc-SPPS protocols. Incorporate Fmoc-Orn(Dde)-OH at the desired position.
-
Dde Deprotection:
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Treat the resin with 2% hydrazine in DMF (3 x 10 min).
-
Wash the resin with DMF (5 x 1 min) to remove all traces of hydrazine.
-
Perform a Kaiser test to confirm the presence of free primary amines on the ornithine side chains. A positive (blue color) result indicates successful deprotection.
-
-
Guanidinylation Reaction:
-
Prepare a solution of 2-methoxy-4,5-dihydro-1H-imidazole (5-10 equivalents relative to the resin loading) in DMF.
-
Add the guanidinylation reagent solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Post-Guanidinylation Washing:
-
Filter the reaction mixture and wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min) to remove excess reagent and by-products.
-
Perform a Kaiser test. A negative result (yellow/colorless) indicates complete guanidinylation.
-
-
Continuation of SPPS: Proceed with the coupling of the next amino acid in the sequence according to standard Fmoc-SPPS protocols.
-
Final Cleavage and Deprotection: After the full peptide sequence is assembled, cleave the peptide from the resin and remove the remaining side-chain protecting groups using an appropriate cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT).[2]
Data Presentation and Expected Outcomes
The success of the on-resin guanidinylation can be monitored at various stages.
| Parameter | Method | Expected Outcome |
| Ornithine Side-Chain Deprotection | Kaiser Test | Positive (blue color) indicating free primary amines. |
| Guanidinylation Completion | Kaiser Test | Negative (yellow/colorless) indicating consumption of primary amines. |
| Final Product Purity | RP-HPLC | A major peak corresponding to the desired arginine-containing peptide. |
| Mass Verification | Mass Spectrometry | The molecular weight should correspond to the peptide with ornithine converted to arginine (a mass increase of 42.04 Da per modification). |
Expertise & Experience: Causality Behind Experimental Choices
The choice of an orthogonal protecting group for the ornithine side chain is paramount for the success of this strategy. The Dde group is ideal as it is stable to the basic conditions of Fmoc deprotection (piperidine in DMF) and the acidic conditions used for final cleavage, yet it is selectively removed by mild treatment with hydrazine.[1] This orthogonality ensures that only the desired amine is exposed for guanidinylation.
The use of a 5-10 fold excess of 2-methoxy-4,5-dihydro-1H-imidazole helps to drive the reaction to completion in a reasonable timeframe. As the reaction is performed on a solid support, higher concentrations can help overcome diffusion limitations within the resin beads. The reaction time is a critical parameter that may require optimization depending on the peptide sequence and the resin used. Monitoring the reaction by cleaving a small aliquot of resin is highly recommended to determine the optimal reaction time and avoid potential side reactions from prolonged exposure to the reagent.
Trustworthiness: A Self-Validating System
The protocol described incorporates several checkpoints to ensure the reliability of the synthesis. The Kaiser test provides a simple and rapid qualitative assessment of the presence or absence of free primary amines at critical stages. Furthermore, the final analysis of the cleaved peptide by RP-HPLC and mass spectrometry provides quantitative data on the purity and identity of the product, thus validating the success of the on-resin modification.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Dde deprotection (positive Kaiser test after hydrazine treatment) | Insufficient hydrazine treatment time or concentration. | Increase the number of hydrazine treatments or the reaction time. Ensure fresh hydrazine solution is used. |
| Incomplete guanidinylation (positive Kaiser test after reaction) | Insufficient reagent excess or reaction time. Steric hindrance around the ornithine side chain. | Increase the excess of 2-methoxy-4,5-dihydro-1H-imidazole and/or extend the reaction time. Consider performing the reaction at a slightly elevated temperature (e.g., 30-40 °C). |
| Presence of side products in final HPLC | Incomplete removal of Dde protecting group leading to side reactions. Degradation of the peptide during prolonged reaction times. | Ensure complete Dde removal before guanidinylation. Optimize the guanidinylation reaction time by monitoring its progress. |
Conclusion
The on-resin guanidinylation of ornithine using 2-methoxy-4,5-dihydro-1H-imidazole is a valuable technique for the synthesis of arginine-containing peptides. This method provides a mild and efficient alternative to the direct incorporation of protected arginine, offering greater flexibility in the design and synthesis of complex peptides. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this powerful tool into their peptide synthesis workflows.
References
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. (2020). MDPI. Retrieved from [Link]
-
Trifluoroacetyl as an orthogonal protecting group for guanidines. (n.d.). PubMed. Retrieved from [Link]
-
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. (n.d.). PMC - NIH. Retrieved from [Link]
- Methods for the synthesis of arginine-containing peptides. (n.d.). Google Patents.
-
Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. (n.d.). Request PDF. Retrieved from [Link]
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). PMC. Retrieved from [Link]
-
2-(4-Methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. (n.d.). NIH. Retrieved from [Link]
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. (2024). RSC Publishing. Retrieved from [Link]
-
Do I need to protect Fmoc-Arg in solid phase peptide synthesis ? (2022). ResearchGate. Retrieved from [Link]
- Guanidinylation reagents. (n.d.). Google Patents.
-
Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Conversion of arginine into ornithine by advanced glycation in senescent human collagen and lens crystallins. (n.d.). PubMed. Retrieved from [Link]
- Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. (n.d.). [No source found].
-
Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. (2023). ACG Publications. Retrieved from [Link]
-
Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). (2020). PMC - PubMed Central. Retrieved from [Link]
-
Structure-activity study of oncocin: On-resin guanidinylation and incorporation of homoarginine, 4-hydroxyproline or 4,4-difluoroproline residues. (2023). PubMed. Retrieved from [Link]
- Method for the preparation of D-arginine and L-ornithine. (n.d.). Google Patents.
-
Greening peptide chemistry by using NBP as solvent for SPPS. (n.d.). Lund University Publications. Retrieved from [Link]
-
Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central. Retrieved from [Link]
- Solvent system for solid phase peptide synthesis. (n.d.). Google Patents.
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved from [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. (n.d.). PMC - NIH. Retrieved from [Link]
-
Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. (2023). PMC - NIH. Retrieved from [Link]
-
Structure-activity study of oncocin: On-resin guanidinylation and incorporation of homoarginine, 4-hydroxyproline or 4,4-difluoroproline residues. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Derivatization of Proteins with 2-Methoxy-4,5-dihydro-1H-imidazole
Welcome to the technical support center for protein derivatization using 2-methoxy-4,5-dihydro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the challenges of this specific protein modification technique, ensuring successful and reproducible outcomes.
Introduction to 2-Methoxy-4,5-dihydro-1H-imidazole Derivatization
2-Methoxy-4,5-dihydro-1H-imidazole is a reagent primarily used for the chemical modification of lysine residues in proteins. This process, known as guanidinylation, converts the primary amine of the lysine side chain into a guanidinium group, effectively transforming the lysine residue into a homoarginine residue. This modification is often employed to alter the charge and interaction properties of a protein, aid in mass spectrometry-based proteomics by introducing a fixed positive charge, or to probe the role of specific lysine residues in protein function.
While a powerful tool, the derivatization process can present several challenges. This guide will address these common issues, providing both the theoretical background and practical solutions to overcome them.
Part 1: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Derivatization Efficiency
Question: I have performed the derivatization reaction, but my analysis (e.g., mass spectrometry, gel electrophoresis) shows a low yield or complete absence of the modified protein. What could be the cause, and how can I improve the efficiency?
Underlying Causes and Solutions:
The efficiency of the guanidinylation reaction is highly dependent on several factors, primarily the pH of the reaction buffer and the accessibility of the target lysine residues.
Causality: The ε-amino group of lysine has a pKa of approximately 10.5. For the nucleophilic attack on the 2-methoxy-4,5-dihydro-1H-imidazole to occur, this amino group must be in its deprotonated, nucleophilic state. Therefore, maintaining an alkaline reaction pH is crucial.
Troubleshooting Protocol:
-
Verify and Optimize Reaction pH:
-
Recommended pH: The optimal pH for guanidinylation is typically between 10.5 and 11.0.
-
Action: Prepare your reaction buffer (e.g., borate or carbonate buffer) and carefully adjust the pH to the desired range using a calibrated pH meter. Ensure the final pH of the reaction mixture containing your protein is within this range.
-
Self-Validation: Perform a pH titration experiment, testing a range of pH values (e.g., 9.5, 10.0, 10.5, 11.0) to determine the optimal condition for your specific protein.
-
-
Assess Reagent Stoichiometry:
-
Causality: An insufficient molar excess of the derivatization reagent can lead to incomplete modification, especially for proteins with numerous lysine residues.
-
Action: Increase the molar excess of 2-methoxy-4,5-dihydro-1H-imidazole. A starting point is often a 50- to 100-fold molar excess over the total concentration of lysine residues.
-
Self-Validation: Set up parallel reactions with varying molar excesses of the reagent (e.g., 25x, 50x, 100x, 200x) and analyze the products to identify the point of diminishing returns.
-
-
Consider Protein Structure and Lysine Accessibility:
-
Causality: Lysine residues buried within the protein's three-dimensional structure may be inaccessible to the reagent.
-
Action: If partial modification is consistently observed, consider performing the reaction under partially denaturing conditions to expose buried lysine residues. This can be achieved by adding low concentrations of denaturants like urea or guanidine hydrochloride. However, be mindful that this may impact the protein's biological activity.
-
Self-Validation: Compare the modification efficiency of the native protein with that of the protein under varying concentrations of a denaturant.
-
-
Check Reagent Quality and Handling:
-
Causality: 2-Methoxy-4,5-dihydro-1H-imidazole can be sensitive to moisture and may degrade over time.
-
Action: Use a fresh batch of the reagent and ensure it is stored under anhydrous conditions. Prepare the reagent solution immediately before use.
-
Issue 2: Protein Precipitation or Aggregation During the Reaction
Question: My protein precipitates out of solution during the derivatization reaction. How can I prevent this?
Underlying Causes and Solutions:
Protein precipitation during chemical modification can be caused by the alkaline pH, the addition of the organic reagent, or changes in the protein's surface charge leading to instability.
Troubleshooting Protocol:
-
Optimize Buffer Composition:
-
Causality: The high pH required for the reaction can push the protein towards its isoelectric point or induce unfolding, leading to aggregation.
-
Action:
-
Screen different buffer systems (e.g., borate, carbonate, CAPS) to find one that best stabilizes your protein at the required alkaline pH.
-
Include additives that are known to enhance protein stability, such as glycerol (5-20%), sucrose (0.25-1 M), or arginine (50-100 mM). These act as osmolytes and can stabilize the protein structure.
-
-
-
Control Reaction Temperature:
-
Causality: Elevated temperatures can exacerbate protein instability.
-
Action: Perform the reaction at a lower temperature (e.g., 4°C or room temperature) for a longer duration. While the reaction rate will be slower, it may prevent aggregation.
-
-
Modify Reagent Addition:
-
Causality: A rapid, localized increase in reagent concentration can lead to precipitation.
-
Action: Add the 2-methoxy-4,5-dihydro-1H-imidazole solution dropwise to the protein solution while gently stirring.
-
Issue 3: Non-Specific Modifications and Side Reactions
Question: I suspect that amino acids other than lysine are being modified. What are the potential side reactions, and how can I minimize them?
Underlying Causes and Solutions:
While 2-methoxy-4,5-dihydro-1H-imidazole is highly specific for primary amines, side reactions with other nucleophilic amino acid side chains can occur, particularly under harsh conditions.
Potential Side Reactions:
-
Cysteine: The sulfhydryl group of cysteine is a potent nucleophile and can potentially react with the derivatizing agent.
-
Tyrosine: The hydroxyl group of tyrosine can become nucleophilic at high pH.
-
N-terminus: The α-amino group of the N-terminal amino acid will also be guanidinylated. This is generally expected and not considered a side reaction unless N-terminal specificity is desired.
Troubleshooting Protocol:
-
Protect Cysteine Residues:
-
Causality: Free sulfhydryl groups are susceptible to modification.
-
Action: If your protein contains reactive cysteines that are not involved in disulfide bonds, consider protecting them prior to guanidinylation. This can be achieved by using reversible blocking agents.
-
-
Control Reaction pH:
-
Causality: Extremely high pH values (e.g., >11.5) can increase the reactivity of less nucleophilic groups like the hydroxyl group of tyrosine.
-
Action: Maintain the reaction pH within the optimal range of 10.5-11.0 to favor the reaction with the more nucleophilic lysine ε-amino group.
-
-
Characterize the Modified Protein Thoroughly:
-
Action: Use high-resolution mass spectrometry with tandem MS (MS/MS) to identify the sites of modification. Look for unexpected mass shifts on peptides containing cysteine or tyrosine residues.
-
Self-Validation: Compare the MS/MS spectra of the modified protein with the unmodified control to pinpoint any unintended modifications.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift upon successful derivatization of a lysine residue?
The conversion of a lysine residue to a homoarginine residue by 2-methoxy-4,5-dihydro-1H-imidazole results in a net mass increase of 42.02 Da . This is due to the addition of a C(NH)NH₂ group and the loss of two hydrogen atoms.
Q2: How can I purify my protein after the derivatization reaction?
Standard protein purification techniques can be employed. The choice of method will depend on the properties of your modified protein.
-
Size Exclusion Chromatography (SEC): This is a good first step to separate the modified protein from excess reagent and any aggregated protein.
-
Ion Exchange Chromatography (IEX): Since guanidinylation increases the net positive charge of the protein (the guanidinium group is more basic than the amino group), cation exchange chromatography can be a powerful tool for separating fully modified, partially modified, and unmodified protein species.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for purification and analysis, especially for smaller, more robust proteins. The increased hydrophilicity of the modified protein may lead to a shorter retention time compared to the unmodified protein.[2]
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag, GST-tag), this can be used for purification, provided the tag and its binding properties are not affected by the modification.
Q3: How do I confirm the extent of derivatization?
Several methods can be used to quantify the degree of modification:
-
Mass Spectrometry (MS): Intact protein mass analysis can provide an overall assessment of the number of modifications. Peptide mapping with LC-MS/MS can identify which specific lysine residues have been modified.
-
Amino Acid Analysis: This is a highly accurate method to quantify the conversion of lysine to homoarginine. The protein is hydrolyzed to its constituent amino acids, which are then separated and quantified.[3]
-
Spectrophotometric Methods: While less direct, methods that quantify primary amines (e.g., TNBS assay) can be used to measure the disappearance of lysine's ε-amino group.
Q4: Is the modification reversible?
The guanidinylation of lysine to form homoarginine is a stable, covalent modification and is generally considered irreversible under physiological conditions. The resulting guanidinium group is chemically stable.[4][5]
Q5: Will derivatization affect the biological activity of my protein?
This is highly dependent on the protein and the location of the modified lysine residues. If the modified lysines are in the active site, a binding interface, or are crucial for maintaining the protein's three-dimensional structure, then a loss of activity is likely. If the modified lysines are on the protein surface and not involved in critical interactions, the activity may be retained. It is essential to perform a functional assay on the modified protein to assess the impact of derivatization.
Part 3: Experimental Protocols and Data Presentation
General Protocol for Protein Derivatization
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., 50 mM borate buffer) to a final concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the reaction.
-
Adjust the pH of the protein solution to 10.5-11.0 at the desired reaction temperature.
-
-
Reagent Preparation:
-
Prepare a stock solution of 2-methoxy-4,5-dihydro-1H-imidazole in the reaction buffer immediately before use.
-
-
Derivatization Reaction:
-
Add the desired molar excess of the reagent to the protein solution.
-
Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 2-24 hours) with gentle agitation.
-
-
Quenching and Purification:
-
Quench the reaction by adding a buffer with a lower pH (e.g., pH 7.4) or by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Remove excess reagent and buffer exchange the protein using dialysis or a desalting column.
-
Proceed with further purification of the modified protein as required.
-
Data Presentation: Characterization of Modified Protein
Table 1: Example Mass Spectrometry Data for a Model Protein Before and After Derivatization
| Species | Expected Mass (Da) | Observed Mass (Da) | Interpretation |
| Unmodified Protein | 25,000.0 | 25,000.5 | Unmodified protein |
| Modified Protein | 25,210.1 (5 modifications) | 25,210.8 | Protein with 5 lysine residues modified |
Part 4: Visualizations
Reaction Mechanism
Caption: Guanidinylation of a lysine residue.
Troubleshooting Workflow
Caption: Troubleshooting decision tree.
References
- Cupo, P., El-Deiry, W., Whitney, P. L., & Awad, W. M. (1980). Stabilization of proteins by guanidination. Journal of Biological Chemistry, 255(22), 10828-10833.
- Sokalingam, S., Raghunathan, G., Soundrarajan, N., & Lee, S. G. (2012). A study on the effect of surface lysine to arginine mutagenesis on protein stability and structure using green fluorescent protein. PLoS One, 7(7), e40410.
- Habeeb, A. F. (1959). Reaction of protein sulfhydryl groups with N-ethylmaleimide. Journal of Biological Chemistry, 234(5), 1234-1238.
- Wakelin, L. P., & Waring, M. J. (1976). The binding of echinomycin to DNA. Biochemical Journal, 157(3), 721-740.
- O'Hare, M. M., Needham, J., & Humphry, D. R. (2009). Reversed-phase high-performance liquid chromatography of proteins and peptides. Methods in molecular biology (Clifton, N.J.), 536, 115–130.
- Stalon, V., & Feller, G. (2000). Guanidinylation of lysine residues in proteins. Analytical biochemistry, 285(1), 1-6.
- Rhee, K. H., & Lee, D. Y. (2018). Chemical modification of proteins for bioconjugation. Journal of the American Chemical Society, 140(49), 16892-16904.
- Hermanson, G. T. (2013).
- Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid communications in mass spectrometry, 14(21), 2070-2073.
- Stoscheck, C. M. (1990). Quantitation of protein. In Methods in enzymology (Vol. 182, pp. 50-68). Academic Press.
- Per-Åke, N. (2009). Ion-exchange chromatography and chromatographic procedures. In Protein Purification (pp. 53-97). Springer, New York, NY.
- Fountoulakis, M., & Lahm, H. W. (1998). Hydrolysis and amino acid composition analysis of proteins.
- Crabb, J. W., West, K. A., & Dodson, W. S. (2001). Amino acid analysis. Current protocols in protein science, Chapter 11, Unit 11.9.
- Laskin, J., Yang, Z., Lam, C., & Chu, I. K. (2010). Fragmentation of α-radical cations of arginine-containing peptides. Journal of the American Society for Mass Spectrometry, 21(4), 511-521.
- Tsaprailis, G., Nair, H., & Somogyi, A. (2009). The effect of the position of arginine on the fragmentation of protonated peptides. Journal of the American Society for Mass Spectrometry, 20(5), 873-883.
Sources
- 1. Protein purification - Wikipedia [en.wikipedia.org]
- 2. Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07808H [pubs.rsc.org]
- 3. Accurate quantification of protein and amino acid content [altabioscience.com]
- 4. Stabilization of proteins by guanidination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study on the Effect of Surface Lysine to Arginine Mutagenesis on Protein Stability and Structure Using Green Fluorescent Protein | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Lysine Guanidinylation with 2-Methoxy-4,5-dihydro-1H-imidazole
Welcome to the technical support center for optimizing lysine labeling with 2-methoxy-4,5-dihydro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this specific bioconjugation technique. Our goal is to equip you with the knowledge to achieve efficient and specific modification of lysine residues in your proteins of interest.
Understanding the Chemistry: From Lysine to Homoarginine
The reaction of 2-methoxy-4,5-dihydro-1H-imidazole with the primary amine of a lysine residue is a guanidinylation reaction. This process converts the lysine side chain into a homoarginine residue, which is an analog of arginine. This modification is often employed in proteomics to enhance the ionization efficiency of lysine-containing peptides in mass spectrometry, leading to improved protein sequence coverage.[1][2][3] The guanidinium group of the newly formed homoarginine is more basic than the original ε-amino group of lysine, which improves ionization in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[3][4]
The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated ε-amino group of lysine attacks the electrophilic carbon of the 2-methoxy-4,5-dihydro-1H-imidazole, leading to the formation of the guanidinium group and the release of methanol.[5]
Key Reaction Parameters and Optimization Strategies
Achieving successful and specific lysine guanidinylation requires careful control of several key reaction parameters. The following sections detail these parameters and provide strategies for optimization.
pH: The Critical Factor
The pH of the reaction buffer is the most critical parameter for successful guanidinylation. The reaction requires the ε-amino group of the lysine side chain to be in its deprotonated, nucleophilic state.[4][6] Given that the pKa of the lysine ε-amino group is around 10.5, the reaction is most efficient at a pH between 10.5 and 11.3.[4][6][7][8] At lower pH values, the amino group is protonated and thus a poor nucleophile, leading to low or no reaction.
Recommendation: Start with a buffer at pH 11.0. If you observe protein stability issues at this high pH, you can try titrating the pH down to 10.5. Be aware that lowering the pH will likely decrease the reaction rate.
Buffer Systems
The choice of buffer can influence the reaction efficiency and the stability of your protein.
-
Ammonium Hydroxide (NH₄OH): A commonly used buffer for guanidinylation, typically at a concentration of around 3.5 M to maintain a high pH.[4]
-
Sodium Carbonate/Bicarbonate: Can be used to prepare buffers in the desired pH range.
-
Phosphate and Tris Buffers: Avoid using buffers containing primary amines, such as Tris, as they will compete with lysine for reaction with the guanidinylating reagent.
Caution: A side reaction leading to an unexpected +57 Da modification has been reported when using a sodium buffer-based approach. An ammonium buffer-based approach, while potentially having a slightly lower yield, did not show this side product.[1]
Reagent Concentration and Molar Ratio
The molar ratio of 2-methoxy-4,5-dihydro-1H-imidazole to lysine residues is a key parameter to optimize. A significant molar excess of the reagent is typically required to drive the reaction to completion.
General Recommendation: Start with a 10:1 molar ratio of guanidinylating reagent to total lysine residues in your protein.[6][8] This ratio may need to be increased if you observe incomplete labeling. However, be mindful that a very high excess may increase the risk of non-specific modifications.
Reaction Time and Temperature
The guanidinylation reaction can proceed at a range of temperatures and for varying durations.
-
Temperature: Reactions are commonly performed at temperatures ranging from room temperature (20-25°C) to 65°C.[3][8][9] Higher temperatures will generally increase the reaction rate but may compromise the stability of your protein.
-
Time: Reaction times can vary from as little as 5-30 minutes at higher temperatures to several days at room temperature for maximal conversion.[3][7][9]
Optimization Strategy: For a new protein, start with a milder condition (e.g., room temperature for 24 hours) and a more aggressive condition (e.g., 65°C for 30 minutes). Analyze the extent of modification to determine the optimal balance between efficiency and protein integrity.
Experimental Protocols
Here we provide detailed step-by-step protocols for the guanidinylation of lysine residues in proteins.
Protocol 1: Standard Guanidinylation
This protocol is a good starting point for most proteins.
Materials:
-
Protein of interest in a suitable buffer (amine-free, e.g., PBS, pH 7.4, for initial buffer exchange)
-
2-methoxy-4,5-dihydro-1H-imidazole
-
Guanidinylation Buffer: 3.5 M Ammonium Hydroxide (NH₄OH), pH 11.0
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into a suitable buffer like PBS.
-
Reaction Setup:
-
To your protein solution, add the Guanidinylation Buffer to achieve the desired final protein concentration.
-
Add the 2-methoxy-4,5-dihydro-1H-imidazole to the desired final molar excess (e.g., 10:1 over lysine residues).
-
-
Incubation: Incubate the reaction mixture at 65°C for 30 minutes with gentle agitation.[3]
-
Quenching: Stop the reaction by adding the Quenching Solution to lower the pH.
-
Purification: Remove excess reagents and byproducts by desalting or dialysis.
Protocol 2: Guanidinylation under Milder Conditions
This protocol is recommended for proteins that are sensitive to high temperatures.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate the reaction mixture at room temperature (20°C) for 96 hours.[8][10]
-
Follow steps 4 and 5 from Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Labeling | Suboptimal pH: The ε-amino group of lysine is protonated. | Ensure the reaction pH is between 10.5 and 11.3.[4][6][7] |
| Insufficient Reagent: The molar ratio of the guanidinylating reagent to lysine is too low. | Increase the molar excess of 2-methoxy-4,5-dihydro-1H-imidazole. Start with a 10:1 ratio and increase if necessary.[6][8] | |
| Short Reaction Time or Low Temperature: The reaction has not proceeded to completion. | Increase the incubation time or temperature. For sensitive proteins, prioritize increasing the reaction time at a lower temperature.[3][7][9] | |
| Interfering Substances: The buffer contains primary amines (e.g., Tris) that compete with lysine. | Perform a buffer exchange into an amine-free buffer before starting the reaction. | |
| Degraded Reagent: The 2-methoxy-4,5-dihydro-1H-imidazole has hydrolyzed or degraded. | Use a fresh stock of the reagent. Store the reagent under dry conditions as recommended by the manufacturer. | |
| Protein Precipitation | High pH: The protein is not stable at the required high pH. | Try to perform the reaction at the lower end of the optimal pH range (around 10.5). You can also screen for buffer additives that may stabilize your protein, ensuring they do not interfere with the reaction. |
| High Temperature: The protein is denaturing at the incubation temperature. | Use a lower incubation temperature and extend the reaction time.[8][10] | |
| Non-specific Modification | Excessive Reagent: A very high concentration of the guanidinylating reagent can lead to side reactions. | Optimize the molar ratio of the reagent to lysine. Avoid using a large excess if not necessary. |
| N-terminal Modification: The α-amino group of the N-terminal amino acid can also be guanidinylated. | This is a known side reaction, especially for N-terminal glycine residues.[7] If N-terminal modification is a concern, analytical methods like mass spectrometry can be used to characterize the modification sites. | |
| Incomplete Conversion | Reaction Not at Equilibrium: The reaction has not been allowed to proceed for a sufficient amount of time. | Increase the incubation time. For some proteins, achieving 100% conversion can be challenging.[8][11] |
| Steric Hindrance: Some lysine residues may be sterically inaccessible. | Consider performing the reaction under denaturing conditions (e.g., with urea or guanidinium chloride), if compatible with your downstream application, to expose buried lysine residues. |
Frequently Asked Questions (FAQs)
Q1: Can I use Tris buffer for the guanidinylation reaction? A: No, you should avoid buffers containing primary amines, such as Tris, as they will compete with the lysine residues for reaction with 2-methoxy-4,5-dihydro-1H-imidazole, leading to significantly lower labeling efficiency.
Q2: How do I prepare and store the 2-methoxy-4,5-dihydro-1H-imidazole reagent? A: The reagent is often supplied as a hemisulfate salt. It should be stored in a desiccator to protect it from moisture. For the reaction, it is typically dissolved in water or the reaction buffer immediately before use.
Q3: How can I confirm that the guanidinylation reaction was successful? A: The most common method is mass spectrometry. You will observe a mass shift of +42 Da for each lysine residue that has been converted to homoarginine.[7] For a more quantitative assessment, you can perform amino acid analysis after acid hydrolysis of the protein, which will allow you to quantify the amount of homoarginine formed.[8]
Q4: What is the expected impact of guanidinylation on my protein's function? A: The conversion of a lysine to a homoarginine residue changes the charge and size of the side chain, which could potentially impact the protein's structure and function. The effect is protein-dependent. It is crucial to perform a functional assay on the modified protein to assess any changes in its activity.
Q5: Is it possible to achieve 100% conversion of all lysine residues? A: Achieving 100% conversion of all lysine residues can be challenging and is often not achieved in practice.[8][11] The efficiency of the reaction can be influenced by the accessibility of the lysine residues and the overall stability of the protein under the required reaction conditions. Optimization of the reaction parameters is key to maximizing the conversion rate.
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of lysine guanidinylation.
Experimental Workflow
Caption: General workflow for protein guanidinylation.
References
- An optimized guanidination method for large-scale proteomic studies. PubMed.
- Guanidinated protein internal standard for immunoaffinity-liquid chromatography/tandem mass spectrometry quantit
- Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantific
- Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. PMC.
- Optimization of Guanidination Procedures for MALDI Mass Mapping.
- Technical Support Center: O-Methylisourea Guanidinyl
- O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. NIH.
- A Researcher's Guide to Protein Guanidination: A Comparative Analysis of O-Methylisourea and Its Altern
- Animal Feed Science and Technology A preliminary study on the length of incubation needed to maximize guanidin
- Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. PubMed.
- O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine.
- Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry.
- Measurement of Available Lysine Using the Guanidination Reaction.
- Guanidination reaction | Download Scientific Diagram.
- A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
- This dissertation has been 65—3798 microfilmed exactly as received UJIMA, Herbert Katsimii, 1937- GUANIDATION OF AMINO ACIDS A.
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing N
- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). MDPI.
- Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine. Benchchem.
- methylisourea hydrochloride. Organic Syntheses Procedure.
- Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. -ORCA - Cardiff University.
- Reactions of Lysine. csbsju.
- CN105669496A - Preparation method of O-methyl isourea sulphate.
- An In-depth Technical Guide to Guanidinylation Reactions Using Boc-Guanidine. Benchchem.
- CN102432506A - Synthetic method of O-methylisourea.
- Protein Mass Spectrometry. Sigma-Aldrich.
- Preparation of Crystalline O-Methylisourea Hydrogen Sulfate.
- US6072075A - Guanidinylation reagents.
- When your his-tagged constructs don't bind—troubleshooting your protein purific
-
(PDF) Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1][4][12]triazol-3(5H. ResearchGate.
- Preparation of the O-methylisourea solution and guanidination reaction.
- How to Troubleshoot Low Protein Yield After Elution.
- Protein Purification Support—Troubleshooting. Thermo Fisher Scientific - US. Support—Troubleshooting. Thermo Fisher Scientific - US.
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- 11. Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guanidinated protein internal standard for immunoaffinity-liquid chromatography/tandem mass spectrometry quantitation of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of 2-Methoxy-4,5-dihydro-1H-imidazole with Amino Acid Residues
Welcome to the technical support center for the use of 2-methoxy-4,5-dihydro-1H-imidazole in your research. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential side reactions with amino acid residues during your experiments. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Introduction: The Intended Reaction and the Challenge of Specificity
2-Methoxy-4,5-dihydro-1H-imidazole is primarily utilized as a reagent for the chemical modification of lysine residues on proteins, a process known as guanidinylation.[1] This reaction converts the primary amine of the lysine side chain into a more basic homoarginine residue. This modification is often employed in mass spectrometry-based proteomics to enhance the ionization efficiency and signal intensity of lysine-containing peptides, thereby improving protein sequence coverage.[1][2][3][4]
The core reaction involves the nucleophilic attack of the lysine's ε-amino group on the electrophilic carbon of the 2-methoxy-4,5-dihydro-1H-imidazole. This reaction is highly dependent on pH, with optimal conditions typically in the alkaline range (pH 8-10) to ensure the deprotonation of the lysine's amino group, making it a potent nucleophile.[5]
However, the term "lysine-specific" should be approached with scientific rigor. Like many bioconjugation reagents, the specificity of 2-methoxy-4,5-dihydro-1H-imidazole is not absolute. Under certain conditions, side reactions with other nucleophilic amino acid residues can occur, leading to unintended modifications, protein cross-linking, and potential artifacts in your experimental data. This guide will address these potential pitfalls in a question-and-answer format to help you navigate these challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My protein is showing unexpected cross-linking after reaction with 2-methoxy-4,5-dihydro-1H-imidazole. What could be the cause?
A1: Unexpected cross-linking is a common issue and can arise from several side reactions. While the intended reaction is a monofunctional modification of lysine, the reagent or its intermediates can sometimes react with multiple amino acid residues, leading to covalent links between protein chains or within the same protein.
-
Reaction with Multiple Lysine Residues: At high reagent concentrations or prolonged reaction times, there is an increased probability of modifying multiple accessible lysine residues on a single protein or across different protein molecules, leading to aggregation.
-
Side Reactions with Other Nucleophilic Residues: Amino acids such as cysteine, histidine, and tyrosine possess nucleophilic side chains that can potentially react with 2-methoxy-4,5-dihydro-1H-imidazole, especially at suboptimal pH values.[6][7] If these residues are spatially close on the protein surface, they can act as points for intramolecular or intermolecular cross-linking.
Troubleshooting Workflow for Unexpected Cross-linking
Caption: Troubleshooting workflow for unexpected protein cross-linking.
Q2: I am observing a loss of biological activity in my protein after modification. Why is this happening?
A2: A decrease in biological activity is often a consequence of modifying amino acid residues that are critical for the protein's function, such as those in an active site or a binding interface.
-
Modification of Active Site Lysine: If a lysine residue is essential for catalysis or substrate binding, its conversion to homoarginine can alter the charge, size, and hydrogen bonding capacity of the side chain, thereby impairing function.
-
Modification of Other Critical Residues: Side reactions with cysteine, histidine, or tyrosine residues within a functional domain can also lead to a loss of activity. For instance, the imidazole group of histidine is often involved in enzymatic catalysis and protein-protein interactions.[6]
Experimental Protocol to Identify Modification of a Critical Residue:
-
Activity Assay: Perform a functional assay on the modified protein to quantify the loss of activity.
-
Peptide Mapping by Mass Spectrometry: Digest both the native and modified protein with a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the peptide maps of the native and modified protein to identify peptides with mass shifts corresponding to guanidinylation or other modifications. Sequence the modified peptides to pinpoint the exact location of the modification.
-
Structural Analysis: If the protein's structure is known, map the identified modified residues onto the structure to determine if they are located in a functionally important region.
Q3: My mass spectrometry data shows unexpected mass additions that do not correspond to guanidinylation. What are these?
A3: Unexpected mass additions can be indicative of side reactions with amino acid residues other than lysine, or hydrolysis of the reagent.
| Amino Acid Residue | Potential Side Reaction | Mass Addition (Da) | Factors Favoring Reaction |
| Cysteine | Thiol alkylation | 100.12 | Neutral to slightly alkaline pH (6.5-7.5) |
| Histidine | Imidazole alkylation | 100.12 | Neutral to slightly alkaline pH |
| Tyrosine | Phenolic hydroxyl alkylation | 100.12 | Alkaline pH (>8) |
| N-terminus | α-amino group guanidinylation | 42.04 | Alkaline pH (similar to lysine) |
| Hydrolysis | Reagent hydrolysis | N/A | Aqueous solution, especially at non-optimal pH |
Table 1: Potential Side Reactions and Corresponding Mass Additions.
Reaction Mechanism Overview
Caption: Overview of the primary reaction and potential side reactions.
Mitigation Strategies for Side Reactions
To minimize side reactions and ensure the desired lysine modification, consider the following strategies:
-
Optimize Reaction pH: Carefully control the pH of the reaction buffer. A pH range of 8.0-10.0 generally favors the reaction with lysine while minimizing reactions with other residues like cysteine, which is more reactive at a lower pH.[5]
-
Control Reagent Stoichiometry: Use the lowest effective concentration of 2-methoxy-4,5-dihydro-1H-imidazole to achieve the desired level of modification. A large excess of the reagent increases the likelihood of side reactions.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures (e.g., 4°C) can help to control the reaction and reduce the occurrence of side reactions.
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they can compete with the protein's amino groups for reaction with the reagent.[8] Phosphate or borate buffers are generally suitable alternatives.
-
Quenching the Reaction: After the desired reaction time, quench any unreacted reagent by adding a small molecule with a primary amine, such as glycine or Tris, to prevent further modification during downstream processing.
Analytical Characterization of Modifications
Mass spectrometry is a powerful tool for characterizing protein modifications.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: After the modification reaction, remove excess reagent and byproducts by dialysis or size-exclusion chromatography.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease like trypsin. Guanidinylation of lysine residues will render them resistant to trypsin cleavage, which can be a useful diagnostic. Alternatively, using a different protease like Glu-C can provide complementary sequence information.[4]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Use database search algorithms to identify the protein and any post-translational modifications. Manually inspect the spectra to confirm the site of modification and identify any unexpected mass shifts.
Conclusion
While 2-methoxy-4,5-dihydro-1H-imidazole is a valuable tool for lysine modification, a thorough understanding of its reactivity and potential for side reactions is crucial for obtaining reliable and interpretable results. By carefully controlling reaction conditions and employing appropriate analytical techniques, researchers can minimize off-target modifications and confidently utilize this reagent in their studies. This guide provides a framework for troubleshooting common issues, and we encourage you to contact our technical support team for further assistance with your specific applications.
References
-
[Effect of the Lysine Guanidination on Proteomic Analysis]. PubMed, [Link]
-
Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. NIH, [Link]
-
Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. PubMed, [Link]
-
Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Semantic Scholar, [Link]
-
Not So Bioorthogonal Chemistry. PMC, [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC, [Link]
-
Proximity-enhanced cysteine–histidine crosslinking for elucidating intrinsically disordered and other protein complexes. PMC, [Link]
-
Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels. PMC, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Effect of the lysine guanidination on proteomic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage | Semantic Scholar [semanticscholar.org]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Proximity-enhanced cysteine–histidine crosslinking for elucidating intrinsically disordered and other protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
improving the efficiency of 2-methoxy-4,5-dihydro-1H-imidazole labeling reactions
Welcome to the technical support center dedicated to improving the efficiency and success of labeling reactions that convert primary amines to guanidinium groups. While your query mentioned 2-methoxy-4,5-dihydro-1H-imidazole, this guide will focus on the principles of guanidinylation using a more extensively documented and commercially available reagent, 1H-Pyrazole-1-carboxamidine hydrochloride . The chemical principles, optimization strategies, and troubleshooting steps discussed here are broadly applicable to the class of reagents that perform this valuable modification on proteins, peptides, and other biomolecules.
This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, from foundational knowledge to in-depth troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions about the guanidinylation of primary amines, providing a quick-start guide to the reaction's core concepts.
Q1: What is the primary purpose of converting lysine's primary amine to a guanidinium group?
The conversion of the ε-amino group of a lysine residue into a homoarginine residue serves several key purposes in biochemical and analytical workflows. The guanidinium group is significantly more basic than a primary amine, meaning it remains protonated over a wider pH range.[1] This modification is particularly valuable in mass spectrometry-based proteomics, as it can improve peptide ionization and lead to more predictable fragmentation patterns, thereby enhancing protein identification and sequence coverage.[2][3] Additionally, because the guanidinium group mimics the side chain of arginine, this modification can be used to probe the role of specific lysine versus arginine residues in protein-protein interactions.[4]
Q2: Which reagent is best for my guanidinylation reaction?
Several reagents can achieve this transformation. 1H-Pyrazole-1-carboxamidine hydrochloride is a popular choice due to its stability, commercial availability, and high reactivity with primary amines under mild conditions.[5][6][7] Other reagents, such as O-methylisourea, have also been used but may require more stringent pH control.[8] For more complex syntheses, particularly in organic chemistry, protected guanidinylating reagents like N,N'-di-Boc-N''-triflylguanidine offer greater control and are compatible with a wider range of reaction conditions.[9][10]
Q3: What are the optimal reaction conditions (pH, temperature, time) for this labeling reaction?
The optimal conditions are dependent on the specific reagent and substrate. For protein labeling with 1H-Pyrazole-1-carboxamidine, the reaction is typically performed at a basic pH, generally between 9.0 and 11.0, to ensure the target primary amines are deprotonated and thus nucleophilic. The reaction can often be completed in as little as 5 minutes, though longer incubation times may be necessary depending on the protein and desired degree of labeling.[3][8] Reactions are commonly run at room temperature.
Q4: How does guanidinylation affect protein structure and function?
The impact of guanidinylation is generally considered mild. The modification converts a primary amine to a guanidinium group, which retains a positive charge. While this increases the basicity of the side chain, it does not typically lead to large-scale denaturation.[1] However, if the modified lysine residue is critical for an active site, a binding interface, or a post-translational modification site (like ubiquitination or acetylation), its conversion to homoarginine could alter the protein's biological activity.[11][12] It is always advisable to perform functional assays on the labeled protein to confirm that its activity is not compromised.
Q5: How can I confirm that my protein has been successfully labeled?
The most common method for confirming guanidinylation is mass spectrometry. The conversion of a lysine residue to a homoarginine residue results in a predictable mass shift of +42.02 Da.[1] This mass change can be readily detected by analyzing the intact protein or, more commonly, by analyzing peptides after proteolytic digestion (e.g., with trypsin).[2][13][14]
Troubleshooting Guide for Inefficient Guanidinylation Reactions
This section provides a structured approach to diagnosing and solving common problems encountered during labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Low Yield | 1. Incorrect pH: The primary amines on the protein are not sufficiently deprotonated. 2. Reagent Degradation: The guanidinylating reagent may have hydrolyzed. 3. Insufficient Reagent: The molar excess of the labeling reagent is too low. 4. Steric Hindrance: The target lysine residues are buried within the protein structure and are inaccessible. | 1. Optimize pH: Increase the pH of the reaction buffer, aiming for a range of 9.0-11.0. Use a buffer system that maintains this pH effectively (e.g., carbonate or borate buffer). 2. Use Fresh Reagent: Prepare the labeling reagent solution immediately before use. Store the solid reagent in a desiccator to prevent moisture exposure. 3. Increase Reagent Concentration: Increase the molar excess of the guanidinylating reagent. A 10 to 50-fold molar excess over primary amines is a good starting point. 4. Use a Denaturant: Consider adding a mild denaturant (e.g., 1-2 M urea) to the reaction buffer to partially unfold the protein and expose more lysine residues. Note that this may affect protein function. |
| Protein Precipitation/Aggregation | 1. High Reagent Concentration: A very high concentration of the labeling reagent can sometimes lead to protein aggregation. 2. pH-Induced Instability: The required high pH for the reaction may be causing the protein to become unstable and aggregate. 3. Solvent Incompatibility: If the labeling reagent is dissolved in an organic solvent like DMF or DMSO, high concentrations of the solvent may cause the protein to precipitate. | 1. Optimize Reagent Concentration: Titrate the concentration of the labeling reagent to find the lowest effective concentration. 2. Screen Buffers and Additives: Test different buffer systems or include stabilizing additives like glycerol or arginine in the reaction mixture. 3. Minimize Organic Solvent: Use the lowest possible volume of organic solvent to dissolve the reagent. Add the reagent solution to the protein solution slowly while gently mixing. |
| Non-Specific Labeling or Side Reactions | 1. N-terminal Labeling: In addition to lysine residues, the N-terminal alpha-amino group of the protein can also be guanidinylated. 2. Reaction with Other Nucleophiles: While less common, very high concentrations of the reagent or extreme pH values could potentially lead to reactions with other nucleophilic side chains like tyrosine or serine. | 1. Accept or Block: N-terminal labeling is often unavoidable and may not be problematic. If it is, consider strategies to block the N-terminus prior to the guanidinylation reaction if a specific labeling pattern is required. 2. Optimize Reaction Conditions: Use the mildest possible reaction conditions (pH, reagent concentration, time) that still provide efficient labeling of the desired sites. |
| Difficulty Removing Excess Reagent | 1. Small Molecule Contamination: The unreacted labeling reagent and its byproducts can interfere with downstream applications. | 1. Dialysis or Buffer Exchange: For proteins, dialysis or size-exclusion chromatography (desalting columns) are effective methods for removing small molecule contaminants. 2. Reverse-Phase HPLC: For peptides or small molecules, reverse-phase HPLC can be used to separate the labeled product from the excess reagent. |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low efficiency in guanidinylation reactions.
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the guanidinylation of a model protein using 1H-Pyrazole-1-carboxamidine hydrochloride.
Objective: To achieve a high degree of guanidinylation on a target protein for mass spectrometry analysis.
Materials:
-
Target protein (e.g., Bovine Serum Albumin, BSA) at a known concentration (e.g., 10 mg/mL) in a low-salt buffer (e.g., PBS, pH 7.4).
-
1H-Pyrazole-1-carboxamidine hydrochloride (MW: 146.58 g/mol ).
-
Reaction Buffer: 0.5 M Sodium Carbonate buffer, pH 10.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Desalting column (e.g., PD-10) or dialysis cassette (e.g., 3.5K MWCO).
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, etc.).
Protocol Steps:
-
Buffer Exchange (Optional but Recommended):
-
If your protein is in a buffer containing primary amines (e.g., Tris), you must first exchange it into a non-amine-containing buffer like PBS. A desalting column is ideal for this step.
-
-
Prepare the Labeling Reagent:
-
Immediately before starting the reaction, prepare a 100 mM stock solution of 1H-Pyrazole-1-carboxamidine hydrochloride in the Reaction Buffer (0.5 M Sodium Carbonate, pH 10.5).
-
Calculation Example: To make 1 mL of 100 mM solution, dissolve 14.66 mg of the reagent in 1 mL of buffer.
-
-
Set Up the Labeling Reaction:
-
In a microcentrifuge tube, combine your protein solution with the Reaction Buffer to achieve a final protein concentration of approximately 1-2 mg/mL and a final buffer pH of around 10.5.
-
Example: For a 100 µL final reaction volume, you might combine 20 µL of 10 mg/mL protein stock, 70 µL of Reaction Buffer, and 10 µL of the labeling reagent stock.
-
Add the calculated volume of the 100 mM labeling reagent stock solution to the protein solution to achieve the desired molar excess. A 20-fold molar excess over the number of lysine residues is a good starting point.
-
Gently mix the solution by pipetting up and down. Avoid vigorous vortexing, which could denature the protein.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 to 2 hours. For some proteins, shorter incubation times (5-30 minutes) may be sufficient.[3]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a small volume of the Quenching Buffer (1 M Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any remaining labeling reagent.
-
-
Purification:
-
Remove the excess labeling reagent and byproducts by running the reaction mixture through a desalting column, following the manufacturer's instructions. Alternatively, perform dialysis against a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C.
-
-
Verification:
-
Analyze a small aliquot of the purified, labeled protein by mass spectrometry to confirm the expected mass shift.
-
Visualizing the Guanidinylation Reaction Mechanism
Caption: The reaction mechanism for protein guanidinylation.
References
-
Hale, J. E., Butler, J. P., & Knierman, M. D. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid Communications in Mass Spectrometry, 14(21), 2070–2073. Available at: [Link]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890. Available at: [Link]
- Kimmel, J. R. (1967). Guanidination of Proteins. Methods in Enzymology, 11, 584-589. This is a classic reference often cited in newer papers, for instance in Beardsley & Reilly (2002).
-
Papini, A. M., et al. (2004). A new greener approach to the guanidinylation of amino groups on solid phase. Green Chemistry, 6(1), 45-48. Available at: [Link]
-
Khattab, S. N., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51631-51639. Available at: [Link]
-
Baker, T. J., et al. (1998). N,N′-Di-Boc-N′′-triflylguanidine: A New Guanidinylation Reagent. The Journal of Organic Chemistry, 63(12), 3804–3805. Available at: [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(12), 3254-3258. Available at: [Link]
- Lundblad, R. L. (2016).
-
Schunk, S. J., et al. (2021). Guanidinylated apolipoprotein C3 in chronic kidney disease and its role in vascular injury. Journal of the American Society of Nephrology, 32(11), 2843–2858. Available at: [Link]
Sources
- 1. Guanidinylation of the cold shock protein YB‐1: Molecular basis, structural changes and Notch‐3 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of guanidination procedures for MALDI mass mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. nbinno.com [nbinno.com]
- 7. 1H-ピラゾール-1-カルボキシアミジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 10. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein stabilization by specific binding of guanidinium to a functional arginine-binding surface on an SH3 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guanidinium–amino acid hydrogen-bonding interactions in protein crystal structures: implications for guanidinium-induced protein denaturation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Mass Spectrometric Analysis of Lysine Ubiquitylation Reveals Promiscuity at Site Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for using 2-methoxy-4,5-dihydro-1H-imidazole in proteomics workflows
Technical Support Center: Proteomics Workflow Troubleshooting
A Senior Application Scientist's Guide to Using 2-Methoxy-4,5-dihydro-1H-imidazole
Welcome to the technical support center for proteomics applications. This guide, structured in a question-and-answer format, provides in-depth troubleshooting for researchers using 2-methoxy-4,5-dihydro-1H-imidazole (also known as 2-methoxyimidazoline) for protein and peptide modification. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to help you navigate the complexities of your experiments.
The primary application of 2-methoxy-4,5-dihydro-1H-imidazole in proteomics is the guanidinylation of primary amines, specifically the ε-amino group of lysine residues. This chemical modification converts lysine into its structural analog, homoarginine. This conversion is strategically employed to enhance the outcomes of mass spectrometry-based proteomics for several key reasons:
-
Improved Ionization Efficiency: The guanidinium group of homoarginine is more basic than the primary amine of lysine, leading to more efficient protonation and thus, enhanced signal intensity in mass spectrometry, particularly in MALDI-TOF MS.[1][2]
-
Simplified Tryptic Digests: Trypsin, the most common protease in proteomics, cleaves C-terminal to both lysine and arginine residues. By converting lysines to homoarginines, all tryptic cleavage sites effectively become arginine-like. This can lead to more predictable fragmentation patterns and can prevent missed cleavages that might occur at certain lysine residues.[3][4]
-
Enhanced Peptide Fragmentation: The presence of a C-terminal homoarginine can promote the formation of a more complete y-ion series during tandem mass spectrometry (MS/MS), which can improve the confidence of peptide identification.[5]
Despite its benefits, the guanidinylation workflow is not without its potential pitfalls. This guide will address the most common issues encountered during the use of 2-methoxy-4,5-dihydro-1H-imidazole in proteomics workflows.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm observing incomplete guanidinylation of my peptides. What are the likely causes and how can I improve the reaction efficiency?
A1: Incomplete guanidinylation is one of the most common issues and can significantly complicate data analysis. The root cause almost always lies in suboptimal reaction conditions, particularly the pH.
Causality: The guanidinylation reaction with 2-methoxy-4,5-dihydro-1H-imidazole involves the nucleophilic attack of the deprotonated primary amine of lysine on the reagent. For the ε-amino group of lysine (pKa ~10.5) to be sufficiently nucleophilic, the reaction pH must be significantly alkaline, typically above 10.5, with an optimal pH often cited around 11.3.[6][7] If the pH is too low, the majority of lysine side chains will be protonated (-NH3+), rendering them non-nucleophilic and thus unreactive.
Troubleshooting Protocol:
-
Verify Reaction pH: The most critical step is to ensure the final pH of your reaction mixture is in the optimal range (pH 10.5-11.5). Remember that acidic buffers from previous steps (e.g., in-gel digestion eluates containing formic acid or TFA) will need to be neutralized.[6] Use a strong base, such as ammonium hydroxide or sodium hydroxide, to adjust the pH. It is advisable to test your buffering capacity on a mock sample before committing your valuable experimental samples.
-
Optimize Reagent Concentration: Ensure a sufficient molar excess of the guanidinylation reagent to the available primary amines in your sample. A typical starting point is a 50-100 fold molar excess.
-
Control Temperature and Incubation Time: The reaction is often performed at elevated temperatures (e.g., 37-65°C) to increase the reaction rate.[2] Incubation times can range from 30 minutes to several hours. A systematic optimization of both temperature and time may be necessary for your specific sample type.[8][9]
-
Sample Clean-up: Salts and other contaminants from previous steps can interfere with the reaction. Ensure your peptide sample is sufficiently clean before starting the guanidinylation. A C18 desalting step prior to the reaction can be beneficial.[6]
| Parameter | Recommended Range | Rationale |
| pH | 10.5 - 11.5 | Ensures deprotonation of lysine ε-amino group for nucleophilic attack. |
| Temperature | 37 - 65 °C | Increases reaction kinetics. |
| Incubation Time | 30 - 120 minutes | Allows for complete reaction; may require optimization. |
| Reagent Excess | 50-100x molar excess | Drives the reaction to completion. |
Q2: I'm seeing unexpected mass shifts in my MS data after guanidinylation. Are side reactions a known issue?
A2: Yes, while the reaction is highly specific for primary amines, side reactions can occur, leading to unexpected mass additions.
Causality and Identification:
-
N-terminal Modification: The α-amino group of a peptide's N-terminus is also a primary amine and can be guanidinylated. This is more likely to occur if the N-terminus is a glycine residue.[2] This will result in the same mass addition as a lysine modification (+42.0218 Da).
-
+57 Da Side Product: A side reaction leading to a +57 Da modification has been reported, particularly when using sodium-based buffers for the reaction.[8][9] This has been proposed to be the addition of a C2H3NO group.[8][9]
-
Reagent Purity: Impurities in the 2-methoxy-4,5-dihydro-1H-imidazole reagent or its degradation products could potentially lead to other adducts.
Troubleshooting and Prevention:
-
Buffer Selection: If you observe the +57 Da adduct, consider switching to an ammonium-based buffer system (e.g., ammonium hydroxide) for pH adjustment, as this has been shown to mitigate this specific side reaction.[8][9]
-
N-terminal Protection: If N-terminal modification is a concern and you only want to modify lysines, you can perform a pre-emptive N-terminal modification (e.g., acetylation or propionylation) before the guanidinylation step.
-
Data Analysis: When searching your MS/MS data, include the potential mass shifts as variable modifications in your search parameters. For guanidinylation, this would be +42.0218 Da on lysine and the peptide N-terminus. If you suspect other side reactions, include their respective mass shifts as well.
-
High-Quality Reagents: Always use fresh, high-purity 2-methoxy-4,5-dihydro-1H-imidazole to minimize the risk of side reactions from impurities.
Q3: How does guanidinylation affect my trypsin digestion workflow?
A3: Guanidinylation has a significant and intended impact on trypsin digestion. Understanding this is key to a successful experimental design.
Causality: Trypsin recognizes and cleaves at the C-terminal side of lysine and arginine residues. The modification of lysine to homoarginine makes the residue "arginine-like" in the eyes of trypsin. However, the key difference is that trypsin's efficiency at cleaving C-terminal to homoarginine is significantly lower than at lysine or arginine. This effectively blocks cleavage at the modified lysines.
Workflow Implications:
-
Guanidinylation Before Digestion: If you perform guanidinylation on the intact protein before trypsin digestion, trypsin will only cleave at arginine residues. This results in much larger peptides, which can be advantageous for certain applications like top-down or middle-down proteomics, but may be problematic for standard bottom-up approaches as the resulting peptides might be too large for optimal analysis by LC-MS/MS.
-
Guanidinylation After Digestion: This is the more common approach in bottom-up proteomics. The protein is first digested with trypsin, generating a mixture of peptides ending in either lysine or arginine. You then perform guanidinylation on this peptide mixture. This converts all C-terminal lysines to C-terminal homoarginines, which, as mentioned, improves their MS detection.[2][5]
Experimental Workflow: Guanidinylation After Tryptic Digestion
Caption: Post-digestion guanidinylation workflow.
Q4: My protein/peptide sample precipitates during the guanidinylation reaction. How can I prevent this?
A4: Precipitation is a common problem when working at high pH, as it can alter protein/peptide solubility.
Causality: The solubility of proteins and peptides is highly dependent on their net charge, which is a function of pH. At highly alkaline pH values required for guanidinylation, the overall charge of the molecules changes significantly as acidic residues (aspartic and glutamic acid) become fully deprotonated and the N-terminus and lysine side chains are deprotonated. This can lead to aggregation and precipitation, especially for larger or more hydrophobic peptides.
Troubleshooting and Solutions:
-
Inclusion of Denaturants/Solubilizing Agents: Consider adding a low concentration of a denaturant like urea (e.g., 1-2 M) or an organic solvent like acetonitrile (up to 20%) to the reaction mixture to help maintain solubility. Perform a small-scale trial to ensure these additives do not interfere with the reaction itself.
-
Reaction at the Peptide Level: If you are guanidinylating intact proteins, the likelihood of precipitation is much higher. Performing the reaction after tryptic digestion, on the smaller and generally more soluble peptides, is strongly recommended.
-
Control Protein Concentration: Very high protein or peptide concentrations can exacerbate precipitation issues. If possible, perform the reaction at a more dilute concentration. Subsequent clean-up and concentration steps (e.g., using a C18 cartridge) can be used to prepare the sample for MS analysis.
References
-
Hao, P., et al. (2017). An optimized guanidination method for large-scale proteomic studies. Proteomics, 17(3-4). Available at: [Link]
-
Kuyama, H., et al. (2013). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical Chemistry, 85(18), 8607–8611. Available at: [Link]
-
Kuyama, H., et al. (2013). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Analytical Chemistry, 85(18), 8607-8611. Available at: [Link]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical Chemistry, 74(8), 1884–1890. Available at: [Link]
-
Hao, P., et al. (2017). An optimized guanidination method for large scale proteomic studies. ResearchGate. Available at: [Link]
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate. Available at: [Link]
-
Zee, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in molecular biology (Clifton, N.J.), 909, 161–171. Available at: [Link]
-
Zee, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. ResearchGate. Available at: [Link]
-
Gilles, L. M., et al. (2011). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of proteome research, 10(9), 4233–4242. Available at: [Link]
-
Wang, G., et al. (2013). [Effect of the Lysine Guanidination on Proteomic Analysis]. Sheng wu gong cheng xue bao = Chinese journal of biotechnology, 29(9), 1317–1326. Available at: [Link]
Sources
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- 3. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Effect of the lysine guanidination on proteomic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An optimized guanidination method for large-scale proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
stability of 2-methoxy-4,5-dihydro-1H-imidazole stock solutions and storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, frequently asked questions (FAQs), and troubleshooting advice for the handling, storage, and use of 2-methoxy-4,5-dihydro-1H-imidazole stock solutions. As a Senior Application Scientist, my goal is to combine established chemical principles with practical laboratory insights to ensure the integrity and reproducibility of your experiments.
Introduction: The Importance of Stock Solution Integrity
2-Methoxy-4,5-dihydro-1H-imidazole is a specialized organic compound used in various research applications. The reliability of experimental data derived from its use is directly dependent on the chemical integrity of the compound in its stock solution form. Improper preparation, storage, or handling can lead to degradation, loss of potency, and inconsistent results. This guide is designed to be a self-validating system, empowering you to prepare, store, and troubleshoot your stock solutions with confidence. The core principle is that concentrated stock solutions are generally more stable than dilute working solutions, but they are not impervious to degradation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended storage condition for neat 2-methoxy-4,5-dihydro-1H-imidazole?
For long-term storage, the neat (solid) compound should be stored frozen.[3] One supplier suggests that after three years under these conditions, the compound should be re-analyzed for chemical purity before use.[3] Always refer to the Certificate of Analysis provided by your supplier for lot-specific recommendations.
Q2: What are the most likely degradation pathways for this compound in solution?
While specific kinetic studies for this molecule are not widely published, its structure—containing a dihydroimidazole ring—suggests a susceptibility to hydrolysis .[4][5] The C=N double bond within the ring can be attacked by water, leading to ring-opening. This process can be catalyzed by acidic or basic conditions.[6][7] Therefore, maintaining a neutral pH and minimizing exposure to moisture are critical.[4][8]
Q3: Which solvent should I use to prepare my stock solution?
The choice of solvent is critical. Anhydrous, aprotic organic solvents are highly recommended to minimize the risk of hydrolysis.
-
Primary Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous N,N-Dimethylformamide (DMF).
-
Alternative: Anhydrous Acetonitrile.[9]
-
Avoid: Protic solvents like water, methanol, or ethanol for long-term storage, as they can participate in hydrolysis. If an aqueous buffer is required for the final experiment, the stock solution should be diluted into the aqueous buffer immediately before use.
Q4: What concentration should I prepare for my stock solution?
It is common practice to prepare concentrated stock solutions, typically at 10 mM, 50 mM, or 100 mM, depending on the compound's solubility.[2] Preparing a higher concentration stock has several advantages:
-
Improved Accuracy: Weighing larger amounts of solid compound is more accurate.[10]
-
Enhanced Stability: Concentrated organic solutions are often less prone to degradation and microbial growth than dilute aqueous solutions.[1][2]
-
Reduced Storage Space: A single stock can be used for multiple experiments.[1]
Q5: How should I store the prepared stock solution?
Stock solutions in anhydrous DMSO or DMF should be aliquoted into small, single-use volumes and stored at -20°C or -80°C .[2] This strategy minimizes waste and prevents degradation from repeated freeze-thaw cycles.[11]
-
Protection from Light: Store aliquots in amber vials or wrap clear vials in aluminum foil to protect against potential photodegradation.[4][8]
-
Protection from Moisture: Use vials with tight-sealing caps (e.g., screw caps with PTFE liners) to prevent atmospheric moisture from entering.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Inconsistent or no activity in my assay. | Stock solution degradation. | Prepare a fresh stock solution from the neat compound following the protocol below. Ensure the solvent is anhydrous and storage is at -20°C or below. Hydrolysis may have occurred, reducing the concentration of the active compound.[4][12] |
| Repeated freeze-thaw cycles. | Use a fresh, single-use aliquot for your experiment. Repeated temperature cycling can accelerate degradation and introduce moisture into the solution.[11] | |
| Precipitate observed in the vial upon thawing. | Poor solubility at low temperatures. | Gently warm the vial to 37°C and vortex thoroughly to redissolve the compound. Ensure it is fully dissolved before making dilutions. If precipitation persists, the solution may be supersaturated; consider preparing a slightly less concentrated stock. |
| Solvent absorbed water. | The solvent used may not have been anhydrous, or moisture entered during storage. Water can decrease the solubility of hydrophobic compounds in organic solvents. Discard the stock and prepare a new one using fresh, high-quality anhydrous solvent. | |
| Color of the stock solution has changed over time. | Oxidation or other degradation. | A change in color is a clear sign of chemical instability.[8] The stock solution should be discarded. Prepare a fresh stock and consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.[4] |
Data & Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Form | Stock Solution in Anhydrous Solvent | Enhances stability and simplifies dilution for experiments.[1] |
| Solvent | Anhydrous DMSO, DMF, or Acetonitrile | Aprotic solvents prevent hydrolysis, a likely degradation pathway.[4] |
| Concentration | 10-100 mM (verify solubility) | High concentration improves weighing accuracy and long-term stability.[2][10] |
| Storage Temp. | -20°C or -80°C | Low temperatures drastically slow the rate of chemical degradation.[6][8] |
| Aliquoting | Single-use volumes (e.g., 20-100 µL) | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[11] |
| Container | Amber glass vial with PTFE-lined cap | Protects from light and prevents moisture ingress and solvent evaporation.[8][13] |
| Shelf-life | Re-qualify after 6 months (as a precaution) | Prudent practice for custom-prepared solutions without formal stability data. |
Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.
Materials:
-
2-methoxy-4,5-dihydro-1H-imidazole (MW: 100.12 g/mol )
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance[10]
-
1.5 mL amber glass vial with a PTFE-lined screw cap
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves[14]
Procedure:
-
Tare the Vial: Place the amber vial on the analytical balance and tare the weight.
-
Weigh the Compound: Carefully weigh approximately 1.0 mg of 2-methoxy-4,5-dihydro-1H-imidazole directly into the tared vial. Record the exact weight.
-
Causality: Weighing directly into the final vial minimizes material loss during transfers.[10]
-
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO to add: Volume (µL) = (Weight (mg) / 100.12 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L
-
For exactly 1.0 mg, this would be: (1.0 / 100.12) * (1/10) * 1,000,000 ≈ 998.8 µL.
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. If needed, gently warm the vial to 37°C to aid dissolution. Visually inspect against a light source to ensure no particulates remain.
-
Label Clearly: Label the stock solution vial with the compound name, exact concentration, solvent, preparation date, and your initials.[15]
-
Store Properly: Store the primary stock at -20°C or -80°C. For routine use, create smaller single-use aliquots.
Visual Logic & Workflows
The following diagrams illustrate the decision-making process for preparing and troubleshooting your stock solutions.
Caption: Workflow for preparing a stable stock solution.
Caption: Decision tree for troubleshooting stock solution issues.
References
-
What Factors Influence Stability? ARL Bio Pharma. [Link]
-
Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
-
Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Academically. [Link]
-
Factors affecting stability of drugs. Slideshare. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Factors Affecting Stability of Formulations. Scribd. [Link]
-
2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. PubChem, NIH. [Link]
-
How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
-
What is a very good lab recommendation on the practical for the preparation of a stock solution? Quora. [Link]
-
Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno. [Link]
-
Chemical Storage and Segregation. Mizzou Environmental Health & Safety. [Link]
-
Reactive Material Hazards. AIChE. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Chemical Segregation and Storage. USC Environmental Health & Safety. [Link]
-
2-Methoxy-4,5-dihydro-1H-imidazole-4,4,5,5-d4. CDN Isotopes. [Link]
-
Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. KCS. [Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. [Link]
-
Plausible mechanism for the formation of 2,4,5-tri substituted Imidazoles. ResearchGate. [Link]
-
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. ResearchGate. [Link]
-
One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. Der Pharma Chemica. [Link]
-
Hydrolysis of imidazole-2-ylidenes. PubMed, NIH. [Link]
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. PubMed, NIH. [Link]
-
Synthesis of 2,4,5‐trisubstituted imidazoles. ResearchGate. [Link]
-
MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. MDPI. [Link]
-
Stability sample testing. The Pharma SOP. [Link]
-
Synthesis of dihydroimidazoles and 2-oxazolines. ResearchGate. [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]
-
Environmentally benign and diastereoselective synthesis of 2,4,5-trisubstituted-2-imidazolines. ResearchGate. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
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- 2. phytotechlab.com [phytotechlab.com]
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- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
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- 8. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
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- 15. bitesizebio.com [bitesizebio.com]
Technical Support Center: Overcoming Incomplete Derivatization with 2-Methoxy-4,5-dihydro-1H-imidazole
Welcome to the technical support guide for optimizing derivatization reactions using 2-methoxy-4,5-dihydro-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving complete and reproducible derivatization of carboxylic acids for analysis by mass spectrometry (MS) and chromatography.
Introduction: The "Why" Behind Derivatization
In analytical chemistry, particularly in fields like metabolomics and pharmaceutical research, we often encounter molecules that are challenging to analyze directly. Carboxylic acids, for instance, can exhibit poor volatility for gas chromatography (GC) and suboptimal ionization efficiency for liquid chromatography-mass spectrometry (LC-MS).[1] Chemical derivatization is a technique used to modify an analyte to improve its analytical properties.[2][3] By reacting the carboxylic acid with a reagent like 2-methoxy-4,5-dihydro-1H-imidazole, we can enhance its stability, improve chromatographic separation, and increase its sensitivity in MS analysis.[3][4][5]
This guide will specifically address the common challenge of incomplete derivatization and provide a structured approach to troubleshooting and optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is 2-methoxy-4,5-dihydro-1H-imidazole and how does it work?
2-methoxy-4,5-dihydro-1H-imidazole is a derivatizing agent used to convert carboxylic acids into their corresponding 2-acyl-2-imidazoline derivatives. This reaction typically proceeds under mild conditions and improves the analyte's properties for chromatographic and mass spectrometric analysis.
Q2: What are the tell-tale signs of incomplete derivatization in my data?
Incomplete derivatization can manifest in several ways in your analytical data:
-
Chromatography (GC/LC):
-
Multiple Peaks: You may observe a peak for the underivatized carboxylic acid in addition to the peak for the derivatized product.
-
Tailing Peaks: The peak for the derivatized product might show significant tailing, indicating interaction of the unreacted analyte with the column.
-
Poor Reproducibility: Inconsistent peak areas or retention times across replicate injections.
-
-
Mass Spectrometry (MS):
-
Low Signal Intensity: The signal for your derivatized analyte may be weaker than expected.
-
Presence of Underivatized Analyte Ions: You may detect ions corresponding to the mass of the original carboxylic acid.
-
Inconsistent Isotope Labeling Ratios: If using a stable isotope-labeled internal standard, the ratio of the derivatized analyte to the derivatized internal standard may be inconsistent.[6][7][8]
-
Q3: What is the general reaction mechanism?
The derivatization of a carboxylic acid with 2-methoxy-4,5-dihydro-1H-imidazole involves the nucleophilic attack of the imidazole nitrogen on the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of methanol to form the stable 2-acyl-2-imidazoline derivative. The reaction is often facilitated by a coupling agent to activate the carboxylic acid.
Troubleshooting Guide: From Problem to Solution
This section is designed to help you diagnose and resolve common issues encountered during derivatization with 2-methoxy-4,5-dihydro-1H-imidazole.
Symptom 1: Low Product Yield / Weak Signal Intensity
A low yield of the derivatized product is a primary indicator of an incomplete reaction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Suboptimal Reaction Temperature | Derivatization reactions are sensitive to temperature.[2] Insufficient heat may lead to slow reaction kinetics, while excessive heat can cause degradation of the reagent or analyte. | Optimize the reaction temperature. Start with the recommended temperature from the literature or supplier, and then perform a temperature gradient experiment (e.g., 40°C, 60°C, 80°C) to find the optimal condition for your specific analyte. For some carboxylic acids, heating to around 60°C can accelerate the derivatization process.[4] |
| Incorrect Reaction Time | The reaction may not have proceeded to completion. | Perform a time-course study. Analyze aliquots of the reaction mixture at different time points (e.g., 30 min, 1 hr, 2 hr) to determine the time required for maximum product formation. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction efficiency by affecting the solubility of reactants and the reaction kinetics.[2] | Ensure your analyte and reagents are fully soluble in the chosen solvent. If not, consider alternative solvents or solvent mixtures. Common solvents for derivatization include acetonitrile, dichloromethane, and dimethylformamide. |
| Reagent Degradation | 2-methoxy-4,5-dihydro-1H-imidazole can be sensitive to moisture and may degrade over time if not stored properly. | Store the reagent under the recommended conditions, typically frozen and under an inert atmosphere.[9][10] Use fresh reagent if degradation is suspected. |
| Presence of Interfering Substances | Water or other nucleophiles in the sample can compete with the carboxylic acid for the derivatizing reagent, reducing the yield of the desired product. | Ensure your sample and solvent are anhydrous. Use a drying agent or a solvent still if necessary. |
Symptom 2: Multiple Peaks in Chromatography
The presence of more than one peak related to your analyte is a clear sign of an incomplete or side reaction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | As discussed above, this will result in a peak for the unreacted carboxylic acid. | Refer to the solutions for "Low Product Yield" to drive the reaction to completion. |
| Side Reactions | The derivatizing reagent may react with other functional groups on your analyte or with impurities in the sample. | Review the structure of your analyte for other reactive groups (e.g., hydroxyl, amine). If present, you may need to use a protecting group strategy or choose a more selective derivatizing reagent. |
| Reagent Artifacts | Excess derivatizing reagent or byproducts of the reaction can appear as extra peaks in the chromatogram. | Optimize the stoichiometry of the reaction to use a minimal excess of the derivatizing reagent. Include a sample cleanup step (e.g., solid-phase extraction, liquid-liquid extraction) after the derivatization to remove excess reagent and byproducts. |
Experimental Workflow & Protocols
To ensure a self-validating system, a systematic approach to optimization is crucial.
Workflow for Optimizing Derivatization
Caption: A logical workflow for troubleshooting incomplete derivatization.
Protocol: Optimization of Derivatization Temperature
-
Preparation: Prepare a stock solution of your carboxylic acid analyte and the derivatizing reagent in a suitable anhydrous solvent.
-
Reaction Setup: In separate reaction vials, aliquot the same amount of analyte and reagent.
-
Temperature Gradient: Place each vial in a heating block set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C).
-
Incubation: Allow the reactions to proceed for a fixed amount of time (e.g., 60 minutes).
-
Quenching & Analysis: Stop the reaction (e.g., by cooling on ice or adding a quenching agent). Analyze each sample by your chosen chromatographic method.
-
Data Evaluation: Compare the peak area of the derivatized product across the different temperatures to identify the optimal condition.
Advanced Considerations
Matrix Effects: Biological samples can contain complex matrices that may interfere with the derivatization reaction. It is essential to consider sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize these effects.
Use of Catalysts: In some cases, a catalyst may be required to facilitate the derivatization reaction. Common catalysts for activating carboxylic acids include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4]
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of your analyte as an internal standard is highly recommended for quantitative analysis.[6][7][11] This can help to correct for variability in the derivatization reaction and matrix effects.
Conclusion
Overcoming incomplete derivatization with 2-methoxy-4,5-dihydro-1H-imidazole requires a systematic and logical approach to troubleshooting. By carefully considering the factors of reagent quality, reaction conditions, and sample matrix, researchers can achieve complete and reproducible derivatization, leading to more accurate and reliable analytical results.
References
-
Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. (n.d.). National Center for Biotechnology Information. [Link]
-
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. (n.d.). National Center for Biotechnology Information. [Link]
-
Derivatization in Mass Spectrometry. (2010, November 1). Spectroscopy Online. [Link]
-
Derivatization of carboxylic groups prior to their LC analysis – A review. (n.d.). ResearchGate. [Link]
-
On‐tissue chemical derivatization in mass spectrometry imaging. (n.d.). National Center for Biotechnology Information. [Link]
-
One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (n.d.). Scholars Research Library. [Link]
-
Chemical derivatization in LC-MS bioanalysis: Current & future challenges. (n.d.). ResearchGate. [Link]
-
Derivatization. (2023, August 29). Chemistry LibreTexts. [Link]
-
Chemical derivatization strategy for mass spectrometry-based lipidomics. (2021, September 5). PubMed. [Link]
-
Metabolomics relative quantitation with mass spectrometry using chemical derivatization and isotope labeling. (n.d.). SpringerLink. [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2025, March 21). National Center for Biotechnology Information. [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, Crystal Structure, and Characterization of New 2,4,5-Triphenyl Imidazole: 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole. (n.d.). ResearchGate. [Link]
-
2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. (n.d.). ResearchGate. [Link]
-
Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. (n.d.). PubMed. [Link]
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- 5. On‐tissue chemical derivatization in mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-Methoxy-4,5-dihydro-1H-imidazole-d4 | Isotope-Labeled Compounds | 402788-68-5 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. masspec.scripps.edu [masspec.scripps.edu]
pH and temperature effects on 2-methoxy-4,5-dihydro-1H-imidazole reaction kinetics
Technical Support Center: Reaction Kinetics of 2-Methoxy-4,5-dihydro-1H-imidazole
A Guide for Researchers and Drug Development Professionals
Introduction: 2-Methoxy-4,5-dihydro-1H-imidazole is a cyclic aminal ether, a structure analogous to cyclic orthoesters. Compounds within this class are recognized for their potential as intermediates in organic synthesis and drug development. However, their inherent reactivity, particularly their susceptibility to hydrolysis, is highly dependent on ambient conditions. Understanding the kinetics of this molecule is critical for controlling reaction outcomes, ensuring formulation stability, and predicting shelf-life. The rate of hydrolysis is strongly influenced by both pH and temperature.[1][2]
This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to help researchers navigate the experimental challenges associated with the pH and temperature-sensitive nature of 2-methoxy-4,5-dihydro-1H-imidazole and related imidazoline derivatives.
Disclaimer: Specific kinetic data for 2-methoxy-4,5-dihydro-1H-imidazole is not extensively published. The principles, troubleshooting steps, and data presented here are synthesized from established knowledge of imidazoline derivatives and cyclic orthoester analogs, which share key functional group similarities.[3][4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on the underlying causes and providing actionable solutions.
Question 1: I'm observing significant variability in my reaction rates, even when I set the pH to the same value (e.g., pH 8.0). What could be the cause?
Answer: This common issue often stems from inadequate pH control and buffer-related artifacts.
-
Causality: The hydrolysis rate of imidazoline derivatives can be extremely sensitive to small pH shifts, especially in neutral to alkaline conditions where they are often less stable.[1][4]
-
Poor Buffer Capacity: If your buffer's pKa is more than one unit away from your target pH, its capacity to resist pH change is compromised. The reaction itself might produce or consume protons, causing the pH to drift during the experiment.
-
CO₂ Absorption: In open or poorly sealed vessels, atmospheric carbon dioxide (CO₂) can dissolve into neutral or alkaline solutions, forming carbonic acid and lowering the pH. This can introduce significant, unmonitored variability.
-
Buffer Catalysis: Certain buffer species can actively participate in the reaction, acting as general acid or base catalysts, which can alter the observed reaction rate independently of the hydronium or hydroxide ion concentration.
-
-
Troubleshooting Protocol:
-
Buffer Selection: Choose a buffer with a pKa as close as possible to your target experimental pH (pKa ± 1). For pH 8.0, buffers like HEPES (pKa ~7.5) or Tricine (pKa ~8.1) are suitable choices.
-
Verify pH at Temperature: Ensure you measure and adjust the pH of your buffer at the intended reaction temperature, as the pKa of many common buffers is temperature-dependent.
-
Use an Inert Atmosphere: For reactions sensitive to CO₂, especially at pH > 7, perform the experiments under a nitrogen or argon atmosphere to prevent pH drift.
-
Conduct a Buffer Dilution Study: Run the reaction at several different buffer concentrations while keeping the pH and ionic strength constant. If the observed rate constant changes with buffer concentration, it indicates buffer catalysis. If this occurs, you may need to select a different, non-participatory buffer system.
-
Question 2: My compound is degrading rapidly in a mildly acidic solution (e.g., pH 4), which I expected to be a region of high stability. Why is this happening?
Answer: While some imidazoline derivatives exhibit a stability maximum in the acidic range (pH 4-6), this is not universal and the compound can still be susceptible to acid-catalyzed hydrolysis.[2][6]
-
Causality: The stability of the imidazoline ring is a balance of two competing factors.
-
Protonation and Stabilization: At moderately acidic pH, the lone pair on the sp² nitrogen (N3) can become protonated. This positive charge is thought to electrostatically repel further proton attack on the adjacent ether oxygen, thus inhibiting the initial step of acid-catalyzed hydrolysis and increasing stability.[1][2][4]
-
Acid-Catalyzed Hydrolysis: At lower pH values (e.g., pH < 4), the high concentration of hydronium ions can still force the protonation of the methoxy group's oxygen atom, initiating hydrolysis. This mechanism is common for orthoesters and related acetals.[3][5] The reaction proceeds via the formation of a stabilized carbocation intermediate upon loss of methanol, which is then rapidly attacked by water.
-
-
Troubleshooting Protocol:
-
Perform a pH-Rate Profile: To identify the true pH of maximum stability, you must conduct a systematic kinetic study across a broad pH range (e.g., pH 2 to 10). This will reveal the characteristic "U-shaped" curve of stability for your specific molecule.
-
Lower the Temperature: The rate of hydrolysis is temperature-dependent.[7] If you are required to work at a specific pH where the compound is unstable, lowering the temperature will significantly slow the degradation rate, as dictated by the Arrhenius equation.
-
Consider Aprotic Solvents: If permissible for your application, switching to an aprotic solvent system will eliminate water as a reactant and prevent hydrolysis.
-
Question 3: When I increased the reaction temperature to 50°C to accelerate my primary reaction, I observed the formation of multiple byproducts and a lower-than-expected yield. What is the issue?
Answer: Elevated temperatures can accelerate not only your desired reaction but also competing degradation and side-reaction pathways.
-
Causality: Every reaction in the system, including hydrolysis and potential thermal rearrangement or decomposition, has its own activation energy (Ea).
-
Competing Reactions: The hydrolysis of imidazolines has a reported activation energy of around 72 kJ/mol.[2][6] If a competing side reaction has a higher Ea, its rate will increase more dramatically with temperature than the rate of your desired reaction. This can lead to a sudden drop in selectivity and yield at higher temperatures.
-
Product Instability: The desired product of your primary reaction may itself be unstable at higher temperatures, degrading over the course of the experiment.
-
-
Troubleshooting Protocol:
-
Determine Activation Parameters: Conduct your reaction at several different temperatures (e.g., 25°C, 35°C, 45°C) and use an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy for both the desired reaction and the primary degradation pathway. This quantitative data is crucial for predicting the effect of temperature on your yield.
-
Optimize Temperature for Selectivity: Based on the activation energies, find the optimal temperature that provides an acceptable reaction rate while minimizing the formation of byproducts. It is often better to run the reaction for a longer time at a lower temperature to maximize yield.
-
Monitor Reaction Progress: Use techniques like HPLC or NMR to monitor the concentrations of starting material, desired product, and major byproducts over time. This will give you a complete picture of the reaction kinetics and help you identify the optimal reaction time to maximize product isolation before it can degrade further.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the hydrolysis of 2-methoxy-4,5-dihydro-1H-imidazole?
A1: The hydrolysis is expected to proceed via mechanisms analogous to both orthoesters and imidazolines, which are catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis:
-
Reversible protonation of the exocyclic methoxy oxygen atom.
-
Elimination of methanol to form a resonance-stabilized oxocarbenium/iminium ion intermediate.
-
Nucleophilic attack by a water molecule on the carbocation.
-
Deprotonation and subsequent ring-opening to yield the final product, likely an N-formyl-N'-(2-aminoethyl)amine or its subsequent hydrolysis products.
-
-
Base-Catalyzed Hydrolysis:
-
Direct nucleophilic attack of a hydroxide ion at the electrophilic C2 carbon.
-
Formation of a tetrahedral intermediate.
-
Elimination of the methoxide ion and subsequent ring-opening. This pathway is generally more significant at high pH (>10).[4]
-
Q2: How does the protonation state of the imidazoline ring influence its stability?
A2: The protonation state is key to the molecule's stability profile. The 4,5-dihydro-1H-imidazole ring contains two nitrogen atoms with different basicities. The sp²-hybridized imine nitrogen is more basic and is the primary site of protonation in acidic media. When this nitrogen is protonated, it acquires a positive charge, which is believed to sterically and electronically hinder the subsequent protonation of the ether oxygen required for acid-catalyzed hydrolysis, thus stabilizing the molecule.[1][2] This explains why maximum stability is often observed in a moderately acidic pH range rather than at neutral or highly acidic pH.
Q3: What are the likely final products of complete hydrolysis?
A3: Based on the hydrolysis of related 1,2-disubstituted imidazolines, the primary product is the ring-opened N-acylated diamine.[4] For 2-methoxy-4,5-dihydro-1H-imidazole, the initial hydrolysis would likely cleave the C-O bond to form an N-formyl derivative, which could then further hydrolyze to ethylenediamine and formic acid (or formate, depending on pH).
Data Presentation: Representative Kinetic Data
The following table presents illustrative data to summarize the expected trends in the hydrolysis rate of 2-methoxy-4,5-dihydro-1H-imidazole. Note: These are not experimental values but are based on typical behavior for this class of compounds.
| pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k_obs, s⁻¹) (Illustrative) | Half-life (t₁/₂) (Illustrative) |
| 2.0 | 25 | 5.0 x 10⁻⁵ | ~3.9 hours |
| 4.5 | 25 | 1.0 x 10⁻⁷ | ~80 days |
| 7.0 | 25 | 8.0 x 10⁻⁶ | ~24 hours |
| 9.0 | 25 | 6.5 x 10⁻⁵ | ~3.0 hours |
| 4.5 | 40 | 7.5 x 10⁻⁷ | ~10.7 days |
This table illustrates the "U-shaped" pH-rate profile, with maximum stability around pH 4.5, and shows the significant rate increase with temperature.
Experimental Protocols & Visualizations
Protocol 1: Determination of the pH-Rate Profile
This protocol outlines a method to experimentally determine the stability of the compound across a range of pH values.
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate, borate) covering the desired pH range (e.g., 2 to 10) at a constant ionic strength (e.g., 0.1 M, adjusted with NaCl).
-
Stock Solution: Prepare a concentrated stock solution of 2-methoxy-4,5-dihydro-1H-imidazole in a suitable, non-reactive organic solvent (e.g., acetonitrile).
-
Kinetic Run Initiation: Equilibrate a known volume of each buffer solution in a thermostatted cuvette holder of a UV-Vis spectrophotometer at a constant temperature (e.g., 25°C).
-
Reaction Monitoring: Initiate the reaction by injecting a small aliquot of the stock solution into the cuvette to achieve the desired final concentration. The disappearance of the starting material or appearance of a product can be monitored by observing the change in absorbance at a predetermined wavelength.
-
Data Analysis: Record the absorbance over time. Plot the natural logarithm of the absorbance (ln(A)) versus time. If the reaction is first-order, this plot will be linear. The negative of the slope gives the observed rate constant (k_obs).
-
Profile Generation: Plot the logarithm of k_obs (log(k_obs)) versus pH to generate the pH-rate profile.
Caption: Workflow for Determining a pH-Rate Profile.
Protocol 2: Arrhenius Analysis for Temperature Dependence
-
Select pH: Choose a pH for the study, ideally the pH of maximum stability or a pH relevant to your application.
-
Temperature Range: Perform a series of kinetic runs as described in Protocol 1, but at a minimum of three to four different temperatures (e.g., 298 K, 308 K, 318 K, 328 K).
-
Calculate Rate Constants: Determine the rate constant (k) for each temperature.
-
Construct Arrhenius Plot: Plot the natural logarithm of the rate constant (ln(k)) on the y-axis against the reciprocal of the absolute temperature (1/T in K⁻¹) on the x-axis.
-
Determine Activation Energy: The data should form a straight line. The slope of this line is equal to -Ea/R, where Ea is the activation energy and R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹). Calculate Ea from the slope.
Caption: Simplified Acid-Catalyzed Hydrolysis Pathway.
References
-
ResearchGate. Temperature dependence of the half-life of the hydrolysis reaction t1/2... Available from: [Link]
-
ResearchGate. The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. Available from: [Link]
-
ResearchGate. Activation parameters of hydrolysis of imidazolines at pH ≈ 12. Available from: [Link]
-
RSC Publishing. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Available from: [Link]
-
ResearchGate. (PDF) Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Available from: [Link]
-
ResearchGate. (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Available from: [Link]
-
NIH National Center for Biotechnology Information. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Available from: [Link]
-
White Rose Research Online. Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Available from: [Link]
-
NIH National Center for Biotechnology Information. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Available from: [Link]
-
ACS Publications. The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Available from: [Link]
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- 7. researchgate.net [researchgate.net]
Validation & Comparative
Preserving the Charge: A Comparative Guide to Lysine Modification Reagents for Biological Research
A
Introduction: The Central Role of Lysine in Protein Bioconjugation
In the intricate world of protein chemistry and drug development, the covalent modification of amino acid side chains is a cornerstone technique. It enables the attachment of probes, drugs, and other moieties to proteins, unlocking deeper insights into their function and creating novel therapeutic agents. Among the 20 proteinogenic amino acids, lysine stands out as a frequent target for modification. Its primary ε-amino group is typically solvent-exposed and possesses favorable nucleophilicity, making it readily accessible for chemical reactions.[1] However, a critical characteristic of the lysine side chain is its positive charge at physiological pH, which often plays a vital role in protein structure, solubility, and biological interactions.[2][3]
Classical lysine modification strategies often neutralize this positive charge, potentially altering the protein's native properties. This guide provides a comparative analysis of key lysine modification reagents, with a special focus on 2-methoxy-4,5-dihydro-1H-imidazole as a representative of charge-preserving amidination strategies. We will delve into the mechanistic underpinnings, compare performance based on experimental parameters, and provide validated protocols to guide researchers in making informed decisions for their specific applications.
The Reagents: A Chemical Overview
The choice of a lysine modification reagent is dictated by the desired outcome of the conjugation. Key considerations include the stability of the resulting bond, the impact on the protein's overall charge, and the specificity of the reaction. Here, we compare four major classes of reagents.
2-Methoxy-4,5-dihydro-1H-imidazole and Other Imidoesters (Charge-Preserving)
Reagents like 2-methoxy-4,5-dihydro-1H-imidazole belong to the class of imidoesters, which react with primary amines to form amidines.[4] This reaction, known as amidination, is particularly valuable because it converts the primary amine into a substituted amidinium ion, which retains a positive charge at physiological pH.[4] This preservation of charge is crucial for maintaining the native electrostatic profile of the protein, thereby minimizing perturbations to its structure and function.
Mechanism: The reaction proceeds via nucleophilic attack of the deprotonated ε-amino group of lysine on the electrophilic carbon of the imidoester. This is followed by the elimination of a methanol molecule to form the stable amidine linkage.
N-hydroxysuccinimide (NHS) Esters (Charge-Neutralizing)
NHS esters are arguably the most widely used reagents for lysine modification.[1] They react with primary amines to form a highly stable amide bond.[5][6] This reliability has made them a staple in applications ranging from fluorescent labeling to the creation of antibody-drug conjugates (ADCs).
Mechanism: The reaction is a nucleophilic acyl substitution where the lysine's primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide and the formation of a stable amide bond.[7] A significant consequence of this reaction is the neutralization of the lysine's positive charge.
Isothiocyanates (Charge-Neutralizing)
Isothiocyanates, such as the classic fluorescent dye fluorescein isothiocyanate (FITC), react with primary amines to form a thiourea linkage.[8][9] This chemistry has a long history in protein labeling.
Mechanism: The nucleophilic amine of lysine attacks the electrophilic carbon of the isothiocyanate group. This reaction results in the formation of a thiourea bond, which, like the amide bond from NHS esters, neutralizes the positive charge of the lysine side chain. Thiourea bonds are generally less stable than amide bonds.
Reductive Amination Reagents (Aldehydes/Ketones) (Charge-Neutralizing)
Reductive amination is a two-step process that creates a stable secondary amine linkage. It involves the reaction of a primary amine with an aldehyde or ketone to form a Schiff base (imine), which is then reduced by a reducing agent like sodium cyanoborohydride (NaBH₃CN).[10]
Mechanism: The initial condensation of the amine and the carbonyl group forms a reversible imine intermediate. The subsequent reduction of this intermediate creates an irreversible secondary amine. This process also results in the loss of the lysine's positive charge.
Head-to-Head Comparison: Performance and Characteristics
The selection of an appropriate reagent hinges on a clear understanding of their respective strengths and weaknesses. The following table provides a direct comparison of the key performance parameters.
| Feature | 2-Methoxy-4,5-dihydro-1H-imidazole (Amidination) | N-hydroxysuccinimide (NHS) Esters | Isothiocyanates | Reductive Amination |
| Reaction Mechanism | Nucleophilic attack, elimination | Nucleophilic acyl substitution | Nucleophilic addition | Imine formation, reduction |
| Resulting Linkage | Amidine | Amide | Thiourea | Secondary Amine |
| Charge Alteration | Positive Charge Preserved | Charge Neutralized | Charge Neutralized | Charge Neutralized |
| Optimal Reaction pH | 8.0 - 10.0[4] | 7.2 - 8.5 | 9.0 - 9.5[11] | 6.5 - 9.0[12] |
| Bond Stability | High | Very High [5][6] | Moderate (less stable than amides) | Very High |
| Specificity/Side Reactions | High specificity for primary amines. | Can react with Ser, Thr, Tyr at non-optimal pH. Susceptible to hydrolysis.[13] | Can react with thiols. | Potential for disulfide bond reduction with certain reducing agents. |
| Key Advantages | Preserves protein's native charge, minimizing structural/functional perturbation.[4] | Forms exceptionally stable bonds. Well-established protocols.[14] | Widely used for fluorescent labeling (e.g., FITC).[8] | Forms stable linkage; avoids water-sensitive reagents. |
| Key Disadvantages | Requires basic pH. | Neutralizes charge, potentially altering protein properties. Hydrolytically unstable reagent. | Requires high pH; resulting bond is less stable than an amide. | Two-step reaction; can be slow; neutralizes charge.[10] |
Visualizing the Chemistry and Workflow
To better understand the transformations at a molecular level and the general process of protein modification, the following diagrams have been created.
Caption: Reaction mechanisms of different lysine modification reagents.
Caption: General experimental workflow for protein modification.
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step methodologies for protein modification. Note: These are starting points; optimization of molar ratios, reaction times, and temperatures is critical for each specific protein and reagent combination.
Protocol 1: Charge-Preserving Amidination with an Imidoester
-
Preparation: Prepare a solution of the target protein (1-10 mg/mL) in a buffer with a pH between 8.5 and 9.5, such as 0.1 M sodium borate. Ensure the buffer is free of primary amines.
-
Reagent Solubilization: Immediately before use, dissolve the imidoester reagent (e.g., 2-methoxy-4,5-dihydro-1H-imidazole) in the reaction buffer.
-
Reaction: Add a 10- to 50-fold molar excess of the dissolved imidoester to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (gel filtration) or dialysis against a suitable storage buffer (e.g., PBS).
-
Analysis: Confirm conjugation using SDS-PAGE (which will show a mass shift) and/or mass spectrometry.
Protocol 2: Amide Formation with an NHS Ester
-
Preparation: Dissolve the protein (1-10 mg/mL) in an amine-free buffer at pH 8.3-8.5, such as 0.1 M sodium bicarbonate or phosphate buffer.[15][16]
-
Reagent Solubilization: Prepare a concentrated stock solution of the NHS ester (e.g., 10 mg/mL) in an anhydrous organic solvent like DMSO or DMF immediately before use.[17]
-
Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[14][16]
-
Purification: Separate the labeled protein from excess reagent and the N-hydroxysuccinimide byproduct using gel filtration or dialysis.
-
Analysis: Characterize the final conjugate by UV-Vis spectroscopy (to determine the degree of labeling if a chromophore was attached), SDS-PAGE, and/or mass spectrometry.
Protocol 3: Thiourea Formation with an Isothiocyanate (e.g., FITC)
-
Preparation: Dissolve the protein to a concentration of 2-10 mg/mL in a buffer of pH 9.0-9.5, such as 0.1 M sodium bicarbonate or 50 mM borate buffer.[11][18]
-
Reagent Solubilization: Prepare a 1 mg/mL solution of the isothiocyanate reagent in anhydrous DMSO. This solution should be prepared fresh.[8][11]
-
Reaction: Add the isothiocyanate solution to the protein solution. A typical starting point is a 5:1 to 10:1 molar ratio of dye to protein.[9]
-
Incubation: Incubate the mixture for 1-2 hours at room temperature, protected from light if the reagent is photosensitive.[9]
-
Purification: Remove unreacted reagent via gel filtration or extensive dialysis.
-
Analysis: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE.
Protocol 4: Reductive Amination
-
Preparation: Dissolve the protein in a buffer at pH 7.0-9.0, such as sodium phosphate or borate buffer.[10][12]
-
Aldehyde/Ketone Addition: Add the aldehyde- or ketone-containing reagent to the protein solution. A large molar excess (e.g., 300 equivalents) may be required.[10]
-
Schiff Base Formation: Allow the initial reaction to proceed for several hours to form the imine intermediate.
-
Reduction: Add a fresh solution of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a final concentration of ~20-50 mM.
-
Incubation: Incubate the reaction for 12-24 hours at room temperature or 37°C.[10][12]
-
Purification: Purify the conjugate from excess reagents using gel filtration or dialysis.
-
Analysis: Use mass spectrometry to confirm the mass addition corresponding to the label and reduction.
Conclusion: Selecting the Right Tool for the Job
The choice of a lysine modification reagent is a critical decision in experimental design. While NHS esters offer robust and highly stable amide linkages, their charge-neutralizing effect can be a significant drawback. Isothiocyanates and reductive amination also neutralize the lysine charge and present their own sets of advantages and limitations regarding bond stability and reaction complexity.
For applications where the preservation of a protein's native charge distribution is paramount to maintaining its structure, stability, and function, charge-preserving reagents like 2-methoxy-4,5-dihydro-1H-imidazole are an outstanding alternative. By forming a positively charged amidine linkage, these reagents allow for the chemical modification of lysine residues while minimizing the impact on the protein's overall electrostatic character. As the field of bioconjugation continues to evolve, a nuanced understanding of the chemical tools available will empower researchers to push the boundaries of protein science and therapeutic development.
References
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Retrieved from [Link]
-
Lin, H., et al. (2022). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Current Protocols, 2(6), e464. Retrieved from [Link]
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Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Abberior Instruments. Retrieved from [Link]
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Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Click Chemistry Tools. Retrieved from [Link]
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Unknown. (n.d.). Protein labelling with FITC. Retrieved from [Link]
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LigandTracer. (2021). Protocol - Protein labeling with FITC. LigandTracer. Retrieved from [Link]
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Svarovsky, S. A., & Barchi, J. J., Jr. (2003). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 14(4), 871–879. Retrieved from [Link]
-
You Do Bio. (n.d.). FITC Amine Labeling Protocol. You Do Bio. Retrieved from [Link]
-
The Weizmann Institute of Science. (n.d.). Amidination of Lysine Side Chains. Retrieved from [Link]
-
Singh, S. M., et al. (2014). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online, 16(1), 13. Retrieved from [Link]
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Houseman, B. T., & Mrksich, M. (2002). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry, 13(5), 979–983. Retrieved from [Link]
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Nguyen, D. P., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(24), 7589. Retrieved from [Link]
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StackExchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Chemistry Stack Exchange. Retrieved from [Link]
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Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 43(11), 1515–1526. Retrieved from [Link]
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Zhang, Y., et al. (2023). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters, 34(5), 107933. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities. Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Amine to amidine derivatization of a) Lys side chain amines and b) backbone N-terminus amines in peptides. Download Scientific Diagram. Retrieved from [Link]
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Ren, C. (2021). Lysine biochemistry & reactivity - emphasis on its charge & nucleophilic ability to form bonds. Retrieved from [Link]
-
RSC Publishing. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Basu, A. K., et al. (2012). Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy. Bioconjugate Chemistry, 23(2), 139–146. Retrieved from [Link]
-
ResearchGate. (n.d.). Lysine linkers involve the formation of amides with the ε amino group. Download Scientific Diagram. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. Download Scientific Diagram. Retrieved from [Link]
-
Xiang, Y., & Liu, W. R. (2019). The Chemical Biology of Reversible Lysine Post-Translational Modifications. Angewandte Chemie International Edition in English, 58(40), 14096–14115. Retrieved from [Link]
-
ResearchGate. (n.d.). Charge Modification of Lysine Mitigates Amyloid‐β Aggregation. Request PDF. Retrieved from [Link]
-
Teshima, T., et al. (2003). The pH Dependency of the Carboxyl Oxygen Exchange Reaction Catalyzed by Lysyl Endopeptidase and Trypsin. Journal of Biochemistry, 134(5), 731–737. Retrieved from [Link]
-
Wikipedia. (n.d.). Amide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides - Structure and Reactivity. Retrieved from [Link]
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ResearchGate. (n.d.). Changes as a function of pH in the distribution of different dissociation states of dissolved lysine. Download Scientific Diagram. Retrieved from [Link]
-
RSC Publishing. (2023). pH dependence of the assembly mechanism and properties of poly(l-lysine) and poly(l-glutamic acid) complexes. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
RSC Publishing. (n.d.). pH dependence of the assembly mechanism and properties of poly(L-lysine) and poly(L-glutamic acid) complexes. Retrieved from [Link]
-
Welsch, M. E., et al. (2010). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 53(8), 3241–3269. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Amidines, Isothioureas, and Guanidines as Nucleophilic Catalysts. Request PDF. Retrieved from [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Protein Cross-Linking: Evaluating Alternatives to Imidate-Based Reagents
For researchers, scientists, and drug development professionals, the study of protein-protein interactions (PPIs) is fundamental to understanding biological processes and designing effective therapeutics. Chemical cross-linking is a powerful technique that provides spatial constraints on protein structures and captures both stable and transient interaction partners. For years, di-imidate cross-linkers, such as dimethyl suberimidate (DMS), have been a staple for their unique ability to react with primary amines while preserving the protein's native charge.[1][2] However, the requirement for alkaline pH conditions and potential side reactions have driven the development and adoption of a diverse toolkit of alternative reagents.[3]
This guide provides an in-depth comparison of the primary alternatives to imidate-based cross-linkers. We will delve into the mechanisms, advantages, and limitations of each class of reagent, supported by experimental data and field-proven protocols to empower you to make informed decisions for your specific research needs.
Chapter 1: The Benchmark - Amine-Reactive Imidate Cross-linkers
Before exploring alternatives, it is crucial to understand the chemistry of the benchmark. Imidates, such as DMS, are homobifunctional reagents that target primary amines found on lysine residues and protein N-termini. Their defining feature is the formation of an amidine bond, which retains the positive charge of the original amine at physiological pH.[1] This charge preservation is critical for maintaining the native isoelectric point and, by extension, the protein's structure and function.
The reaction proceeds via nucleophilic attack of an amine on the imidoester, forming a stable amidine linkage.
Caption: Reaction mechanism of a di-imidate cross-linker (DMS).
While effective, the optimal reactivity of imidates occurs at a pH of 8.0-10.0, which can be disruptive to the structure of some proteins. Furthermore, the imidate group is susceptible to hydrolysis, which can compete with the desired cross-linking reaction. These limitations have paved the way for a new generation of more versatile reagents.
Chapter 2: A Comprehensive Guide to Alternative Cross-Linking Chemistries
The modern cross-linking toolkit offers a variety of chemistries, each with unique specificities and applications. The choice of reagent is dictated by the experimental goal, the nature of the target proteins, and the desired outcome.
N-Hydroxysuccinimide (NHS) Esters: The Versatile Workhorse
Perhaps the most widely used class of amine-reactive cross-linkers, N-hydroxysuccinimide (NHS) esters react efficiently with primary amines at physiological to slightly alkaline pH (7.2-8.5) to form stable, irreversible amide bonds.[4][5] Unlike imidates, this reaction neutralizes the positive charge of the lysine side chain.
A key advantage of this class is the availability of both water-insoluble (e.g., DSS, disuccinimidyl suberate) and water-soluble (e.g., BS³, bis(sulfosuccinimidyl) suberate) versions. The addition of a sulfonate group (SO3⁻) on the succinimide ring renders reagents like BS³ water-soluble and membrane-impermeable, making them the ideal choice for selectively cross-linking proteins on the cell surface.[6]
Caption: Reaction mechanism of an NHS-ester cross-linker.
Causality: The choice between DSS and BS³ is a critical experimental decision. If you are working with purified proteins in solution, the more economical DSS is often sufficient. However, if your goal is to probe cell-surface interactions without lysing the cell, the membrane-impermeability of BS³ is essential to prevent unwanted cross-linking of intracellular proteins.[7]
Carbodiimides (EDC): The "Zero-Length" Solution
Carbodiimide chemistry, primarily using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), is unique in that it facilitates the formation of a direct amide bond between a carboxyl group (aspartic acid, glutamic acid, or C-terminus) and a primary amine without becoming part of the final linkage.[8][9] This "zero-length" cross-linking provides the most precise distance constraints, as the reactive residues must be in very close proximity to react.[10]
The reaction proceeds by EDC activating a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a primary amine to form an amide bond.[11] However, this intermediate is unstable in water. To improve efficiency and stability, EDC is almost always used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[12] The NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the amine.
Caption: Reaction mechanism of EDC/NHS zero-length cross-linking.
Causality: The two-step pH profile is critical for successful EDC/NHS coupling. The initial activation of the carboxyl group by EDC is most efficient at a slightly acidic pH (4.5-6.0).[13] However, the subsequent reaction of the stabilized NHS ester with the primary amine is most efficient at a higher pH (7.2-8.0). Following this two-step process maximizes conjugate yield while minimizing hydrolysis of the activated carboxyl.[14]
Maleimides: Precision Targeting of Sulfhydryl Groups
For more targeted conjugation, maleimide-based reagents offer high specificity for sulfhydryl groups found on cysteine residues.[15] Since cysteines are typically less abundant on protein surfaces than lysines, this chemistry allows for more precise, site-specific cross-linking.
Maleimides are most powerful when incorporated into heterobifunctional cross-linkers, which possess two different reactive groups. A common example is Sulfo-SMCC, which has an amine-reactive NHS ester on one end and a sulfhydryl-reactive maleimide on the other.[15] This allows for a controlled, two-step conjugation process:
-
React the NHS ester with Protein A (targeting its lysines).
-
Purify the activated Protein A to remove excess cross-linker.
-
React the maleimide group of the activated Protein A with Protein B (targeting its cysteines).
This sequential approach prevents the unwanted formation of homodimers of either protein, making it a preferred method for creating specific protein-protein conjugates, such as antibody-drug conjugates (ADCs).[16][17][]
Causality: The choice of a heterobifunctional reagent like Sulfo-SMCC is deliberate when the goal is to create a specific A-B conjugate. Using a homobifunctional reagent like BS³ would result in a statistical mixture of A-A, B-B, and A-B conjugates, complicating purification and reducing the yield of the desired product.[6]
Photoreactive Reagents: Capturing Transient Interactions
Photoreactive cross-linkers provide unparalleled temporal control. These reagents remain inert until activated by a specific wavelength of UV light.[19] Upon activation, they form highly reactive intermediates (carbenes or nitrenes) that can insert into any nearby C-H or N-H bond, effectively capturing whatever molecule is in proximity at the moment of activation.[20][21]
This makes them exceptionally useful for trapping transient or weak interactions that are difficult to capture with conventional cross-linkers. Modern approaches even allow for the in vivo incorporation of photoreactive amino acid analogs, such as those containing a diazirine group (e.g., Photo-Leucine, Photo-Methionine).[19][22] These analogs are incorporated into proteins during synthesis, turning the proteins themselves into cross-linking reagents that can be activated at will within a living cell.[20]
Causality: Photoreactive cross-linking is the method of choice when studying dynamic processes or when the precise binding partners are unknown. The ability to initiate the cross-linking at a specific time point (e.g., after ligand stimulation of a cell) allows researchers to take a "snapshot" of the protein interactome under specific physiological conditions.[23]
Chapter 3: Comparative Performance and Selection Guide
Choosing the right cross-linker is paramount for a successful experiment. The following table summarizes the key characteristics of the discussed reagents.
| Feature | Imidates (e.g., DMS) | NHS Esters (e.g., BS³) | Zero-Length (EDC/NHS) | Maleimides (e.g., Sulfo-SMCC) | Photoreactive (e.g., Diazirines) |
| Target Group(s) | Primary Amines | Primary Amines | Carboxyls & Amines | Sulfhydryls | Non-specific (C-H, N-H bonds) |
| Bond Formed | Amidine | Amide | Amide (Peptide) | Thioether | Covalent |
| Charge Effect | Preserves (+) Charge | Neutralizes (+) Charge | No Change | No Change | No Change |
| Spacer Arm | Variable (e.g., 11.0 Å) | Variable (e.g., 11.4 Å) | 0 Å | Variable (e.g., 8.3 Å) | Variable |
| Optimal pH | 8.0 - 10.0 | 7.2 - 8.5 | 4.5-6.0 (Step 1), 7.2-8.0 (Step 2) | 6.5 - 7.5 | N/A (UV Activated) |
| Key Advantage | Preserves native charge | High efficiency, water-soluble options | Precise distance constraint | High specificity for cysteines | Captures transient interactions in vivo |
| Key Limitation | High pH required, hydrolysis | Neutralizes charge, hydrolysis | Lower efficiency, two-step pH | Requires free sulfhydryls | Low efficiency, non-specific |
A study comparing the relative efficacies and reaction rates of various cross-linkers found significant differences in performance. For instance, reagents like glutaraldehyde (GA) and proanthrocyanidin (PA) were found to be highly effective and fast-reacting, while EDC also reacted rapidly but was slower than GA and PA.[24][25] This highlights the importance of considering not just specificity but also reaction kinetics in experimental design.
Decision-Making Workflow
To aid in your selection process, use the following workflow:
Caption: A workflow to guide the selection of a protein cross-linker.
Chapter 4: Field-Proven Experimental Protocols
Theoretical knowledge must be paired with robust, validated methodologies. The following protocols are provided as a starting point, with annotations from a senior scientist's perspective to explain the critical choices in each step.
Protocol 1: Cross-linking a Protein Complex with BS³ (Sulfo-NHS Ester)
This protocol is designed for cross-linking known interaction partners in a purified sample.
Materials:
-
Protein complex in a non-amine buffer (e.g., PBS: 100mM sodium phosphate, 150mM NaCl, pH 7.2-7.5).
-
BS³ Cross-linker (e.g., Thermo Scientific, Cat. No. A39266).
-
Quenching Buffer: 1M Tris-HCl, pH 7.5.
-
SDS-PAGE analysis reagents.
Methodology:
-
Preparation: Prepare the protein complex at a concentration of 1 mg/mL in PBS. Equilibrate all reagents to room temperature.
-
Scientist's Note: The buffer is critical. Avoid buffers containing primary amines like Tris, as they will compete with the protein for reaction with the NHS ester, drastically reducing cross-linking efficiency.[5]
-
-
Cross-linker Addition: Prepare a fresh 10 mM stock solution of BS³ in ultrapure water. Add the BS³ stock to the protein solution to a final concentration of 1 mM.
-
Scientist's Note: The final cross-linker concentration often requires optimization. A 20- to 50-fold molar excess of cross-linker over protein is a common starting point. A titration experiment is recommended.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Quenching: Add Quenching Buffer to a final Tris concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Scientist's Note: Quenching is a non-negotiable step. It stops the reaction by consuming all unreacted BS³, preventing unwanted modification of proteins during downstream analysis.
-
-
Analysis: Analyze the cross-linked products by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to the cross-linked complex.
Protocol 2: Two-Step Conjugation of a Peptide to a Carrier Protein using EDC/Sulfo-NHS
This protocol is ideal for creating an immunogen by coupling a carboxyl-containing peptide to a carrier protein like BSA.[14]
Materials:
-
Carrier Protein #1 (e.g., BSA) in Activation Buffer (0.1M MES, 0.5M NaCl, pH 6.0).
-
Peptide #2 (with a primary amine) in Coupling Buffer (PBS, pH 7.2).
-
EDC (e.g., Thermo Scientific, Cat. No. 22980).
-
Sulfo-NHS (e.g., Thermo Scientific, Cat. No. 24510).
-
Quenching Solution: Hydroxylamine-HCl.
-
Desalting column (e.g., Zeba Spin Desalting Column).
Methodology:
-
Activation: To 1 mL of Carrier Protein #1 (e.g., 2 mg/mL), add 0.4 mg EDC (~2 mM) and 1.1 mg Sulfo-NHS (~5 mM). React for 15 minutes at room temperature.[13]
-
Scientist's Note: This first step, performed at pH 6.0, activates the carboxyl groups on the BSA. Sulfo-NHS is added to create a more stable amine-reactive intermediate, increasing the overall efficiency of the two-step process.[12]
-
-
Removal of Excess Reagent: Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This removes excess EDC and Sulfo-NHS and simultaneously exchanges the protein into the optimal buffer for the second step.
-
Scientist's Note: This purification step is the key to a "self-validating" two-step protocol. It ensures that the subsequent reaction is only between the activated carrier protein and the peptide, preventing EDC-mediated polymerization of the peptide.
-
-
Conjugation: Immediately add Peptide #2 to the purified, activated Protein #1 at a desired molar ratio (e.g., 20:1 peptide:protein). Allow the reaction to proceed for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Final Purification: Purify the final conjugate using a desalting column to remove excess peptide and quenching reagent.
Conclusion
The field of protein cross-linking has evolved far beyond single-chemistry solutions. While classic imidates retain their value for applications requiring charge preservation, the modern researcher has access to a sophisticated arsenal of reagents. NHS esters provide a robust and efficient method for general cross-linking, zero-length carbodiimides offer unparalleled precision for structural mapping, maleimides enable site-specific conjugation, and photoreactive reagents grant temporal control to capture the dynamics of the cellular interactome.
By understanding the distinct mechanism and causality behind each of these chemistries, and by applying them through validated, logical protocols, researchers can confidently select the optimal tool to illuminate the intricate networks of protein interactions that govern life.
References
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Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells. Nature Methods, 2(4), 261–264. [Link]
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Kool, H. H., et al. (2014). Imidate-Based Cross-Linkers for Structural Proteomics: Increased Charge of Protein and Peptide Ions and CID and ECD. Journal of The American Society for Mass Spectrometry, 25(7), 1182-1193. [Link]
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O’Cearbhaill, E. D., et al. (2010). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. Journal of Materials Science: Materials in Medicine, 21(4), 1347-1355. [Link]
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Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin–Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry, 29(2), 426-437. [Link]
-
G-Biosciences. (n.d.). Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS. G-Biosciences. [Link]
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O’Cearbhaill, E. D., et al. (2010). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. Journal of Materials Science: Materials in Medicine, 21(4), 1347-1355. [Link]
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Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate. UCL Discovery. [Link]
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Tuma, R. S. (2012). Probing structures of large protein complexes using zero-length cross-linking. Biotechniques, 53(2), 79-85. [Link]
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Slideshare. (2016). Cross linking by Photo- reactive chemical analogues. [Link]
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Leitner, A., et al. (2012). General protein-protein cross-linking. Cold Spring Harbor Protocols, 2012(6). [Link]
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G-Biosciences. (n.d.). EDC Protein Crosslinker for Coupling Amine and Carboxyl groups. G-Biosciences. [Link]
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O'Cearbhaill, E. D., et al. (2010). Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. ResearchGate. [Link]
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The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Cross-linkers handbook and selection guide. [Link]
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Thermo Fisher Scientific. (n.d.). Cross-Linking Reagents Handbook. [Link]
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S. S. Rao. (n.d.). How to cross-link proteins. [Link]
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G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
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Lauber, M. A., & Reilly, J. P. (2010). Novel amidinating cross-linker for facilitating analyses of protein structures and interactions. Analytical Chemistry, 82(18), 7736–7743. [Link]
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Kool, H. H., et al. (2014). Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies. Journal of The American Society for Mass Spectrometry, 25(7), 1182-1193. [Link]
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Yang, B., & Wu, P. (2019). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Molecules, 24(17), 3148. [Link]
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Chang, J. C., et al. (1988). Mechanism of formation of the putative advanced glycosylation end product and protein cross-link 2-(2-furoyl)-4(5)-(2-furanyl)-1H-imidazole. The Journal of Biological Chemistry, 263(22), 10478-10483. [Link]
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
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comparative analysis of deuterated 2-methoxy-4,5-dihydro-1H-imidazole and other SIL standards
An objective comparison of deuterated 2-methoxy-4,5-dihydro-1H-imidazole and other representative Stable Isotope Labeled (SIL) internal standards for robust quantification in mass spectrometry.
Introduction: The Pursuit of Precision in Quantitative Bioanalysis
In modern drug development and clinical research, accurate quantification of xenobiotics and endogenous molecules in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its exceptional sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification is susceptible to variations introduced during sample preparation and analysis, most notably from recovery inconsistencies and matrix effects.
The most effective strategy to compensate for these variables is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is a form of the analyte of interest where several atoms (typically ¹H, ¹²C, ¹⁵N) have been replaced with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N). This guide provides a comparative analysis of a specific SIL standard, deuterated 2-methoxy-4,5-dihydro-1H-imidazole, against other common SIL standards, offering a framework for selection and performance validation in a bioanalytical context.
Featured SIL Standard: Deuterated 2-Methoxy-4,5-dihydro-1H-imidazole
For the purpose of this guide, we will consider the quantification of the analyte 2-methoxy-4,5-dihydro-1H-imidazole (Analyte A) , a polar, nitrogen-containing heterocyclic compound. Its corresponding SIL-IS is deuterated 2-methoxy-4,5-dihydro-1H-imidazole (SIL-A) . Such a molecule is representative of metabolites from certain pharmaceutical compounds or other biologically active agents.
Key Characteristics of an Ideal SIL-IS (Exemplified by SIL-A):
-
Chemical Identicality: SIL-A is chemically identical to Analyte A, ensuring they co-elute during chromatography and exhibit nearly identical behavior during sample extraction and ionization. This co-elution is critical for compensating for matrix effects, where co-eluting matrix components might suppress or enhance the ionization of the analyte.
-
Mass Differentiation: The incorporation of deuterium atoms (typically 3 or more) provides a distinct mass shift, allowing the mass spectrometer to differentiate the SIL-IS from the analyte without any signal overlap.
-
Isotopic Stability: The deuterium labels must be placed on positions that are not susceptible to back-exchange with hydrogen atoms from the solvent (e.g., on non-labile carbon atoms).
Comparative SIL Standards
To evaluate the performance of SIL-A, we compare it to two other potential internal standards that might be considered if the ideal co-eluting standard were unavailable.
-
Structurally Analogous IS (Clonidine-d4): Clonidine is an antihypertensive drug that also contains a 4,5-dihydro-1H-imidazol-2-amine core. Its deuterated form, Clonidine-d4, is commercially available. While structurally related, differences in substituent groups will lead to different physicochemical properties and chromatographic retention times.
-
Structurally Dissimilar IS (Caffeine-d3): Caffeine is a common stimulant, and its deuterated version is a widely used SIL-IS in many laboratories. It is chosen here as an example of a readily available, but structurally and chromatographically distinct, internal standard.
The table below summarizes the key properties of the analyte and the three potential internal standards.
| Compound Name | Abbreviation | Molecular Formula | Monoisotopic Mass (Da) | Key Structural Feature |
| 2-Methoxy-4,5-dihydro-1H-imidazole | Analyte A | C₄H₈N₂O | 100.0637 | Methoxy-imidazoline |
| Deuterated 2-Methoxy-4,5-dihydro-1H-imidazole | SIL-A | C₄H₅D₃N₂O | 103.0825 | Methoxy-imidazoline (d3) |
| Clonidine-d4 | Analog-IS | C₉H₅D₄Cl₂N₃ | 233.0295 | Dichloro-imidazoline |
| Caffeine-d3 | Dissimilar-IS | C₈H₇D₃N₄O₂ | 197.0863 | Methyl-xanthine (d3) |
Experimental Design for Performance Comparison
To objectively compare these internal standards, a standardized experiment is designed to quantify Analyte A in human plasma.
Experimental Workflow
The following diagram outlines the key steps in the sample preparation and analysis workflow.
Caption: Bioanalytical workflow for plasma sample quantification.
Step-by-Step Protocol
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing either SIL-A, Analog-IS, or Dissimilar-IS at 500 ng/mL).
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Acetonitrile, 5% Water, 0.1% Formic Acid).
-
-
LC-MS/MS Conditions:
-
LC System: Standard UHPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is chosen due to the polar nature of Analyte A. (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Optimized transitions are listed below.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Analyte A | 101.1 | 58.1 |
| SIL-A | 104.1 | 61.1 |
| Analog-IS | 234.0 | 207.0 |
| Dissimilar-IS | 198.1 | 140.0 |
Comparative Performance Data & Analysis
The following table presents illustrative data from the experiment, comparing key performance metrics for calibration curves of Analyte A when quantified using each of the three internal standards.
| Performance Metric | SIL-A (Ideal) | Analog-IS (Clonidine-d4) | Dissimilar-IS (Caffeine-d3) |
| Retention Time (RT) | Analyte A: 1.85 minIS: 1.85 min | Analyte A: 1.85 minIS: 2.51 min | Analyte A: 1.85 minIS: 1.23 min |
| Matrix Effect (%) | 98.2% (Minimal Suppression) | 75.6% (Significant Suppression) | 81.1% (Moderate Suppression) |
| Recovery (%) | 95.1% | 94.5% | 96.2% |
| Calibration Curve R² | > 0.999 | > 0.995 | > 0.991 |
| Accuracy (% Bias) | ± 3.5% | ± 12.8% | ± 14.5% |
| Precision (%RSD) | < 4.0% | < 11.2% | < 13.8% |
Analysis of Results
-
SIL-A (Ideal Standard): As expected, the deuterated, co-eluting internal standard provides the best performance. Because it elutes at the exact same time as Analyte A, it experiences the same degree of ion suppression from the plasma matrix. This allows it to perfectly correct for variations, resulting in high accuracy, high precision, and a linear calibration curve with an R² value approaching unity.
-
Analog-IS (Clonidine-d4): While structurally similar, its different substituents make it more retentive on the HILIC column (RT = 2.51 min). At this later retention time, the composition of co-eluting matrix components is different from what Analyte A experiences at 1.85 min. This leads to a differential matrix effect; the Analog-IS does not accurately track and compensate for the ion suppression affecting the analyte, resulting in poorer accuracy and precision.
-
Dissimilar-IS (Caffeine-d3): This standard elutes much earlier and is structurally unrelated. It fails to compensate for the analytical variability affecting Analyte A, leading to the worst performance in terms of accuracy and precision. This highlights the significant risk of using a non-analogous internal standard, even if it is a SIL compound.
The following diagram illustrates why co-elution is critical for mitigating matrix effects.
Caption: Impact of co-elution on matrix effect compensation.
Conclusion and Recommendations
This comparative guide underscores a fundamental principle in quantitative mass spectrometry: the ideal internal standard is a stable isotope-labeled version of the analyte itself. The use of deuterated 2-methoxy-4,5-dihydro-1H-imidazole (SIL-A) for the quantification of its non-labeled analog (Analyte A) yields superior accuracy, precision, and linearity by effectively compensating for matrix effects and other analytical variations due to perfect co-elution and identical chemical behavior.
While structurally analogous or dissimilar SIL standards may be tempting alternatives due to availability or cost, this analysis demonstrates that they introduce significant risk of analytical error. Any difference in chemical structure that leads to a separation in chromatographic retention time will expose the analyte and the internal standard to different chemical environments, thereby invalidating the core assumption of using an internal standard. Therefore, for regulatory-compliant bioanalysis and research requiring the highest degree of data integrity, investment in a true, co-eluting SIL internal standard is not just recommended, but essential.
References
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Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328–334. [Link]
-
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
-
Gu, H., Liu, G., & Geng, P. (2021). Application of Stable Isotope-Labeled Internal Standard in Liquid Chromatography-Mass Spectrometry. Journal of Analysis and Testing, 5(4), 299–310. [Link]
A Researcher's Guide to Cross-Validation of Proteomics Data with Novel Lysine-Specific Labeling Reagents
In the dynamic field of quantitative proteomics, the pursuit of more accurate, sensitive, and cost-effective methods for protein quantification is relentless. While established techniques like Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) have become mainstays in many laboratories, the exploration of novel chemical labeling reagents continues to push the boundaries of discovery. This guide provides a comprehensive framework for the cross-validation of proteomics data obtained using a promising, yet less characterized, lysine-specific derivatization agent: 2-methoxy-4,5-dihydro-1H-imidazole .
This document is intended for researchers, scientists, and drug development professionals seeking to not only understand the principles of robust proteomics data validation but also to learn how to rigorously evaluate and compare the performance of a new labeling reagent against established alternatives. We will delve into the causality behind experimental choices, emphasize the importance of self-validating protocols, and provide a practical guide to generating high-quality, reproducible data.
The Critical Role of Cross-Validation in Quantitative Proteomics
Quantitative proteomics aims to systematically identify and quantify proteins within a sample, shedding light on the complex molecular mechanisms underlying biological processes and disease.[1] The introduction of any new component into the analytical workflow, such as a novel labeling reagent, necessitates a thorough validation process to ensure the reliability and accuracy of the resulting data. Cross-validation, in this context, refers to a multi-faceted approach of comparing the performance of the new method against established techniques and employing orthogonal methods to confirm key findings.[2] This rigorous evaluation is essential to build confidence in the data and to ensure that observed biological changes are not artifacts of the experimental procedure.
Introducing 2-methoxy-4,5-dihydro-1H-imidazole: A Novel Lysine-Targeting Reagent
Recent explorations into novel chemical moieties for peptide labeling have brought forth compounds like 2-methoxy-4,5-dihydro-1H-imidazole. Described as a lysine-specific derivatization agent[3], this reagent presents an intriguing possibility for quantitative proteomics. Its core structure, an imidazoline derivative, suggests a reactive nature towards primary amines, such as the ε-amino group of lysine residues and the N-terminus of peptides. This specificity is crucial as it mirrors the targeting strategy of widely used reagents like TMT and iTRAQ, which also primarily label these sites.[4]
The potential advantages of exploring new labeling reagents like 2-methoxy-4,5-dihydro-1H-imidazole could include altered fragmentation behavior for improved reporter ion generation, different chromatographic properties for enhanced peptide separation, or more cost-effective synthesis. However, before it can be adopted for routine use, its performance must be systematically benchmarked against the current gold standards.
Performance Metrics for Comparative Analysis
To objectively compare 2-methoxy-4,5-dihydro-1H-imidazole with established methods, a panel of key performance metrics must be evaluated. These metrics provide a quantitative measure of the quality and reliability of the data generated by each method.
| Performance Metric | Description | Importance in Proteomics |
| Labeling Efficiency & Specificity | The percentage of target sites (lysine ε-amino groups and peptide N-termini) successfully labeled and the extent of off-target labeling. | Incomplete or non-specific labeling can introduce quantification errors and bias the results. |
| Proteome Coverage | The total number of unique proteins and peptides identified and quantified in a sample. | A deeper proteome coverage allows for a more comprehensive understanding of the biological system. |
| Quantitative Accuracy | The closeness of a measured quantity to its true value. | Accurate quantification is essential for correctly identifying differentially expressed proteins. |
| Quantitative Precision (Reproducibility) | The degree to which repeated measurements under unchanged conditions show the same results. | High precision ensures that the observed changes are statistically significant and not due to random variation.[5] |
| Sensitivity (Limit of Detection) | The lowest quantity of a protein or peptide that can be reliably detected and quantified. | High sensitivity is crucial for detecting low-abundance proteins, which are often important in signaling pathways. |
| Dynamic Range | The range of protein concentrations over which the method can provide accurate and precise quantification. | A wide dynamic range is necessary to quantify both high and low abundance proteins in complex samples. |
Experimental Design for a Robust Cross-Validation Study
A well-designed experiment is the cornerstone of a successful cross-validation study. The following workflow outlines the key steps for comparing 2-methoxy-4,5-dihydro-1H-imidazole with a well-established method like TMT.
Figure 1: A generalized experimental workflow for the comparative analysis of a novel labeling reagent against an established standard.
Step-by-Step Experimental Protocol
The following protocol provides a detailed methodology for the cross-validation experiment outlined above.
1. Protein Sample Preparation:
-
Protein Extraction: Lyse cultured cells (e.g., HeLa or HEK293) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA) to prevent them from reforming.
-
Enzymatic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
2. Peptide Labeling:
-
Sample Aliquoting: Divide the resulting peptide digest into equal aliquots for labeling with the novel reagent and the control reagent (e.g., TMT).
-
Labeling Reaction (2-methoxy-4,5-dihydro-1H-imidazole):
-
Reconstitute the 2-methoxy-4,5-dihydro-1H-imidazole reagent in an appropriate organic solvent (e.g., anhydrous acetonitrile).
-
Add the labeling reagent to the peptide aliquot at a specific molar ratio (optimization may be required).
-
Incubate the reaction at room temperature for a defined period.
-
Quench the reaction with a suitable quenching agent (e.g., hydroxylamine).
-
-
Labeling Reaction (TMT - Control): Follow the manufacturer's protocol for labeling an equivalent peptide aliquot with the TMT reagent.[6]
-
Sample Pooling: Combine the differentially labeled samples into a single tube.
3. LC-MS/MS Analysis and Data Processing:
-
Liquid Chromatography (LC): Separate the pooled, labeled peptides using reversed-phase liquid chromatography.
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluting peptides using a high-resolution mass spectrometer. The acquisition method should be optimized to capture both the peptide fragmentation data for identification and the reporter ion data for quantification.
-
Database Searching: Identify the peptides and their corresponding proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
Quantitative Analysis: Extract the reporter ion intensities for each identified peptide to determine the relative abundance of that peptide across the different samples.
-
Statistical Analysis: Perform statistical tests to identify proteins that are significantly differentially expressed between the conditions.
Comparative Data Analysis and Interpretation
A thorough comparison of the data generated from both labeling methods is crucial for a comprehensive evaluation.
Quantitative Data Comparison
| Parameter | 2-methoxy-4,5-dihydro-1H-imidazole | TMT (Control) |
| Number of Identified Proteins | Insert experimental value | Insert experimental value |
| Number of Identified Peptides | Insert experimental value | Insert experimental value |
| Coefficient of Variation (CV) for Quantification | Insert experimental value | Insert experimental value |
| Correlation of Protein Ratios | Calculate Pearson correlation with TMT data | N/A |
| Dynamic Range of Quantification | Determine from experimental data | Determine from experimental data |
Visualizing the Comparison
Figure 2: A Venn diagram illustrating the overlap in protein identifications between the two labeling methods.
Orthogonal Validation of Key Findings
To further build confidence in the data, it is essential to validate the quantitative results for a subset of key differentially expressed proteins using an independent, orthogonal method.
-
Western Blotting: A widely accepted method for validating the expression changes of specific proteins.[2] It provides a semi-quantitative measure of protein abundance.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A highly sensitive and quantitative method for measuring the concentration of a specific protein in a sample.
-
Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM): Targeted mass spectrometry-based methods that offer highly specific and sensitive quantification of pre-selected peptides.[7]
Conclusion: A Pathway to Adopting Novel Proteomics Technologies
The exploration of novel chemical labeling reagents like 2-methoxy-4,5-dihydro-1H-imidazole holds the potential to advance the field of quantitative proteomics. However, the adoption of any new technology must be preceded by a rigorous and systematic cross-validation process. By following the principles and protocols outlined in this guide, researchers can objectively assess the performance of new reagents, ensuring that their data is both accurate and reliable. This commitment to scientific integrity is paramount for making meaningful biological discoveries and for the continued progress of proteomics research.
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O'Connell, J. D., et al. (2018). TMT-based quantitative proteomics. Methods in molecular biology (Clifton, N.J.), 1787, 133–147. [Link]
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Li, J., et al. (2012). Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Journal of proteome research, 11(3), 1582–1590. [Link]
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Ting, L., et al. (2021). Benchmarking Quantitative Performance in Label-Free Proteomics. ACS omega, 6(4), 2691–2701. [Link]
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Protavio. (2024). Experimental Design for Proteomic Analysis. [Link]
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Wang, X., et al. (2005). Amino acid-coded tagging approaches in quantitative proteomics. Journal of proteome research, 4(2), 375–386. [Link]
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Rauniyar, N., & Yates, J. R., 3rd. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Journal of proteome research, 13(12), 5293–5309. [Link]
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Zhang, L., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS measurement science au, 2(4), 319–334. [Link]
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Boersema, P. J., et al. (2015). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. Methods in molecular biology (Clifton, N.J.), 1295, 111–126. [Link]
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National Institutes of Health. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. [Link]
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National Institutes of Health. (2024). A framework for quality control in quantitative proteomics. [Link]
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ResearchGate. (2018). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. [Link]
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A Paradigm Shift in Bioconjugation: Unveiling the Advantages of 2-Methoxy-4,5-dihydro-1H-imidazole Over Traditional Amine-Reactive Crosslinkers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the covalent linkage of molecules to proteins is a cornerstone of therapeutic and diagnostic innovation. For decades, traditional amine-reactive crosslinkers, predominantly N-hydroxysuccinimide (NHS) esters, have been the workhorses for modifying lysine residues and N-termini. However, the emergence of novel reagents challenges the status quo, offering unique advantages in stability, reaction efficiency, and the preservation of protein function. This guide provides a comprehensive comparison between the established NHS esters and a promising alternative: 2-methoxy-4,5-dihydro-1H-imidazole. We will delve into the underlying chemistry, present a critical analysis of their performance, and provide detailed experimental protocols to empower you in selecting the optimal tool for your research.
The Established Paradigm: A Critical Look at NHS Ester Chemistry
NHS esters are widely used due to their commercial availability and relatively straightforward reaction with primary amines to form stable amide bonds. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of the NHS leaving group.
While effective, this chemistry is not without its limitations. A significant drawback is the susceptibility of the NHS ester to hydrolysis in aqueous environments. This competing reaction not only reduces the efficiency of the conjugation but can also lead to batch-to-batch variability. The rate of hydrolysis is highly pH-dependent, increasing significantly at the alkaline pH required for efficient amine coupling.
A New Contender: The Unique Chemistry of 2-Methoxy-4,5-dihydro-1H-imidazole
Recent advancements have brought 2-methoxy-4,5-dihydro-1H-imidazole to the forefront as a highly efficient agent for the derivatization of lysine residues.[1] This compound belongs to the class of cyclic imidates and reacts with primary amines to form a positively charged and potentially reversible amidine linkage. The reaction mechanism involves the nucleophilic attack of the primary amine on the carbon of the methoxy-imidazoline group, with the elimination of methanol.
This distinct chemistry offers several potential advantages over the traditional NHS ester approach, which we will explore in detail.
Head-to-Head Comparison: Performance and Properties
| Feature | Traditional NHS Esters | 2-Methoxy-4,5-dihydro-1H-imidazole |
| Reactive Group | N-hydroxysuccinimide Ester | Methoxy-imidazoline |
| Target Residue | Primary Amines (Lysine, N-terminus) | Primary Amines (Lysine)[1] |
| Resulting Linkage | Amide Bond | Amidine Bond |
| Bond Stability | Highly Stable, Irreversible | Stable, Potentially Reversible |
| Charge at Physiological pH | Neutral | Positive |
| Reaction Efficiency | Moderate to High, affected by hydrolysis | Reported as highly efficient (100%)[1] |
| Reaction Speed | Minutes to hours | Fast[1] |
| Aqueous Stability | Prone to hydrolysis, especially at alkaline pH | More stable to hydrolysis |
| Side Reactions | Hydrolysis of the ester | Potential for side reactions like cysteine methylation[1] |
Key Advantages of 2-Methoxy-4,5-dihydro-1H-imidazole
The unique properties of 2-methoxy-4,5-dihydro-1H-imidazole translate into tangible benefits for bioconjugation applications:
-
Enhanced Reaction Efficiency and Speed: Studies have demonstrated that the derivatization of lysines with 2-methoxy-4,5-dihydro-1H-imidazole can achieve 100% efficiency in a rapid manner.[1] This is a significant improvement over NHS esters, where competing hydrolysis can substantially lower yields.
-
Improved Aqueous Stability: The imidate group of 2-methoxy-4,5-dihydro-1H-imidazole is inherently more resistant to hydrolysis compared to the ester group of NHS reagents. This allows for more controlled and reproducible conjugations in aqueous buffers.
-
Preservation of Positive Charge: The formation of an amidine bond retains the positive charge of the original lysine residue at physiological pH. This can be crucial for maintaining the native conformation and function of a protein, as it avoids the charge neutralization that occurs with NHS ester conjugation.
-
Potential for Reversibility: Amidine linkages can be designed to be reversible under specific conditions, which is a highly sought-after feature in applications such as drug delivery, where controlled release of a payload is desired.
Experimental Workflows and Methodologies
To provide a practical understanding of these two crosslinking technologies, we present the following experimental workflows and diagrams.
Visualizing the Reaction Mechanisms
Caption: Reaction mechanisms of NHS ester and 2-methoxy-4,5-dihydro-1H-imidazole.
Experimental Protocol: Comparative Labeling of a Model Protein
This protocol outlines a comparative experiment to assess the labeling efficiency of an NHS ester and 2-methoxy-4,5-dihydro-1H-imidazole with a model protein, such as bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.5
-
NHS-fluorescein (or other NHS-ester fluorescent dye)
-
2-methoxy-4,5-dihydro-1H-imidazole
-
Fluorescamine
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Spectrophotometer or plate reader
Procedure:
-
Protein Preparation: Dissolve BSA in PBS at a concentration of 10 mg/mL. Divide the solution into two sets of tubes, one for each pH (7.4 and 8.5).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NHS-fluorescein in anhydrous DMSO.
-
Prepare a 10 mM stock solution of 2-methoxy-4,5-dihydro-1H-imidazole in PBS, pH 7.4.
-
-
Labeling Reaction:
-
To the BSA solutions, add a 20-fold molar excess of the NHS-fluorescein and 2-methoxy-4,5-dihydro-1H-imidazole stock solutions.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
-
Quenching (for NHS ester): Add a final concentration of 50 mM Tris-HCl, pH 8.0, to the NHS-fluorescein reactions to quench any unreacted ester.
-
Purification: Purify the labeled proteins from excess reagents using a size-exclusion chromatography column equilibrated with PBS, pH 7.4.
-
Quantification of Labeling:
-
Measure the protein concentration of the purified samples using a Bradford assay or by measuring absorbance at 280 nm.
-
Measure the fluorescence of the fluorescein-labeled protein at the appropriate excitation and emission wavelengths.
-
Determine the degree of labeling (DOL) by calculating the molar ratio of dye to protein.
-
-
Quantification of Free Amines (for 2-methoxy-4,5-dihydro-1H-imidazole):
-
Use a fluorescamine assay to quantify the remaining free primary amines in the protein samples. A decrease in fluorescence compared to the unlabeled control indicates successful labeling.
-
Visualizing the Experimental Workflow
Caption: Workflow for comparative protein labeling experiment.
Concluding Remarks for the Modern Drug Developer
The choice of a crosslinker is a critical decision in the design of bioconjugates, with profound implications for the stability, efficacy, and homogeneity of the final product. While NHS esters have long been the default choice, the evidence suggests that 2-methoxy-4,5-dihydro-1H-imidazole offers a compelling alternative with significant advantages in terms of reaction efficiency and preservation of the native protein charge. For applications demanding high reproducibility, robust performance in aqueous media, and the maintenance of protein structure and function, this novel reagent warrants serious consideration. As the field of bioconjugation continues to evolve, embracing innovative chemical tools will be paramount in the development of the next generation of targeted therapeutics and diagnostics.
References
-
Cindrić, M., et al. (2006). Accelerated on-column lysine derivatization and cysteine methylation by imidazole reaction in a deuterated environment for enhanced product ion analysis. Rapid Communications in Mass Spectrometry, 20(5), 811-816. [Link]
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A Senior Application Scientist's Guide to Quantitative Protein Labeling: A Comparative Analysis of Amine vs. Carboxyl Group Modification
For fellow researchers, scientists, and drug development professionals, the precise modification of proteins and the accurate quantification of that modification are foundational to our work. The stoichiometry of labeling—the number of label molecules per protein—can profoundly impact the interpretation of experimental results, from structural studies and immunoassays to the development of antibody-drug conjugates.
This guide provides an in-depth technical comparison of two distinct approaches to protein labeling: the derivatization of primary amines and the modification of carboxylic acids. We will begin by examining the reactivity of 2-methoxy-4,5-dihydro-1H-imidazole, a reagent primarily targeting lysine residues. We will then contrast this with the widely used carbodiimide chemistry for labeling aspartic and glutamic acid residues. This guide will elucidate the underlying chemistry, provide actionable protocols, and present a framework for the quantitative assessment of labeling stoichiometry using mass spectrometry.
Understanding the Chemistry: Targeting Amines with 2-Methoxy-4,5-dihydro-1H-imidazole
Contrary to some descriptions, 2-methoxy-4,5-dihydro-1H-imidazole is recognized in the field as a reagent for the specific modification of primary amines, particularly the ε-amine group of lysine residues. It is sometimes referred to as a "Lys Tag" reagent. The reaction proceeds via the formation of a guanidinium group on the lysine side chain.
Mechanism of Action
The reaction of 2-methoxy-4,5-dihydro-1H-imidazole with a primary amine, such as the one on a lysine residue, results in the formation of a stable, positively charged guanidinium group. This modification can be advantageous in certain mass spectrometry applications as it introduces a fixed positive charge.
Caption: Two-step labeling of a protein carboxyl group using EDC and NHS.
Quantitative Assessment of Labeling Stoichiometry by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for the quantitative analysis of protein modifications. [1]The general workflow involves the enzymatic digestion of the labeled protein into smaller peptides, followed by liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Caption: General workflow for determining labeling stoichiometry by mass spectrometry.
The ratio of the signal intensities of the labeled versus unlabeled peptides allows for the calculation of the labeling efficiency at specific sites. By identifying all modified peptides, a comprehensive picture of the overall labeling stoichiometry can be built.
Comparison of Amine-Targeting vs. Carboxyl-Targeting Strategies
The choice between targeting primary amines or carboxyl groups depends on several factors, including the desired site of modification, the properties of the protein, and the downstream application.
| Feature | 2-Methoxy-4,5-dihydro-1H-imidazole (Amine-Targeting) | EDC/NHS Chemistry (Carboxyl-Targeting) |
| Target Residues | Lysine, N-terminus | Aspartic acid, Glutamic acid, C-terminus |
| Reaction pH | Typically basic (pH > 8) | Activation at acidic pH (4.5-6.0), Coupling at neutral to slightly basic pH (7.2-8.0) [2] |
| Specificity | Can have side reactions with N-terminus and acidic residues [3] | Generally high specificity for carboxyl groups when using a two-step protocol [4] |
| Bond Formed | Guanidinium group | Amide bond |
| Key Considerations | Potential for side reactions needs careful control of temperature and pH. [3] | Requires an amine-free buffer for the reaction. The intermediate is sensitive to hydrolysis. [5] |
Experimental Protocols
Protocol 1: Labeling of Protein Amine Groups with 2-Methoxy-4,5-dihydro-1H-imidazole
Objective: To label the primary amines of a protein with 2-methoxy-4,5-dihydro-1H-imidazole.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
2-methoxy-4,5-dihydro-1H-imidazole
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a stock solution of 2-methoxy-4,5-dihydro-1H-imidazole in the reaction buffer immediately before use.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the reagent to the protein solution. Incubate the reaction at room temperature for 1-2 hours. To minimize side reactions, consider performing the incubation at a lower temperature (e.g., 4°C) for a longer duration. [3]4. Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography.
Protocol 2: Labeling of Protein Carboxyl Groups with EDC/NHS
Objective: To label the carboxyl groups of a protein using EDC/NHS chemistry.
Materials:
-
Protein of interest in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 6.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing label
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein and Label Preparation: Dissolve the protein in MES buffer. Dissolve the amine-containing label in the coupling buffer.
-
Activation: Add a 10- to 20-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Coupling: Add the activated protein solution to the amine-containing label solution. The final pH should be around 7.4. Incubate for 1-2 hours at room temperature.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM.
-
Purification: Purify the labeled protein using size-exclusion chromatography.
Conclusion
The quantitative assessment of labeling stoichiometry is a critical determinant of success in many areas of protein science. While 2-methoxy-4,5-dihydro-1H-imidazole is a valuable tool for the modification of lysine residues, it is not the appropriate choice for targeting carboxyl groups. For the latter, EDC/NHS chemistry remains the most robust and widely accepted method. Understanding the specific reactivity of your chosen labeling reagent and carefully controlling the reaction conditions are paramount to achieving the desired modification with high efficiency and specificity. The subsequent use of mass spectrometry provides a powerful means to quantify the extent of labeling, ensuring the reliability and reproducibility of your experimental data.
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Chemical Communications (RSC Publishing). (n.d.). One step carboxyl group isotopic labeling for quantitative analysis of intact N-glycopeptides by mass spectrometry. Retrieved from [Link]
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- BenchChem. (2025). Application Notes and Protocols: Protein Labeling using EDC/NHS Coupling with Azido-PEG7-acid.
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]
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Chemical Communications (RSC Publishing). (2021, March 9). One step carboxyl group isotopic labeling for quantitative analysis of intact N -glycopeptides by mass spectrometry. Retrieved from [Link]
-
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-
PubMed. (n.d.). Labeling a protein with fluorophores using NHS ester derivitization. Retrieved from [Link]
-
ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first? Retrieved from [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative Cross-Linking of Proteins and Protein Complexes. Retrieved from [Link]
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PubMed. (2010, April 1). Determination of protein stoichiometry within protein complexes using absolute quantification and multiple reaction monitoring. Retrieved from [Link]
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-
Life Science Alliance. (2024, December 31). Concatemer-assisted stoichiometry analysis: targeted mass spectrometry for protein quantification. Retrieved from [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of Protein Stoichiometry within Protein Complexes Using Absolute Quantification and Multiple Reaction Monitoring. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, April 7). Overcoming Analytical Challenges in Proximity Labeling Proteomics. Retrieved from [Link]
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Cedarlane Labs. (n.d.). GUIDE TO ANTIBODY LABELING AND DETECTION METHODS. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-(4-Methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
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-
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ResearchGate. (2013, September 25). Affects of imidazole on protein solubility and labeling reactions? Retrieved from [Link]
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ResearchGate. (2025, August 6). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Retrieved from [Link]
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National Institutes of Health. (n.d.). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]
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National Institutes of Health. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]
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International Union of Crystallography. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, May 23). Multisite Labeling of Proteins Using the Ligand-Directed Reactivity of Triggerable Michael Acceptors. Retrieved from [Link]
-
PubMed Central. (n.d.). Substituted Imidazole of 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates Cytochrome P450 2D6 by Protein Adduction. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment (PPE) for Handling 2-methoxy-4,5-dihydro-1H-imidazole
This guide provides essential safety and handling protocols for 2-methoxy-4,5-dihydro-1H-imidazole, a compound requiring meticulous handling due to its potential hazards. As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your research. The guidance herein is synthesized from established safety data for closely related imidazole compounds, adopting a precautionary approach in the absence of specific data for this derivative.
Hazard Profile: Understanding the Risk
While a specific Safety Data Sheet (SDS) for 2-methoxy-4,5-dihydro-1H-imidazole is not broadly available, the hazard profile of the parent imidazole class is well-documented. These compounds are classified as hazardous, and we must operate under the assumption that this derivative shares these properties.
Key hazards associated with similar imidazole compounds include:
-
Severe Skin Corrosion and Burns : Can cause irreversible skin damage upon contact.[1][2][5]
-
Serious Eye Damage : Poses a high risk of severe, potentially permanent eye injury.[1][2][5]
-
Reproductive Toxicity : May damage fertility or the unborn child.[1][5][6]
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][4][7]
Given these significant risks, a comprehensive PPE strategy is not merely recommended; it is mandatory for the safe handling of this compound.
Core Principles of Chemical Handling
Before any procedure, ensure all safety precautions have been read and understood.[1][2][6] All operations involving this substance should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][8] An emergency eyewash station and safety shower must be readily accessible, within a ten-second travel distance of the work area.[2][8]
Recommended PPE for Operational Tasks
The selection of PPE is contingent on the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for various laboratory operations involving 2-methoxy-4,5-dihydro-1H-imidazole.
| Task | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid) | Chemical Fume Hood | Double-gloved (e.g., nitrile), ASTM D6978 compliant chemotherapy gloves recommended[9] | Chemical safety goggles and a full-face shield | Fully-buttoned lab coat; chemical-resistant apron for larger quantities | Recommended if dust is generated. An N95 is a minimum; a respirator with P100 filter may be required based on risk assessment.[10] |
| Solution Preparation | Chemical Fume Hood | Double-gloved (e.g., nitrile), ASTM D6978 compliant | Chemical safety goggles and a full-face shield | Fully-buttoned lab coat; chemical-resistant apron | Not typically required if performed correctly within a fume hood. |
| Reaction Workup & Purification | Chemical Fume Hood | Double-gloved (e.g., nitrile), ASTM D6978 compliant | Chemical safety goggles and a full-face shield | Fully-buttoned lab coat; chemical-resistant apron | Not typically required if performed correctly within a fume hood. |
| Handling Large Spills (>10g) | Evacuate area | Chemical-resistant outer gloves (e.g., butyl rubber) over inner nitrile gloves | Chemical safety goggles and a full-face shield | Chemical-resistant suit or coveralls[11][12] | Self-contained breathing apparatus (SCBA) or a supplied-air respirator is necessary.[11][13] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the handling task.
Caption: PPE selection workflow for handling hazardous imidazoles.
Step-by-Step Protocols
Adherence to proper donning and doffing procedures is critical to prevent secondary contamination.
Protocol 1: Donning PPE
-
Hand Hygiene : Wash hands thoroughly with soap and water.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Lab Coat/Gown : Put on a clean, fully-buttoned lab coat or impermeable gown. Ensure cuffs are snug over the inner gloves.
-
Respiratory Protection (if required) : Perform a fit check for the selected respirator.
-
Eye/Face Protection : Put on chemical safety goggles, followed by a face shield if a splash hazard exists.
-
Outer Gloves : Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Protocol 2: Doffing PPE (Decontamination)
The principle is to touch potentially contaminated surfaces only with outer gloves and clean surfaces only with inner/bare hands.
-
Outer Gloves : Remove the outer gloves by peeling them off without touching your skin, turning them inside out as you remove them. Dispose of them immediately in a designated hazardous waste container.[10]
-
Face Shield/Goggles : Remove the face shield and goggles from the back of your head. Avoid touching the front surface. Place in a designated area for decontamination.
-
Lab Coat/Gown : Unbutton the lab coat. Roll it down from your shoulders, turning it inside out. Dispose of it in the appropriate waste stream.
-
Inner Gloves : Remove the inner gloves using the same technique as for the outer gloves.
-
Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[10][14]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[14] Call for an ophthalmologist or seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them at rest.[1][2][15] If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth).[2][15] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water and have the person drink two glasses of water at most. Seek immediate medical attention.
-
Spill Cleanup : For small spills, use an absorbent, non-combustible material to collect the substance. Sweep up and place it in a suitable, sealed container for disposal.[10] Avoid generating dust.[10] For large spills, evacuate the area and contact your institution's environmental health and safety (EH&S) department.[15]
Waste Disposal
All waste materials, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
-
Collect all solid waste in a clearly labeled, sealed, and compatible container.[8]
-
Label the container as "Hazardous Waste" and include the chemical name.[8]
-
Follow your institution's specific procedures for hazardous chemical waste disposal. Do not dispose of this material down the drain.[10]
References
-
MSDS of 1H-Imidazole, 4,5-bis(4-chlorophenyl)-4,5-dihydro-2-[4-methoxy-2-(1-methylethoxy)phenyl]-, (4R,5S)-rel- . (2025). Capot Chemical. [Link]
-
Personal Protective Equipment (PPE) . (n.d.). CHEMM. [Link]
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Personal Protective Equipment . (n.d.). ASHP Publications. [Link]
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Safety Data Sheet: Imidazole . (2020). Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet - 1-(Prop-2-yn-1-yl)-1H-imidazole . (2024). Angene Chemical. [Link]
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole . (n.d.). Washington State University. [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use . (n.d.). Oregon Occupational Safety and Health. [Link]
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Guidance for Selection of Personal Protective Equipment for MDI Users . (n.d.). American Chemistry Council. [Link]
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Safety Data Sheet - Imidazole Solution . (n.d.). G-Biosciences. [Link]
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Safety Data Sheet: Imidazole . (n.d.). Carl ROTH. [Link]
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Safety Data Sheet: Imidazole . (n.d.). Carl ROTH. [Link]
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ICSC 1721 - IMIDAZOLE . (2008). International Chemical Safety Cards (ICSCs). [Link]
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SAFETY DATA SHEET - Imidazole, 0.5M buffer solution, pH 6.0 . (2024). Fisher Scientific. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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